molecular formula C28H29N3O8 B1574142 AG-881

AG-881

Cat. No.: B1574142
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. This compound specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

Properties

Molecular Formula

C28H29N3O8

Appearance

Solid powder

Synonyms

AG-881;  AG 881;  AG881.; none

Origin of Product

United States

Foundational & Exploratory

AG-881 (Vorasidenib): A Comprehensive Technical Guide to a First-in-Class Dual Inhibitor of Mutant IDH1 and IDH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorasidenib (AG-881) is a first-in-class, orally available, brain-penetrant small-molecule inhibitor that potently targets mutant forms of both isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, most notably gliomas and acute myeloid leukemia (AML), leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] this compound has been specifically designed to cross the blood-brain barrier, addressing a critical need in the treatment of IDH-mutant brain tumors.[1][5] This technical guide provides an in-depth overview of the preclinical and clinical data on this compound, its mechanism of action, and detailed experimental methodologies.

Introduction: The Role of IDH Mutations in Cancer

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[6] In several cancers, including a majority of lower-grade gliomas and a subset of AML, heterozygous point mutations arise in the active sites of IDH1 (cytosolic) and IDH2 (mitochondrial).[4][6][7][8] These mutations confer a neomorphic enzymatic activity, causing the reduction of α-KG to D-2-hydroxyglutarate (2-HG).[3][4]

The accumulation of 2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, such as the TET family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases.[3][9][10] This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA hypermethylation and altered histone marks, which ultimately impairs cellular differentiation and promotes tumorigenesis.[3][11] The discovery of this oncogenic pathway has paved the way for the development of targeted therapies aimed at inhibiting mutant IDH enzymes. While isoform-selective inhibitors like ivosidenib (IDH1-mutant inhibitor) and enasidenib (IDH2-mutant inhibitor) have been approved for AML, the prevalence of both IDH1 and IDH2 mutations across different cancers and the potential for isoform switching as a resistance mechanism highlight the need for dual inhibitors.[1][12][13]

This compound: Mechanism of Action and Preclinical Profile

This compound (Vorasidenib) is a potent, reversible, dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][14] It binds to an allosteric pocket at the interface of the dimeric enzyme, a mechanism distinct from the active site.[1][15] This binding stabilizes an open, inactive conformation of the enzyme, preventing the conversion of α-KG to 2-HG.[16]

Biochemical and Cellular Activity

This compound demonstrates low nanomolar potency against a range of IDH1 and IDH2 mutations in both biochemical and cell-based assays.[17] It effectively reduces 2-HG levels in cells expressing various IDH1 and IDH2 mutations and induces cellular differentiation in primary human AML samples.[17][18]

In Vivo Efficacy and Brain Penetration

A key feature of this compound is its ability to penetrate the blood-brain barrier.[1][18][19] In preclinical animal models, orally administered this compound achieves significant brain-to-plasma ratios.[20] In an orthotopic glioma mouse model using patient-derived neurospheres, this compound treatment resulted in a greater than 97% reduction of 2-HG in brain tumor tissue.[1][21]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound [17]

Target Enzyme/Cell LineIC50 (nM) for 2-HG Inhibition
mIDH1-R132C expressing cells0.04 - 22
mIDH1-R132G expressing cells0.04 - 22
mIDH1-R132H expressing cells0.04 - 22
mIDH1-R132S expressing cells0.04 - 22
mIDH2-R140Q expressing cells7 - 14
mIDH2-R172K expressing cells130

Table 2: In Vitro Antiproliferative Activity of this compound [22]

Cell LineIC50 (nM)
U-87 MG (glioblastoma) expressing IDH2-R140Q< 50
HT-1080 (fibrosarcoma)< 50
TS603 (neurosphere)< 50

Table 3: Phase 1 Clinical Trial (NCT02481154) - Safety and Efficacy in Recurrent/Progressive Glioma [23]

ParameterValue
Patient Population
Total Glioma Patients52
Grade 2/3 Glioma90.4%
IDH1/IDH2 Mutation48 / 3
Common Adverse Events (>20%)
ALT Increased44.2%
AST Increased38.5%
Headache34.6%
Fatigue30.8%
Nausea26.9%
Seizure21.2%
Best Overall Response
Minor Response2%
Stable Disease75%
Progressive Disease21%

Table 4: Phase 3 INDIGO Trial (NCT04164901) - Efficacy in Grade 2 IDH-Mutant Glioma [24][25]

EndpointThis compoundPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival (months)27.711.10.39 (0.27 - 0.56)< 0.0001
Time to Next Intervention (months)Not Reached17.80.26 (0.15 - 0.43)< 0.0001

Signaling Pathways and Experimental Workflows

IDH Mutation-Driven Oncogenic Signaling Pathway

The following diagram illustrates the signaling cascade initiated by IDH1/2 mutations and the point of intervention by this compound.

IDH_Mutation_Pathway cluster_krebs Krebs Cycle cluster_oncogenic Oncogenic Pathway cluster_downstream Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1/2 mut_IDH Mutant IDH1/2 alpha_KG->mut_IDH Two_HG 2-Hydroxyglutarate (2-HG) mut_IDH->Two_HG aKG_Dioxygenases α-KG-Dependent Dioxygenases (TETs, KDMs) Two_HG->aKG_Dioxygenases Inhibition Epigenetic_Changes Epigenetic Dysregulation (DNA Hypermethylation, Altered Histone Marks) aKG_Dioxygenases->Epigenetic_Changes Differentiation_Block Impaired Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis AG881 This compound (Vorasidenib) AG881->mut_IDH Inhibition

Caption: IDH mutation-driven oncogenic pathway and this compound's mechanism of action.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for the preclinical assessment of an IDH inhibitor like this compound.

Preclinical_Workflow Biochemical_Assay Biochemical Assay (Enzyme Kinetics) Cell_Based_Assay Cell-Based Assay (2-HG Measurement) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization In_Vivo_PKPD In Vivo PK/PD Studies (Mouse Models) Cell_Based_Assay->In_Vivo_PKPD Cell_Based_Assay->Lead_Optimization Orthotopic_Model Orthotopic Glioma Model (Efficacy Studies) In_Vivo_PKPD->Orthotopic_Model In_Vivo_PKPD->Lead_Optimization Candidate_Selection Candidate Selection Orthotopic_Model->Candidate_Selection Lead_Optimization->Candidate_Selection

Caption: A generalized preclinical experimental workflow for IDH inhibitor development.

Detailed Experimental Protocols

Biochemical Potency Evaluation

The inhibitory activity of this compound on mutant IDH1 and IDH2 enzymes is determined using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG.

  • Enzymes: Recombinant human mIDH1-R132H/wild-type IDH1 heterodimer and mIDH2-R140Q homodimer are used.[1]

  • Reaction Mixture: The reaction is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA) containing the enzyme, NADPH, and α-KG.

  • Procedure:

    • This compound is serially diluted in DMSO and pre-incubated with the enzyme for a defined period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of a mixture of NADPH and α-KG.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • The reaction is quenched by the addition of an acid (e.g., formic acid).

    • The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm, or the production of 2-HG is quantified by LC-MS/MS.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based 2-HG Inhibition Assay

This assay quantifies the ability of this compound to inhibit 2-HG production in cells engineered to express mutant IDH1 or IDH2.

  • Cell Lines: Patient-derived neurosphere lines (e.g., TS603 harboring IDH1-R132H) or engineered cell lines (e.g., U87MG expressing IDH2-R140Q) are used.[20]

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 hours).[1]

    • After treatment, the cell culture medium is collected.

    • The concentration of 2-HG in the medium is quantified using a validated LC-MS/MS method.

  • Data Analysis: IC50 values are determined by plotting the percentage of 2-HG inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Orthotopic Glioma Mouse Model

This in vivo model assesses the efficacy of this compound in a clinically relevant setting.

  • Model System: Patient-derived IDH1-mutant glioma neurospheres (e.g., TS603) are intracranially implanted into immunocompromised mice (e.g., nude mice).[1]

  • Treatment: Once tumors are established (confirmed by imaging or clinical signs), mice are randomized to receive vehicle control or this compound orally at a specified dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[20]

  • Endpoint Analysis:

    • At the end of the treatment period, mice are euthanized, and brains are harvested.

    • Tumor and normal brain tissue are dissected.

    • The concentration of 2-HG in the tissue is measured by LC-MS/MS to determine the extent of target inhibition.[1]

    • In survival studies, mice are monitored for tumor progression, and survival outcomes are analyzed.

Clinical Development and Future Directions

The clinical development of this compound has focused on IDH-mutant gliomas. The Phase 1 study (NCT02481154) demonstrated a favorable safety profile and preliminary signs of efficacy.[23][26] The pivotal Phase 3 INDIGO trial (NCT04164901) showed that vorasidenib significantly improved progression-free survival and time to next intervention in patients with grade 2 IDH-mutant glioma compared to placebo.[24][25][27] These results represent a significant advancement in the treatment of this patient population.

Future research will likely focus on:

  • Exploring the use of this compound in other IDH-mutant solid tumors and hematologic malignancies.[17]

  • Investigating combination therapies to overcome potential resistance mechanisms.

  • Further elucidating the long-term safety and efficacy of this compound.

Conclusion

This compound (Vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 that has demonstrated robust preclinical activity and significant clinical benefit in patients with IDH-mutant gliomas. Its ability to effectively reduce the oncometabolite 2-HG and its favorable pharmacokinetic profile make it a promising targeted therapy. The data presented in this technical guide underscore the potential of this compound to change the treatment paradigm for patients with IDH-mutant cancers.

References

Preclinical Profile of Vorasidenib: An In-Depth Technical Guide for Brain Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of vorasidenib (AG-881), a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes. Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Vorasidenib is designed to inhibit these mutant enzymes, thereby reducing 2-HG levels and suppressing tumor proliferation.[2] This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present a consolidated view of the key quantitative data from preclinical evaluations of vorasidenib, facilitating a clear comparison of its biochemical activity, cellular potency, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of Vorasidenib [1][3]

AssayTargetIC50 (nM)
Biochemical mIDH1-R132H/IDH1-WTNanomolar range
mIDH2-R140QNanomolar range
Cellular (2-HG Inhibition) IDH1-R132C, G, H, or S0.04 - 22
IDH2-R140Q7 - 14
IDH2-R172K130
Cellular (Antiproliferative Activity) U-87 MG (engineered with IDH2-R140Q)< 50
TS603 (patient-derived neurosphere, IDH1-R132H)< 50
HT-1080 (fibrosarcoma, for comparison)< 50

Table 2: In Vivo Pharmacokinetics and Efficacy of Vorasidenib [3][4]

SpeciesModelDosageKey Finding
RatPharmacokinetic studyNot specifiedBrain-to-plasma ratio: 0.65
MouseOrthotopic Grade III mIDH1 Glioma (TS603 neurosphere)50 mg/kg, twice daily for 4 days>97% inhibition of 2-HG production in glioma tissue

Key Signaling Pathway

Mutations in IDH1 and IDH2 enzymes are a hallmark of a significant subset of gliomas. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which ultimately promotes tumorigenesis.[1][6] Vorasidenib acts by inhibiting the mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG and reversing these oncogenic effects.[2][7]

cluster_1 Metabolic Shift cluster_2 Epigenetic Dysregulation cluster_3 Oncogenesis IDH1_mut Mutant IDH1 aKG α-Ketoglutarate IDH2_mut Mutant IDH2 TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->TwoHG mIDH1/2 Dioxygenases α-KG-Dependent Dioxygenases TwoHG->Dioxygenases Inhibits Epigenetic Histone & DNA Hypermethylation Dioxygenases->Epigenetic Prevents Demethylation Differentiation Blocked Cellular Differentiation Epigenetic->Differentiation Tumor Tumor Growth Differentiation->Tumor Vorasidenib Vorasidenib Vorasidenib->TwoHG Inhibits Production

Vorasidenib's mechanism of action in IDH-mutant glioma.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below to enable replication and further investigation.

In Vivo Orthotopic Glioma Mouse Model

This protocol describes the in vivo evaluation of vorasidenib's efficacy in a patient-derived orthotopic glioma mouse model.

start Start implant Intracranial Implantation of TS603 mIDH1 Neurospheres start->implant tumor Tumor Growth Monitoring implant->tumor treatment Oral Administration of Vorasidenib (50 mg/kg, BID, 4 days) tumor->treatment collection Brain Tissue Collection at Multiple Time Points treatment->collection analysis LC-MS/MS Analysis of 2-HG Levels in Tumor Tissue collection->analysis end End analysis->end

Workflow for in vivo efficacy testing of Vorasidenib.

Protocol:

  • Cell Culture: Patient-derived TS603 neurospheres harboring an IDH1-R132H mutation are cultured in neurosphere medium.

  • Animal Model: Immunocompromised mice are used for intracranial implantation.

  • Implantation: A stereotactic apparatus is used to inject TS603 neurospheres into the brains of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques.

  • Treatment: Once tumors are established, mice are treated with vorasidenib administered orally at a dose of 50 mg/kg twice daily for four consecutive days. A vehicle control group is also included.[3]

  • Sample Collection: Brain tissue is collected at various time points after the final dose to assess the duration of 2-HG inhibition.

  • 2-HG Analysis: The concentration of 2-HG in the glioma tissue is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of 2-HG inhibition is calculated by comparing the 2-HG levels in the tumors of treated animals to those of untreated animals.

Cell Viability (Antiproliferative) Assay

This protocol outlines the procedure for determining the antiproliferative activity of vorasidenib in glioma cell lines using the CellTiter-Glo® assay.

start Start seed Seed IDH-mutant Glioma Cells in 96-well Plates start->seed attach Incubate for 24 hours for Cell Attachment seed->attach treat Treat Cells with Serial Dilutions of Vorasidenib attach->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo® Reagent incubate->reagent read Measure Luminescence reagent->read calculate Calculate Cell Viability and IC50 read->calculate end End calculate->end

Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

  • Cell Seeding: Seed IDH-mutant glioma cells (e.g., U-87 MG engineered with IDH2-R140Q or patient-derived TS603 neurospheres) in 96-well opaque-walled plates.[1]

  • Cell Attachment: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[1]

  • Compound Preparation: Prepare serial dilutions of vorasidenib from a stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells.

  • Treatment: Add the vorasidenib dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

2-HG Measurement by LC-MS/MS

This protocol details the method for quantifying the oncometabolite 2-HG in cell culture media following treatment with vorasidenib.

start Start culture Culture IDH-mutant Glioma Cells with or without Vorasidenib (48h) start->culture collect Collect Cell Culture Medium culture->collect precipitate Add Cold Methanol for Protein Precipitation collect->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze end End analyze->end

Workflow for 2-HG measurement by LC-MS/MS.

Protocol:

  • Cell Culture and Treatment: Culture IDH-mutant glioma cells in the presence or absence of vorasidenib for 48 hours.[1]

  • Sample Collection: Collect the cell culture medium.

  • Protein Precipitation: Add cold 80% methanol to the medium to precipitate proteins.[1]

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.[1]

  • Supernatant Transfer and Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system for the quantification of 2-HG. An internal standard is used for accurate quantification.

  • Data Analysis: Determine the concentration of 2-HG in the samples and calculate the percentage of inhibition by vorasidenib compared to the untreated control.

References

AG-881 (Vorasidenib): A Technical Guide to its Mechanism of Action and Impact on 2-Hydroxyglutarate Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-881, also known as vorasidenib, is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are oncogenic drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor growth.[4] this compound targets these mutant enzymes, leading to a significant reduction in 2-HG levels, which is the primary pharmacodynamic marker of its activity.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its profound effect on 2-HG levels, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Mutations in IDH1 and IDH2 confer a new enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and interference with cellular differentiation.[1] this compound is a potent, allosteric inhibitor that binds to a pocket at the dimer interface of the mutant IDH1 and IDH2 enzymes.[5] This binding induces a conformational change to an open and inactive state, thereby blocking the production of 2-HG.[5] This leads to the restoration of normal cellular differentiation and inhibition of tumor cell proliferation.[2][3]

cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1/2 TCA_Cycle TCA_Cycle aKG->TCA_Cycle Enters TCA Cycle Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Wild-Type IDH1/2 TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG Mutant IDH1/2 Epigenetic_Dysregulation Epigenetic Dysregulation & Block in Differentiation TwoHG->Epigenetic_Dysregulation Tumor_Growth Tumor Growth Epigenetic_Dysregulation->Tumor_Growth AG881 This compound (Vorasidenib) AG881->aKG_mut Inhibits

Signaling pathway of mutant IDH and the mechanism of action of this compound.

Quantitative Data on the Effect of this compound on 2-HG Levels

The efficacy of this compound is primarily assessed by its ability to inhibit the production of 2-HG. This has been quantified in various preclinical and clinical settings.

Table 1: In Vitro Efficacy of this compound (Vorasidenib)
Cell Line Expressing Mutant IDHAssay TypeIC₅₀ Range (nM)Reference
IDH1-R132C, G, H, or S2-HG Inhibition0.04 - 22[2][6][7]
IDH2-R140Q2-HG Inhibition7 - 14[2][6][7]
IDH2-R172K2-HG Inhibition130[2][6][7]
U-87 MG (engineered with IDH2-R140Q)Antiproliferative<50[2][7]
TS603 (patient-derived neurosphere, IDH1-R132H)Antiproliferative<50[2][7]
HT-1080 (fibrosarcoma, IDH1-R132C)Antiproliferative<50[7]
Table 2: In Vivo Efficacy of this compound (Vorasidenib) in Preclinical Models
ModelTreatment Dose and ScheduleChange in Tumor 2-HG LevelsBrain-to-Plasma RatioReference
Orthotopic TS603 (IDH1-R132H) Glioma in Mice50 mg/kg, twice daily for 4 days>97% inhibition1.33 (total brain)[4][8][9]
HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models≥30 mg/kg, twice daily>96% reductionNot Specified[3]
Orthotopic glioma model (mIDH1-R132H)≥0.1 mg/kg>97% reductionNot Specified[3]
Table 3: Clinical Efficacy of this compound (Vorasidenib)
Study PopulationMethod of 2-HG MeasurementReduction in 2-HG LevelsReference
Patients with mIDH gliomasTumor biopsies (perioperative study)>90%[8]
Patients with IDH1 mutated diffuse gliomaIn vivo Magnetic Resonance Spectroscopy (MRS)Significant decrease (p < 0.001)[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on 2-HG levels. The following are generalized protocols based on published literature and technical application notes.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • IDH-mutant glioma cells

  • Complete culture medium

  • 96-well opaque-walled plates

  • This compound (Vorasidenib) stock solution (dissolved in DMSO)

  • CellTiter-Glo® 2.0 Assay Reagent

  • Plate reader with luminescence detection

Protocol:

  • Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C with 5% CO₂ for 24 hours.[2]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[2]

  • Remove the medium and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.[2]

  • Incubate for a specified period (e.g., 72 hours).[2]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.[2]

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.[2]

start Start seed_cells Seed IDH-mutant cells in 96-well plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_drug Add this compound dilutions to cells incubate_24h->add_drug prepare_drug Prepare serial dilutions of this compound prepare_drug->add_drug incubate_72h Incubate 72h add_drug->incubate_72h add_ctg Add CellTiter-Glo® reagent incubate_72h->add_ctg measure_lum Measure luminescence add_ctg->measure_lum analyze Calculate IC₅₀ measure_lum->analyze end End analyze->end

Workflow for the CellTiter-Glo® cell viability assay.
Measurement of 2-HG in Cell Culture by LC-MS/MS

This method provides highly sensitive and specific quantification of 2-HG in cell culture media.

Materials:

  • Cell culture media samples from this compound-treated and control cells

  • Internal standard (e.g., ¹³C₅-2-HG)

  • Cold 80% methanol

  • LC-MS/MS system

Protocol:

  • Culture IDH-mutant glioma cells with and without this compound for 48 hours.[2][8][9]

  • Collect the cell culture medium and centrifuge to remove any detached cells.[2]

  • To 100 µL of medium, add the internal standard.[2]

  • Add 400 µL of cold 80% methanol to precipitate proteins.[2]

  • Vortex and incubate at -80°C for at least 20 minutes.[2]

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.[2]

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.[2]

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).[2]

  • Inject the sample into the LC-MS/MS system. A reverse-phase C18 column is commonly used.[1]

  • To distinguish between D- and L-enantiomers, a derivatization step with an agent like (+)-o,o-diacetyl-l-tartaric anhydride (DATAN) may be necessary.[1][12]

  • Monitor the mass transitions for 2-HG and the internal standard.[2]

  • Quantify the concentration of 2-HG by comparing the peak area ratios to a standard curve.[2]

start Start collect_media Collect cell culture media start->collect_media add_is Add internal standard (¹³C₅-2-HG) collect_media->add_is precipitate Protein precipitation (cold 80% methanol) add_is->precipitate centrifuge Centrifuge to pellet protein precipitate->centrifuge dry_supernatant Dry supernatant centrifuge->dry_supernatant reconstitute Reconstitute in LC-MS solvent dry_supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Quantify 2-HG inject->analyze end End analyze->end

Workflow for ex vivo 2-HG measurement by LC-MS/MS.
In Vivo Orthotopic Glioma Model and 2-HG Measurement

This protocol describes the establishment of an orthotopic glioma model in mice and the subsequent analysis of 2-HG levels in the brain tumor tissue.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • IDH-mutant glioma cells (e.g., TS603 neurospheres)

  • Stereotactic apparatus

  • Hamilton syringe

  • This compound formulation for oral gavage

  • LC-MS/MS or GC-MS system

Protocol:

  • Tumor Implantation:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a burr hole in the skull over the desired injection site.

    • Slowly inject the glioma cell suspension (e.g., 2-5 µL) into the brain parenchyma.[4]

    • Seal the burr hole with bone wax and suture the scalp incision.[4]

    • Allow tumors to establish.

  • Drug Administration:

    • Randomize mice into vehicle control and this compound treatment groups.

    • Administer this compound or vehicle orally at the desired dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[8][9]

  • Tissue Collection and 2-HG Analysis:

    • At the end of the treatment period, sacrifice the animals at specified time points.[8][9]

    • Harvest the brains and dissect the tumor tissue.

    • Homogenize the frozen tumor tissue in a suitable solvent (e.g., methanol/water mixture).[4]

    • Perform metabolite extraction, for example, using chloroform to separate polar and non-polar phases.[4]

    • Collect the aqueous layer containing 2-HG.[4]

    • Analyze the extracted metabolites using LC-MS/MS or GC-MS to quantify 2-HG levels.[4]

Conclusion

This compound (vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 that has demonstrated significant and consistent reduction of the oncometabolite 2-HG in a variety of preclinical and clinical settings. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other mIDH inhibitors. The robust and reproducible measurement of 2-HG is paramount for assessing the pharmacodynamic activity and therapeutic efficacy of this class of targeted agents in the treatment of IDH-mutant cancers.

References

The Dual IDH1/2 Inhibitor AG-881 (Vorasidenib): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-881, also known as Vorasidenib, is a first-in-class, orally available, and brain-penetrant small molecule that acts as a potent dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] Mutations in IDH1 and IDH2 are key oncogenic drivers in a variety of cancers, most notably gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[1][3] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic dysregulation and altering cellular metabolism.[4][5] this compound is designed to block the production of 2-HG, thereby targeting a fundamental driver of tumor growth in cancers harboring these mutations.[4] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound with a triazine core.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name 6-(6-chloropyridin-2-yl)-N2,N4-bis((R)-1,1,1-trifluoropropan-2-yl)-1,3,5-triazine-2,4-diamine[6][7]
Synonyms Vorasidenib, this compound, AG881[6][7]
CAS Number 1644545-52-7[6][7]
Chemical Formula C_14H_13ClF_6N_6[6][7]
Molecular Weight 414.74 g/mol [6][7]
SMILES C--INVALID-LINK--C(F)(F)F)=N1">C@@HC(F)(F)F[6][7]
InChI InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1[8]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Appearance Solid powder[6][7]
Purity >99% by HPLC[6][7]
Solubility Soluble in DMSO. Soluble in DMSO and EtOH. DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml.[6][9][10]
Storage Room temperature for months, or -20ºC for 3 years.[7]

Mechanism of Action

Mutations in IDH1 and IDH2 enzymes confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[11] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[12]

This compound is a pan-inhibitor of mutant IDH1 and IDH2, meaning it targets a range of common mutations in both enzymes.[13] It binds to an allosteric pocket at the dimer interface of the mutant enzymes, inducing a conformational change to an open, inactive state.[14] This inhibition blocks the production of 2-HG.[13] The reduction in 2-HG levels is expected to reverse the epigenetic blockade, allowing for normal cellular differentiation and potentially leading to an anti-tumor effect.[13][15]

Caption: Mechanism of action of this compound in inhibiting mutant IDH enzymes.

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated potent inhibition of various mutant IDH1 and IDH2 enzymes in biochemical and cell-based assays.

Table 3: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Reference
mIDH1 R132H Biochemical6[9]
mIDH2 R140Q Biochemical12[9]
mIDH1 R132C, R132G, R132H, R132S Cell-based (2-HG inhibition)0.04 - 22[16]
mIDH2 R140Q Cell-based (2-HG inhibition)7 - 14[16]
mIDH2 R172K Cell-based (2-HG inhibition)130[16]
U87MG pLVX-IDH2 R140Q Antiproliferative<50[16]
HT-1080 (mIDH1 R132C) Antiproliferative<50[16]
TS603 (mIDH1 R132H) Antiproliferative<50[16]
Pharmacokinetics

Preclinical studies have highlighted the favorable pharmacokinetic profile of this compound, including its ability to penetrate the blood-brain barrier.

Table 4: Pharmacokinetic Parameters of this compound
SpeciesParameterValueReference
Mouse Total Body Plasma Clearance0.406 L/hr/kg[11]
Rat Total Body Plasma Clearance0.289 L/hr/kg[11]
Mouse Brain-to-Plasma Ratio (AUC0-24hr)0.62 - 1.96[13]
Rat Brain-to-Plasma Ratio (AUC0-24hr)1.11 - 1.48[13]
In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the ability of this compound to inhibit tumor 2-HG production and impede tumor growth.

  • In an orthotopic glioma model (mIDH1-R132H), this compound reduced brain tumor 2-HG levels by over 97% at doses ≥0.1 mg/kg.[11]

  • Twice-daily dosing of this compound in HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models resulted in a greater than 96% reduction in tumor 2-HG levels at doses ≥30 mg/kg.[11]

Clinical Development

This compound (Vorasidenib) has been evaluated in clinical trials for patients with IDH-mutant solid tumors, including gliomas.[17][18] The INDIGO phase 3 trial (NCT04164901) studied vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[19]

INDIGO_Trial_Workflow Patient Patients with Grade 2 IDH1/2-mutant glioma (residual/recurrent after surgery) Randomization Randomization (1:1) Patient->Randomization Vorasidenib_Arm Vorasidenib 40 mg QD Randomization->Vorasidenib_Arm Arm A Placebo_Arm Placebo Randomization->Placebo_Arm Arm B Follow_up Follow-up for Progression-Free Survival (PFS) and Overall Survival (OS) Vorasidenib_Arm->Follow_up Placebo_Arm->Follow_up

Caption: Simplified workflow of the INDIGO clinical trial.

Experimental Protocols

Biochemical Potency Assay

Objective: To determine the in vitro inhibitory activity of this compound against mutant IDH1 and IDH2 enzymes.[4]

Methodology:

  • Enzyme Source: Recombinant human heterodimeric mIDH1-R132H/IDH1-wild type and homodimeric mIDH2-R140Q enzymes are used.[4]

  • Reaction Mixture: The purified mutant IDH enzyme is incubated with its substrate, α-ketoglutarate (αKG), and cofactor, NADPH.[4]

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.[4]

  • Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature.[4]

  • Quenching and Detection: The reaction is stopped, and the amount of 2-hydroxyglutarate (2-HG) produced is quantified using liquid chromatography-mass spectrometry (LC-MS).[4]

  • Data Analysis: The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is calculated by fitting the dose-response data to a standard inhibition curve.[4]

Cell-Based 2-HG Inhibition Assay

Objective: To assess the ability of this compound to inhibit 2-HG production in cancer cells expressing mutant IDH enzymes.[17]

Methodology:

  • Cell Lines: Patient-derived neurosphere TS603 (IDH1-R132H) and engineered U87MG pLVX (IDH2-R140Q) cell lines are used.[17]

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Incubation: Cells are incubated for 48 hours.[17]

  • Sample Collection: The cell culture media is collected.

  • 2-HG Quantification: The concentration of 2-HG in the media is quantified by liquid chromatography-mass spectrometry (LC-MS).[17]

  • Data Analysis: IC50 values are determined from the dose-response curves.

Orthotopic Glioma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in a brain tumor model.[19]

Methodology:

  • Cell Implantation: Human glioma cells expressing mutant IDH1 (e.g., TS603) are stereotactically implanted into the brains of immunocompromised mice.[19]

  • Tumor Engraftment: Mice are monitored for tumor engraftment and growth.[20]

  • Treatment: Once tumors are established, mice are treated with this compound or a vehicle control, typically via oral gavage.[19]

  • Endpoint Analysis: At the end of the study, brain tissue is harvested. Tumor 2-HG levels are measured by LC-MS to assess target engagement. Tumor volume and overall survival are also assessed.[19]

Conclusion

This compound (Vorasidenib) is a potent, brain-penetrant dual inhibitor of mutant IDH1 and IDH2 enzymes. Its ability to effectively reduce the oncometabolite 2-HG in both in vitro and in vivo models has established it as a promising therapeutic agent for IDH-mutant cancers, particularly gliomas. The data from preclinical and clinical studies support its continued development and highlight its potential to provide a targeted therapy for this patient population.

References

The Discovery and Development of Vorasidenib (AG-881): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorasidenib (formerly AG-881) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which in turn promotes tumor growth.[2][3] Vorasidenib was specifically designed to cross the blood-brain barrier and target these mutant enzymes, thereby reducing 2-HG levels and delaying tumor progression.[4][5][6] The pivotal Phase 3 INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[1][7][8] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vorasidenib.

Mechanism of Action

Mutations in IDH1 and IDH2 confer a neomorphic enzymatic function, the conversion of α-ketoglutarate (α-KG) to 2-HG.[9] The accumulation of this oncometabolite is implicated in oncogenesis through the dysregulation of epigenetic processes and interference with cellular differentiation.[10][11] Vorasidenib is a potent inhibitor of these mutant IDH enzymes, blocking the production of 2-HG and thereby promoting cellular differentiation and inhibiting tumor cell proliferation.[9][12][13] Clinical studies have confirmed that Vorasidenib can reduce 2-HG levels by over 90% in IDH-mutant gliomas.[4][14]

Below is a diagram illustrating the IDH signaling pathway and the mechanism of action of Vorasidenib.

cluster_0 Normal Cell Metabolism (TCA Cycle) cluster_1 Oncogenic Pathway in IDH-Mutant Glioma cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1/2 NADPH NADPH alpha_KG->NADPH Cellular Respiration alpha_KG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG_mut->two_HG Mutant IDH1/2 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumor_Growth Tumor Growth Differentiation_Block->Tumor_Growth Vorasidenib Vorasidenib (this compound) Vorasidenib->two_HG Inhibits

Caption: Signaling pathway of mutant IDH and Vorasidenib action.

Preclinical Development

The development of Vorasidenib was driven by the need for a brain-penetrant IDH inhibitor, as earlier compounds like ivosidenib and enasidenib showed limited central nervous system exposure.[4] The lead optimization process focused on improving brain-to-plasma ratios while maintaining potent dual inhibition of mutant IDH1 and IDH2.[15]

Quantitative Preclinical Data

The following tables summarize key in vitro and in vivo preclinical data for Vorasidenib.

Table 1: In Vitro Efficacy of Vorasidenib

Cell Line/Enzyme IDH Mutation Assay IC₅₀ (nM)
IDH1 R132C, G, H, or S 2-HG Inhibition 0.04 - 22[16]
IDH2 R140Q 2-HG Inhibition 7 - 14[16]
IDH2 R172K 2-HG Inhibition 130[16]
U-87 MG pLVX-IDH2 R140Q-neo IDH2 R140Q Antiproliferative <50[17]
HT-1080 IDH1 R132C Antiproliferative <50[17]

| TS603 (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50[17] |

Table 2: In Vivo Efficacy of Vorasidenib in Mouse Models

Model Parameter Result
HT1080 (mIDH1-R132C) Xenograft Tumor 2-HG Reduction (at ≥30 mg/kg BID) >96%[18]
U87 (mIDH2-R140Q) Xenograft Tumor 2-HG Reduction (at ≥30 mg/kg BID) >96%[18]

| Orthotopic Glioma (mIDH1-R132H) | Brain Tumor 2-HG Reduction (at ≥0.1 mg/kg) | >97%[18] |

Table 3: Preclinical Pharmacokinetics of Vorasidenib

Species Brain-to-Plasma Ratio (AUC₀₋₂₄hr) Total Body Plasma Clearance
Mice 0.62 - 1.96[8] 0.406 L/hr/kg[18]

| Rats | 1.11 - 1.48[8] | 0.289 L/hr/kg[18] |

Clinical Development

The clinical development of Vorasidenib has progressed through Phase 1 studies to a pivotal Phase 3 trial, demonstrating its safety and efficacy in patients with IDH-mutant gliomas.

Phase 1 Studies

Phase 1 trials (such as NCT02481154) established the safety, pharmacokinetics, and preliminary efficacy of Vorasidenib in patients with IDH-mutant gliomas.[6][19] These studies showed that Vorasidenib was well-tolerated and effectively reduced 2-HG levels in tumors.[19] A perioperative Phase 1 trial (NCT03343197) further confirmed a greater than 90% reduction in tumor 2-HG concentrations.[14]

Phase 3 INDIGO Trial

The INDIGO trial (NCT04164901) was a global, randomized, double-blind, placebo-controlled study that served as the basis for the approval of Vorasidenib.[7][8]

Table 4: INDIGO Trial (NCT04164901) Design

Parameter Description
Study Design Phase 3, multicenter, randomized (1:1), double-blind, placebo-controlled[7][20]
Patient Population Patients (≥12 years) with residual or recurrent Grade 2 glioma (oligodendroglioma or astrocytoma) with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7][20]
Intervention Vorasidenib 40 mg orally once daily or matching placebo.[7][20]
Primary Endpoint Radiographic Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[7][20]

| Key Secondary Endpoint | Time to Next Intervention (TTNI).[7][20] |

The following diagram illustrates the workflow of the INDIGO clinical trial.

Start Patient Screening (Grade 2 IDH-mutant glioma, post-surgery) Eligibility Eligibility Criteria Met (Age ≥12, KPS >80, etc.) Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible Vorasidenib_Arm Vorasidenib Arm (40 mg QD) Randomization->Vorasidenib_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Cycle 28-Day Cycles Vorasidenib_Arm->Treatment_Cycle Placebo_Arm->Treatment_Cycle Crossover Crossover to Vorasidenib (for placebo arm upon progression) Placebo_Arm->Crossover Follow_up Follow-up (Tumor assessment, etc.) Treatment_Cycle->Follow_up Progression Disease Progression or Unacceptable Toxicity Follow_up->Progression Progression->Follow_up No Primary_Endpoint Primary Endpoint Analysis (Progression-Free Survival) Progression->Primary_Endpoint Yes Secondary_Endpoint Secondary Endpoint Analysis (Time to Next Intervention) Progression->Secondary_Endpoint Yes

Caption: Workflow of the INDIGO Clinical Trial.
Clinical Efficacy and Safety

The INDIGO trial demonstrated a significant improvement in outcomes for patients treated with Vorasidenib compared to placebo.

Table 5: INDIGO Trial Efficacy Results

Endpoint Vorasidenib Placebo Hazard Ratio (95% CI) p-value
Median PFS 27.7 months[2][19] 11.1 months[2][19] 0.39 (0.27 - 0.56)[21] <0.0001[22]

| Median TTNI | Not Reached[8] | 17.8 months[8] | 0.26 (0.15 - 0.43)[8] | <0.0001[8] |

Table 6: Common Adverse Events (≥15%) in the INDIGO Trial

Adverse Event Vorasidenib (%) Placebo (%)
Fatigue 32.3[8] 31.9[8]
Headache 26.9[8] 27.0[8]
COVID-19 32.9[8] 28.8[8]
Musculoskeletal pain N/A N/A
Diarrhea 24.6[8] 16.6[8]
Nausea 21.6[8] 22.7[8]
Seizure N/A N/A
Alanine aminotransferase increased 38.9[8] 14.7[8]

| Aspartate aminotransferase increased | 28.7[8] | 8.0[8] |

Note: Data for some adverse events were not available in the provided search results.

Grade 3 or higher adverse events occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[21] An increased alanine aminotransferase level of grade 3 or higher was observed in 9.6% of patients in the Vorasidenib arm, compared to none in the placebo arm.[21]

Human Pharmacokinetics

Table 7: Human Pharmacokinetic Parameters of Vorasidenib

Parameter Value
Bioavailability Mean absolute bioavailability is 34%.[6]
Time to Peak Plasma Concentration (Tₘₐₓ) Median of 2 hours at steady state.[6]
Plasma Protein Binding 97%[6][23]
Volume of Distribution 3,930 L at steady state.[4]
Brain Tumor-to-Plasma Ratio 1.6[23]
Metabolism Primarily by CYP1A2.[6][23]
Elimination Route 85% in feces.[6]

| Terminal Half-life | 10 days at steady state.[23] |

Experimental Protocols

Biochemical Potency Evaluation

The primary biochemical potency of Vorasidenib was evaluated using the heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q.[24]

Cell-Based 2-HG Inhibition Assay
  • Cell Culture: IDH-mutant glioma cells (e.g., patient-derived neurosphere TS603 IDH1-R132H or engineered U87MG pLVX IDH2-R140Q) are cultured.[24]

  • Treatment: Cells are treated with varying concentrations of Vorasidenib or vehicle control.

  • Sample Collection: After 48 hours of incubation, the cell culture medium is collected.[24]

  • 2-HG Quantification: The concentration of 2-HG in the media is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[24]

Orthotopic Glioma Mouse Model
  • Cell Implantation: Mice are orthotopically inoculated with IDH1-R132H grade III glioma cells (e.g., TS603).[24]

  • Tumor Growth Monitoring: Tumor volume is monitored, for instance, by magnetic resonance imaging.[24]

  • Treatment: Once tumors reach a specified volume, mice are treated with either vehicle or Vorasidenib (e.g., 50 mg/kg orally twice daily for 4 days).[24]

  • Tissue Analysis: Brain tumor tissue is harvested to measure the inhibition of 2-HG production.[24]

2-HG Measurement in Tumor Tissue by LC-MS/MS
  • Homogenization: Frozen tumor tissue samples are homogenized in a solution such as 80% methanol containing a stable isotope-labeled internal standard (e.g., 2,3,3-d3-2HG).[22][25]

  • Centrifugation: The homogenate is centrifuged to pellet proteins.[22][25]

  • Extraction: The supernatant containing the metabolites is collected.

  • Analysis: The extracted sample is analyzed by LC-MS/MS, using multiple reaction monitoring (MRM) to detect the specific ion transitions for 2-HG and the internal standard.[25]

  • Quantification: A calibration curve is used to determine the concentration of 2-HG in the tissue sample.[25]

Drug Discovery and Development Workflow

The journey of Vorasidenib from concept to clinical application follows a typical path for targeted cancer therapies.

Target_ID Target Identification (IDH1/2 mutations in glioma) Lead_Discovery Lead Discovery & Optimization (Screening for brain-penetrant dual mIDH inhibitors) Target_ID->Lead_Discovery Preclinical Preclinical Studies (In vitro assays, animal models) Lead_Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase 1 Clinical Trials (Safety, PK/PD, dose escalation) IND->Phase1 Phase2 Phase 2 Clinical Trials (Efficacy in specific populations) Phase1->Phase2 Phase3 Phase 3 Clinical Trials (Pivotal INDIGO trial) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: General workflow for targeted therapy development.

Conclusion

Vorasidenib represents a significant advancement in the treatment of IDH-mutant low-grade glioma, offering a targeted therapy that can substantially delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.[1] Its development was a testament to a structured and rational drug discovery process, focusing on a clear molecular target and optimizing for key properties such as brain penetrance. The robust preclinical and clinical data package underscores its efficacy and manageable safety profile, establishing Vorasidenib as a new standard of care for this patient population.

References

AG-881's Role in Targeting Cancer Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes represent a critical oncogenic driver in a variety of cancers, most notably gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a subsequent block in cellular differentiation, thereby promoting tumorigenesis.[4] AG-881 (vorasidenib) is a first-in-class, orally available, potent, and brain-penetrant dual inhibitor of both mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[2][5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Targeting the Aberrant Cancer Metabolism

This compound is a small-molecule inhibitor that selectively targets the mutant forms of both IDH1 and IDH2 enzymes.[7] By binding to an allosteric site at the dimer interface of the mutant enzymes, this compound induces a conformational change that renders the enzyme inactive.[8] This direct inhibition of the gain-of-function activity of the mIDH proteins blocks the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[9][10] The subsequent reduction in intracellular 2-HG levels is intended to restore normal cellular differentiation and inhibit tumor cell proliferation.[7][9]

The dual-inhibitor nature of this compound is particularly significant as it addresses the potential for therapeutic escape through isoform switching, where a tumor might develop resistance to a selective inhibitor by upregulating the other mutant IDH isoform.[2][5] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising therapeutic agent for brain tumors such as gliomas.[2][6][11]

cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH Mutation) cluster_2 Therapeutic Intervention with this compound Wild-Type_IDH1_2 Wild-Type IDH1/2 alpha_KG α-Ketoglutarate Wild-Type_IDH1_2->alpha_KG Product Isocitrate Isocitrate Isocitrate->Wild-Type_IDH1_2 Substrate alpha_KG_mutant α-Ketoglutarate Mutant_IDH1_2 Mutant IDH1/2 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1_2->2_HG alpha_KG_mutant->Mutant_IDH1_2 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation Block_in_Differentiation Block in Cellular Differentiation Epigenetic_Dysregulation->Block_in_Differentiation Tumorigenesis Tumorigenesis Block_in_Differentiation->Tumorigenesis AG_881 This compound (Vorasidenib) Mutant_IDH1_2_inhibited Mutant IDH1/2 AG_881->Mutant_IDH1_2_inhibited Inhibits

Figure 1: Mechanism of Action of this compound in IDH-mutant cancer cells.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound
Mutant IDH Isoform IC50 (nM) Reference
IDH1 R132C0.04 - 22[1]
IDH1 R132G0.04 - 22[1]
IDH1 R132H0.04 - 22[1]
IDH1 R132S0.04 - 22[1]
IDH2 R140Q7 - 14[1]
IDH2 R172K130[1]
Cell Line Cancer Type IDH Mutation Assay IC50 (nM) Reference
HT-1080FibrosarcomaIDH1 R132CAntiproliferative<50[1]
U-87 MG pLVX-IDH2 R140Q-neoGlioblastomaIDH2 R140QAntiproliferative<50[1]
TS603Grade III Glioma (Neurosphere)IDH1 R132HAntiproliferative<50[9]
Table 2: Preclinical In Vivo Efficacy and Pharmacokinetics of this compound
Parameter Animal Model Result Reference
2-HG Inhibition
Tumor 2-HG ReductionOrthotopic Grade III mIDH1 Glioma (TS603)>97%[5][6]
Tumor 2-HG ReductionSubcutaneous mIDH1 Glioma>98%[12]
Pharmacokinetics
Brain-to-Plasma Ratio (AUC)Rat0.65[5]
Brain-to-Plasma Ratio (AUC)Mouse (AGI-15056, a precursor)1.5[5]
Brain-to-Plasma RatioPerioperative Glioma Patients2.4[13]
Table 3: Phase I Clinical Trial Data in Recurrent/Progressive Glioma (Non-Enhancing)
Parameter Value Reference
Patient Population
Number of Patients22[14]
Median Age (years)47[14]
Tumor Grade (II/III)17/5[14]
Efficacy
Objective Response Rate (ORR)13.6% (1 partial, 2 minor responses)[14]
Stable Disease77.3%[14]
Progression-Free Survival at 24 months60.5%[14]
Safety (Most Common Treatment-Emergent Adverse Events)
Increased ALT/AST63.6%/59.1%[14]
Headache45.5%[14]
Nausea40.9%[14]
Neutropenia31.8%[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Mutant IDH1/IDH2 Biochemical Inhibition Assay

This protocol describes a method to determine the in vitro potency of this compound against purified mutant IDH1 and IDH2 enzymes. The assay measures the consumption of NADPH, a cofactor in the mIDH-catalyzed reduction of α-KG to 2-HG.

Materials:

  • Purified recombinant human mIDH1 (e.g., R132H, R132C) and mIDH2 (e.g., R140Q, R172K) enzymes

  • This compound (Vorasidenib)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • 384-well assay plates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

  • Add the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.

  • Add the purified mIDH enzyme to each well and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a solution containing α-KG and NADPH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode. The rate of NADPH consumption is proportional to the enzyme activity.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

A Prepare this compound Serial Dilutions B Add this compound/Vehicle to 384-well Plate A->B C Add Purified mIDH Enzyme B->C D Pre-incubate (e.g., 30 min) C->D E Initiate Reaction with α-KG and NADPH D->E F Kinetic Read at 340 nm (NADPH Consumption) E->F G Calculate Initial Velocities F->G H Determine IC50 Value G->H

Figure 2: Workflow for the mIDH Biochemical Inhibition Assay.
Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay (LC-MS)

This protocol outlines the procedure for quantifying the oncometabolite 2-HG in cell culture supernatants or cell lysates using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • IDH-mutant cancer cell lines (e.g., HT-1080, U-87 MG expressing mIDH2)

  • Cell culture medium and supplements

  • This compound (Vorasidenib)

  • Phosphate-buffered saline (PBS)

  • Methanol (ice-cold)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS system (e.g., with a HILIC column)

Procedure:

  • Cell Culture and Treatment:

    • Seed IDH-mutant cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 48 hours).

  • Sample Collection:

    • For supernatant analysis, collect the cell culture medium.

    • For intracellular analysis, wash the cells with PBS, and then lyse the cells (e.g., using a freeze-thaw cycle or scraping in methanol).

  • Metabolite Extraction:

    • To the collected medium or cell lysate, add ice-cold methanol containing the internal standard to precipitate proteins.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

    • Transfer the supernatant containing the metabolites to a new tube.

  • LC-MS Analysis:

    • Inject the extracted samples into the LC-MS system.

    • Separate the metabolites using a suitable chromatographic method (e.g., hydrophilic interaction liquid chromatography - HILIC).

    • Detect and quantify 2-HG and the internal standard using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of 2-HG to the internal standard.

    • Determine the concentration of 2-HG in each sample by comparing the peak area ratio to a standard curve generated with known concentrations of 2-HG.

    • Normalize the 2-HG levels to cell number or protein concentration for intracellular measurements.

A Seed and Treat IDH-mutant Cells with this compound B Collect Supernatant or Cell Lysate A->B C Add Ice-Cold Methanol with Internal Standard B->C D Precipitate Proteins and Centrifuge C->D E Collect Supernatant (Metabolite Extract) D->E F Inject into LC-MS System E->F G Quantify 2-HG Levels F->G H Normalize Data (e.g., to cell number) G->H

Figure 3: Workflow for Cellular 2-HG Measurement by LC-MS.
Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the viability of IDH-mutant cancer cells using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).

Materials:

  • IDH-mutant cancer cell lines

  • Cell culture medium and supplements

  • This compound (Vorasidenib)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed IDH-mutant cells into 96-well opaque-walled plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control wells.

Conclusion

This compound (vorasidenib) represents a significant advancement in the targeted therapy of IDH-mutant cancers. Its dual inhibitory activity against both mIDH1 and mIDH2, coupled with its ability to penetrate the blood-brain barrier, positions it as a highly promising therapeutic agent, particularly for patients with gliomas. The robust preclinical data demonstrating potent inhibition of 2-HG and antiproliferative effects, along with encouraging early clinical trial results, underscore its potential to alter the treatment landscape for these challenging malignancies. Further clinical investigation is ongoing to fully elucidate the efficacy and long-term safety of this compound. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the field of cancer metabolism.

References

The Brain Penetrance of Vorasidenib (AG-881): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (AG-881) is a first-in-class, orally available, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1 and mIDH2) enzymes.[1][2][3] These mutations are prevalent in certain cancers, particularly low-grade gliomas.[4] The production of the oncometabolite D-2-hydroxyglutarate (2-HG) by these mutant enzymes is a key driver of tumorigenesis.[1][2][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). Vorasidenib was specifically designed for enhanced brain penetration to effectively target mIDH-driven gliomas.[2][5] This technical guide provides an in-depth overview of the BBB penetration of vorasidenib, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Molecular Design for Brain Penetrance

The development of vorasidenib from earlier mIDH inhibitors like ivosidenib and enasidenib focused on optimizing physicochemical properties to improve BBB penetration. These earlier compounds exhibited low brain drug exposure in preclinical models.[2] Key molecular modifications for vorasidenib included decreasing the topological polar surface area (tPSA) and reducing the number of hydrogen-bond donors.[2] Compounds with tPSA values between 73 and 86 Ų and two hydrogen-bond donors demonstrated significantly improved brain-to-plasma ratios compared to enasidenib, which has a tPSA of 106 Ų and three hydrogen-bond donors.[2]

Quantitative Analysis of Blood-Brain Barrier Penetration

The ability of vorasidenib to cross the BBB has been quantified in both preclinical animal models and in clinical studies with glioma patients. The data consistently demonstrates significant brain penetrance.

Preclinical Data

Pharmacokinetic studies in mice and rats have shown that vorasidenib achieves substantial concentrations in the brain relative to plasma.

SpeciesBrain-to-Plasma Ratio (AUC)Brain Tumor-to-Plasma Ratio (AUC)Reference
Mouse1.331.25[2]
Rat0.65Not Reported[2]

AUC: Area Under the Curve

In an orthotopic glioma mouse model using TS603 IDH1-R132H grade III glioma cells, vorasidenib treatment (50 mg/kg, twice daily for 4 days) resulted in a greater than 97% inhibition of 2-HG production in the mIDH1 glioma tissue, confirming target engagement within the CNS.[2]

Clinical Data

A perioperative phase 1 study (NCT03343197) in patients with recurrent, nonenhancing Grade 2 or 3 mIDH1 glioma provided definitive evidence of vorasidenib's BBB penetration in humans.

DrugMean Brain:Plasma RatioTumor 2-HG Reduction vs. ControlReference
Vorasidenib (this compound)2.4-95%[6]
Ivosidenib (AG-120)0.16-93%[6]

These results highlight the superior brain penetrance of vorasidenib compared to ivosidenib, another mIDH1 inhibitor with limited BBB penetration.[6]

Signaling Pathway and Mechanism of Action

Mutant IDH1/2 enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis. Vorasidenib acts by potently and selectively inhibiting the activity of mIDH1 and mIDH2, thereby reducing the production of 2-HG. This restores normal cellular differentiation and inhibits tumor cell proliferation.[7]

Vorasidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 mIDH Glioma Cell Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG IDH1/2 (WT) TCA_Cycle TCA_Cycle alpha_KG->TCA_Cycle Isocitrate_mut Isocitrate alpha_KG_mut α-Ketoglutarate Isocitrate_mut->alpha_KG_mut IDH1/2 (WT) 2_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->2_HG mIDH1/2 Epigenetic_Dysregulation Epigenetic Dysregulation & Differentiation Block 2_HG->Epigenetic_Dysregulation Tumor_Growth Tumor Growth Epigenetic_Dysregulation->Tumor_Growth Vorasidenib Vorasidenib (this compound) Vorasidenib->2_HG Inhibits

Caption: Mechanism of action of vorasidenib in mutant IDH glioma cells.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to assess the BBB penetration and efficacy of vorasidenib.

In Vivo Pharmacokinetic Studies

These studies are designed to determine the concentration of vorasidenib in the plasma and brain over time after administration.

Workflow for In Vivo Pharmacokinetic Analysis

PK_Workflow Dosing Administer Vorasidenib to Animals (e.g., mice, rats) via oral gavage Sample_Collection Collect Blood and Brain Samples at Predetermined Time Points Dosing->Sample_Collection Sample_Processing Process Blood to Plasma Homogenize Brain Tissue Sample_Collection->Sample_Processing Extraction Liquid-Liquid or Solid-Phase Extraction of Vorasidenib from Matrices Sample_Processing->Extraction Quantification LC-MS/MS Analysis to Determine Vorasidenib Concentrations Extraction->Quantification Data_Analysis Calculate Pharmacokinetic Parameters (AUC, Cmax, Brain:Plasma Ratio) Quantification->Data_Analysis Orthotopic_Model_Workflow Cell_Culture Culture mIDH1 Glioma Cells (e.g., TS603 neurospheres) Implantation Stereotactically Implant Glioma Cells into the Brains of Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (e.g., via MRI or bioluminescence) Implantation->Tumor_Growth Treatment Administer Vorasidenib or Vehicle for a Defined Period Tumor_Growth->Treatment Endpoint_Analysis Collect Brain and Tumor Tissue Treatment->Endpoint_Analysis Biochemical_Analysis Measure 2-HG Levels in Tumor Tissue by LC-MS/MS or GC-MS Endpoint_Analysis->Biochemical_Analysis

References

Initial In Vitro Efficacy of Vorasidenib on Glioma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorasidenib (AG-881) is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas.[2] These mutations lead to the production and accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by inducing epigenetic and genetic alterations.[2][3] This technical guide provides an in-depth overview of the initial in vitro efficacy of Vorasidenib in glioma cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction to Vorasidenib and its Mechanism of Action

Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes represent a foundational event in the development of many gliomas.[4] Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG).[5] However, specific heterozygous mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2] This widespread disruption of epigenetic regulation leads to a block in cellular differentiation and promotes oncogenesis.[2][6] Vorasidenib is a potent inhibitor of these mutant IDH1 and IDH2 enzymes, thereby blocking the production of 2-HG and targeting a key dependency of these tumors.[5][7] Preclinical studies have demonstrated that the reduction of 2-HG by Vorasidenib can lead to a reversal of hypermethylation, induction of cellular differentiation, and a decrease in tumor cell proliferation.[7][8]

cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Glioma Pathogenesis cluster_2 Mechanism of Vorasidenib Action Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1/2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1/2 Histone_Demethylases Histone Demethylases & TET Enzymes Two_HG->Histone_Demethylases Inhibition Hypermethylation Histone & DNA Hypermethylation Block_Diff Block in Cellular Differentiation Hypermethylation->Block_Diff Oncogenesis Oncogenesis Block_Diff->Oncogenesis Vorasidenib Vorasidenib Mutant_IDH_inhib Mutant IDH1/2 Vorasidenib->Mutant_IDH_inhib Inhibition Reduced_2HG Reduced 2-HG Levels Restored_Activity Restored Histone Demethylase & TET Activity Reduced_2HG->Restored_Activity Reversal_Hyper Reversal of Hypermethylation Restored_Activity->Reversal_Hyper Cell_Diff Cellular Differentiation Reversal_Hyper->Cell_Diff Reduced_Prolif Reduced Tumor Cell Proliferation Cell_Diff->Reduced_Prolif

Caption: Signaling pathway of mutant IDH and Vorasidenib's mechanism of action.

Quantitative In Vitro Efficacy Data

The in vitro potency of Vorasidenib has been evaluated in various glioma cell lines harboring IDH1 or IDH2 mutations. The key efficacy metrics are the half-maximal inhibitory concentration (IC50) for both 2-HG production and cell proliferation.

Inhibition of 2-Hydroxyglutarate (2-HG) Production

Vorasidenib demonstrates potent and selective inhibition of 2-HG production in glioma cells expressing various IDH mutations. The IC50 values are in the low nanomolar range, indicating high potency.

Cell Line Expressing Mutant IDHIC50 Range (nM) for 2-HG Inhibition
IDH1-R132C, G, H, or S0.04 - 22
IDH2-R140Q7 - 14
IDH2-R172K130
Data sourced from a clinical study protocol summary of nonclinical information.[2]
Antiproliferative Activity

The inhibition of mutant IDH and the subsequent reduction in 2-HG levels translate to antiproliferative effects in glioma cell lines.

Cell LineMutationAssayIncubation TimeIC50 (nM)
U-87 MG (engineered)IDH2-R140QCellTiter-Glo®72 hours< 50
TS603 (patient-derived neurosphere)IDH1-R132HCellTiter-Glo®72 hours< 50
HT-1080 (fibrosarcoma, for comparison)IDH1-R132CCellTiter-Glo®72 hours< 50
Data sourced from commercially available technical information for Vorasidenib.[2]

Experimental Protocols

Reproducible and robust experimental design is critical for the evaluation of therapeutic compounds. This section details the methodologies for key in vitro assays used to assess the efficacy of Vorasidenib in glioma cell lines.

G cluster_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Culture Culture of IDH-Mutant Glioma Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Prepare_Vorasidenib Prepare Serial Dilutions of Vorasidenib Treat_Cells Treat Cells with Vorasidenib (e.g., 72 hours) Prepare_Vorasidenib->Treat_Cells Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo®) Treat_Cells->Proliferation_Assay HG_Quantification 2-HG Quantification (LC-MS) Treat_Cells->HG_Quantification Calculate_IC50 Calculate IC50 Values Proliferation_Assay->Calculate_IC50 Analyze_2HG Analyze 2-HG Levels HG_Quantification->Analyze_2HG

References

Methodological & Application

Application Notes and Protocols for AG-881 in In Vivo Mouse Models of Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-881 (vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are common drivers in the progression of low-grade gliomas.[4] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which is implicated in tumorigenesis through epigenetic dysregulation.[1][5] this compound is designed to inhibit the production of 2-HG, thereby targeting a key metabolic vulnerability of IDH-mutant gliomas.[6] Preclinical studies in various mouse models of glioma have demonstrated that this compound effectively crosses the blood-brain barrier, significantly reduces 2-HG levels in tumor tissue, and impedes tumor growth.[1][2][7]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo mouse models of glioma, intended to guide researchers in designing and executing robust studies to evaluate its therapeutic potential.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of mutant IDH1 and IDH2 enzymes. This binding event prevents the conformational changes necessary for the reduction of α-ketoglutarate to 2-HG. The subsequent decrease in intracellular 2-HG levels is hypothesized to reverse the epigenetic blockade caused by the oncometabolite, leading to cellular differentiation and inhibition of tumor proliferation.[5][6]

AG881_Mechanism cluster_pathway IDH Mutant Glioma Cell alpha_KG α-Ketoglutarate mIDH Mutant IDH1/2 (e.g., IDH1-R132H) alpha_KG->mIDH two_HG D-2-Hydroxyglutarate (Oncometabolite) mIDH->two_HG NADPH -> NADP+ Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) two_HG->Epigenetic Differentiation Block of Cellular Differentiation Epigenetic->Differentiation Proliferation Tumor Growth and Proliferation Differentiation->Proliferation AG881 This compound (Vorasidenib) AG881->mIDH Inhibition

Caption: Mechanism of action of this compound in IDH-mutant glioma cells.

Data Presentation

Table 1: In Vitro Potency of this compound
Cell LineIDH MutationCell TypeIC50 (2-HG Inhibition)IC50 (Antiproliferative)
TS603IDH1-R132HNeurosphereNot specified< 50 nM[5]
HT-1080IDH1-R132CFibrosarcomaNot specified< 50 nM[5]
U-87 MGIDH2-R140Q (engineered)GlioblastomaNot specified< 50 nM[5]
Table 2: In Vivo Efficacy of this compound in Glioma Mouse Models
Mouse ModelGlioma Cell LineTreatment RegimenKey Efficacy EndpointsReference
Orthotopic Xenograft (SCID mice)TS603 (Grade III Glioma, IDH1-R132H)50 mg/kg, oral, twice daily for 4 days>97% inhibition of 2-HG in brain tumor tissue[1][2]
Orthotopic Xenograft (SCID mice)TS603 (Grade III Glioma, IDH1-R132H)≥0.1 mg/kg, oral, twice daily>97% reduction in brain tumor 2-HG levels[5][8]
Subcutaneous Xenograft (SCID mice)HT1080 (IDH1-R132C)≥30 mg/kg, oral, twice daily>96% reduction in tumor 2-HG levels[5][8]
Subcutaneous Xenograft (SCID mice)U87 (engineered IDH2-R140Q)≥30 mg/kg, oral, twice daily>96% reduction in tumor 2-HG levels[5][8]
Orthotopic Syngeneic (HLA-A2/HLA-DR1 transgenic mice)IDH1R132H-expressing glioma cellsDaily oral administration (dose not specified)Delayed tumor growth, reduced intratumoral 2-HG levels[9]

Experimental Protocols

The following protocols are synthesized from published preclinical studies of this compound. Researchers should adapt these protocols based on their specific experimental goals, institutional guidelines, and available resources.

Protocol 1: Orthotopic Glioma Mouse Model Generation

This protocol describes the intracranial implantation of human glioma cells into immunodeficient mice.

Materials:

  • Human glioma cells (e.g., TS603 patient-derived neurospheres) cultured under appropriate conditions.

  • Immunodeficient mice (e.g., male ICR SCID mice), 6-8 weeks old.

  • Stereotactic frame.

  • Anesthetic (e.g., isoflurane).

  • Hamilton syringe with a 26-gauge needle.

  • Surgical tools (drill, forceps, etc.).

  • Analgesics and postoperative care supplies.

  • Phosphate-buffered saline (PBS) or appropriate cell suspension medium.

Procedure:

  • Cell Preparation: Harvest glioma cells and resuspend them in sterile PBS at a concentration of approximately 1 x 10^5 to 2 x 10^6 cells per 2-5 µL.[2][5] Keep the cell suspension on ice.

  • Anesthesia and Stereotactic Mounting: Anesthetize the mouse using isoflurane and securely fix its head in a stereotactic frame.

  • Surgical Procedure:

    • Make a small incision in the scalp to expose the skull.

    • Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.

    • Slowly lower the Hamilton syringe needle to the target depth (e.g., 1.5-2.5 mm from the dura).[2][5]

    • Inject the cell suspension at a slow, controlled rate (e.g., 1-2 µL/min) to minimize backflow and tissue damage.[2][5]

    • After injection, leave the needle in place for 2-5 minutes to allow for diffusion before slowly retracting it.

    • Seal the burr hole with bone wax and suture the scalp incision.

  • Postoperative Care: Administer analgesics as per IACUC guidelines. Monitor the mice closely for recovery and any signs of neurological deficits or distress.[10][11]

Protocol 2: this compound Formulation and Administration

Materials:

  • This compound (Vorasidenib) powder.

  • Vehicle for oral gavage. A common formulation consists of:

    • DMSO (to dissolve the compound).

    • PEG300.

    • Tween80.

    • ddH2O or saline.

    • Note: A specific example for a 1 mL working solution is to add 50 µL of a concentrated DMSO stock solution to 400 µL of PEG300, mix, add 50 µL of Tween80, mix, and then add 500 µL of ddH2O.[6]

  • Oral gavage needles.

Procedure:

  • Formulation Preparation: Prepare the this compound formulation fresh daily. First, dissolve the required amount of this compound powder in a small volume of DMSO. Then, add the other vehicle components in the specified order, ensuring the solution is clear and homogenous before adding the next component.[6]

  • Dosing Calculation: Calculate the volume of the drug formulation to administer based on the desired dose (e.g., 0.1 mg/kg to 50 mg/kg) and the individual mouse's body weight.

  • Administration: Administer the calculated volume of this compound or vehicle control to the mice via oral gavage. This is typically performed once or twice daily.[2][5]

Protocol 3: Tumor Growth Monitoring and Efficacy Assessment

A. Bioluminescence Imaging (for luciferase-expressing cells):

  • Substrate Injection: Inject the mice intraperitoneally with D-luciferin substrate solution (e.g., 150 mg/kg body weight).[2]

  • Imaging: After a short waiting period (e.g., 10-15 minutes) for substrate distribution, anesthetize the mice and place them in an in vivo imaging system (IVIS).[1][2]

  • Data Acquisition: Acquire bioluminescence images. The light intensity emitted from the tumor region correlates with the tumor size.[12]

  • Longitudinal Monitoring: Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor growth over time.

B. Magnetic Resonance Imaging (MRI):

  • Anesthetize the mice and place them in a small animal MRI scanner.

  • Acquire T2-weighted images to visualize the tumor and measure its volume.[13]

  • This method provides detailed anatomical information but is more time-consuming and resource-intensive than bioluminescence imaging.

C. Endpoint Analysis (2-HG Measurement):

  • Tissue Collection: At the end of the study, euthanize the mice and carefully dissect the brains. Collect tumor tissue and, if desired, contralateral normal brain tissue. Immediately snap-freeze the samples in liquid nitrogen and store them at -80°C.[9]

  • Metabolite Extraction: Homogenize the frozen tissue samples in an appropriate ice-cold solvent (e.g., methanol/water mixture).[9]

  • LC-MS/MS Analysis:

    • Process the tissue homogenates, often by protein precipitation.[8][14]

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the levels of D-2-hydroxyglutarate.[8][14] A surrogate analyte approach with a stable isotope-labeled 2-HG standard is often used for accurate quantification.[8]

Experimental Workflow Visualization

experimental_workflow cell_culture 1. Glioma Cell Culture (e.g., TS603-luc) implantation 2. Orthotopic Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth 3. Tumor Growth Confirmation (Bioluminescence/MRI) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (this compound or Vehicle via Oral Gavage) randomization->treatment monitoring 6. Longitudinal Monitoring (Tumor Growth, Body Weight, Clinical Signs) treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint tumor_analysis Tumor 2-HG Measurement (LC-MS/MS) endpoint->tumor_analysis histology Histology/IHC endpoint->histology

Caption: A typical experimental workflow for evaluating this compound in an orthotopic glioma mouse model.

Animal Welfare Considerations

All animal experiments must be conducted in accordance with protocols approved by the Institutional Animal Care and Use Committee (IACUC). Key considerations for glioma mouse models include:

  • Monitoring: Regularly monitor mice for general health, body weight, and neurological symptoms (e.g., lethargy, ataxia, seizures). Monitoring should be more frequent as tumors are expected to grow.[10]

  • Humane Endpoints: Establish clear humane endpoints to minimize pain and distress. These may include a defined tumor size, a certain percentage of body weight loss, or the presentation of severe neurological signs.[10][11] Euthanasia should be performed when these endpoints are reached.

  • Analgesia and Anesthesia: Use appropriate analgesics for postoperative pain management and reliable anesthetics for all surgical procedures.[10]

References

Application Notes and Protocols for AG-881 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-881 (Vorasidenib) is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] These mutations are implicated in various cancers, including glioma and acute myeloid leukemia (AML), through the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][5] this compound acts by inhibiting this enzymatic activity, thereby reducing 2-HG levels and promoting differentiation of tumor cells.[1] Its ability to cross the blood-brain barrier makes it a promising agent for the treatment of brain tumors harboring IDH mutations.[2][3][4][6]

These application notes provide a summary of preclinical data and protocols for the use of this compound in research settings.

Mechanism of Action

Mutant IDH1 and IDH2 enzymes convert α-ketoglutarate (α-KG) to 2-HG. This compound is an allosteric inhibitor that binds to a pocket at the interface of the IDH homodimer, preventing the formation of 2-HG.[7] This leads to a reduction in 2-HG-mediated signaling, which in turn can induce cellular differentiation and inhibit proliferation in tumor cells with IDH mutations.[4]

cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH Mutation) cluster_2 Mechanism of this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1/2 (WT) Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Mutant IDH1/2 Tumor_Growth Tumor_Growth Two_HG->Tumor_Growth Promotes AG881 This compound Mutant_IDH Mutant IDH1/2 AG881->Mutant_IDH Inhibits Two_HG_inhibited 2-Hydroxyglutarate Mutant_IDH->Two_HG_inhibited Blocked Production Tumor_Suppression Tumor_Suppression Two_HG_inhibited->Tumor_Suppression Leads to

Caption: this compound Mechanism of Action.

Data Presentation

In Vitro Potency of this compound
Cell Line ExpressingMutant IDHIC50 for 2-HG Inhibition (nM)
mIDH1R132C, R132G, R132H, R132S0.04 - 22
mIDH2R140Q7 - 14
mIDH2R172K130
Data compiled from multiple sources.[1][6]
In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
U-87 MG (engineered)Glioblastoma< 50
HT-1080Fibrosarcoma< 50
TS603Neurosphere< 50
Data compiled from multiple sources.[8][9]
In Vivo Efficacy of this compound in Mouse Models
Mouse ModelCancer TypeDosing Regimen% Reduction in Tumor 2-HG
HT1080 Xenograft (mIDH1-R132C)Fibrosarcoma≥30 mg/kg, twice daily>96%
U87 Xenograft (mIDH2-R140Q)Glioblastoma≥30 mg/kg, twice daily>96%
Orthotopic Glioma (mIDH1-R132H)Glioma≥0.1 mg/kg>97%
Orthotopic Glioma (mIDH1-R132H)Glioma50 mg/kg, twice daily for 4 days>97%
Data compiled from multiple sources.[2][10]
Pharmacokinetic Parameters of this compound
SpeciesPlasma Clearance (L/hr/kg)Brain-to-Plasma Ratio (AUC0-24hr)
Mouse0.4060.62 - 1.96
Rat0.2891.11 - 1.48
Data compiled from multiple sources.

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol is a general guideline based on published preclinical studies.[6][10]

start Start cell_culture 1. Cell Culture (e.g., HT1080, U87) start->cell_culture implantation 2. Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment and Vehicle Groups tumor_growth->randomization treatment 5. Oral Administration of this compound (e.g., 30 mg/kg BID) or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Euthanize and Collect Tumors for 2-HG Analysis monitoring->endpoint analysis 8. Analyze Tumor 2-HG Levels endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Study Workflow.

1. Cell Culture and Implantation:

  • Culture human cancer cells with known IDH mutations (e.g., HT1080 for mIDH1-R132C or U87 engineered to express mIDH2-R140Q) under standard conditions.
  • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
  • Inject cells subcutaneously into the flank of immunocompromised mice.

2. Tumor Growth and Randomization:

  • Monitor tumor growth regularly using calipers.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

3. Dosing and Administration:

  • Prepare this compound formulation for oral gavage.
  • Administer this compound at the desired dose (e.g., 30 mg/kg) twice daily.
  • Administer vehicle to the control group on the same schedule.

4. Monitoring and Endpoint:

  • Continue to monitor tumor volume and animal body weight throughout the study.
  • At the end of the treatment period, euthanize the animals and collect tumor tissue.

5. Sample Analysis:

  • Process the tumor tissue to extract metabolites.
  • Analyze the concentration of 2-HG using a suitable method such as LC-MS/MS.

Orthotopic Glioma Model Protocol

This protocol is based on published preclinical studies investigating this compound in a brain tumor model.[2][6]

1. Cell Culture and Implantation:

  • Culture glioma neurospheres with an endogenous IDH1 mutation (e.g., TS603 with mIDH1-R132H).
  • Perform stereotactic intracranial implantation of the tumor cells into the brains of immunocompromised mice.

2. Dosing and Administration:

  • Allow tumors to establish for a specified period.
  • Administer this compound orally at the desired dose (e.g., 0.1 mg/kg to 50 mg/kg) and schedule (e.g., twice daily for 4 days).[2][6]
  • Administer vehicle to the control group.

3. Sample Collection and Analysis:

  • At designated time points after the last dose, euthanize the animals.
  • Harvest the brains and separate the tumor-containing hemisphere from the normal hemisphere.
  • Extract metabolites from the brain and tumor tissue.
  • Quantify 2-HG levels to determine the extent of inhibition.

Safety and Toxicology

Preclinical safety profiles of this compound have been supportive of its advancement into clinical trials.[1] For detailed toxicology information, it is recommended to consult the manufacturer's safety data sheet and relevant regulatory filings.

Conclusion

This compound is a potent dual inhibitor of mutant IDH1/2 with excellent brain penetration, making it a valuable tool for preclinical research, particularly in the context of IDH-mutant gliomas. The provided data and protocols offer a starting point for designing and conducting experiments to further elucidate its therapeutic potential. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives.

References

Preparation of AG-881 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4][5] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[2][3][4][6] this compound acts by allosterically inhibiting these mutant enzymes, thereby reducing 2-HG levels and inducing cellular differentiation and inhibiting proliferation in tumor cells with IDH mutations.[6][7][8] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell-based assays.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 414.74 g/mol [2][7]
Appearance Crystalline solid / Solid powder[2][9]
Purity ≥98% to >99% by HPLC[2][9][10]
Solubility in DMSO Approximately 30 mg/mL to 83 mg/mL[7][9][10]
Solubility in DMF Approximately 30 mg/mL[10]
Solubility in Ethanol 82-83 mg/mL[7]
Aqueous Solubility Sparingly soluble / Insoluble[7][9]
IC50 (IDH1 R132H) 0.04 - 31.9 nM[1][10]
IC50 (IDH2 R140Q) 7 - 31.7 nM[1][10]
IC50 (IDH2 R172K) 130 nM[1]

Experimental Protocols

Materials
  • This compound (Vorasidenib) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing and Calculation:

    • This compound is supplied as a solid. To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 0.001 L x 414.74 g/mol = 4.1474 mg

  • Dissolution:

    • Aseptically weigh out approximately 4.15 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube. For 4.15 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1]

  • Sterilization (Optional):

    • If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][7] Some suppliers suggest a shelf life of over 2 years if stored properly as a solid at -20°C.[6]

Protocol for Preparing Working Solutions for Cell Culture
  • Thawing the Stock Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution:

    • Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium. It is crucial to perform serial dilutions to achieve low nanomolar concentrations accurately.

    • Important: To avoid precipitation, first dilute the DMSO stock solution in a larger volume of cell culture medium. Do not add a small volume of aqueous medium directly to the concentrated DMSO stock. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[9]

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity to the cells.

  • Application to Cells:

    • Add the freshly prepared working solution to your cell cultures. Ensure even distribution by gently swirling the culture vessel.

    • Remember to include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

AG881_Pathway Mechanism of Action of this compound cluster_0 Mitochondria / Cytoplasm Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH NADPH NADPH 2_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG->2_HG Neomorphic Activity NADP NADP NADPH->NADP mIDH1_2 Mutant IDH1/2 mIDH1_2->alpha_KG Oncogenesis Oncogenesis 2_HG->Oncogenesis Promotes AG_881 This compound (Vorasidenib) AG_881->mIDH1_2 Inhibition

Caption: Mechanism of action of this compound in inhibiting mutant IDH1/2.

AG881_Workflow This compound Stock Solution Preparation Workflow Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_DMSO Add Sterile DMSO Weigh_Powder->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: AG-881 (Vorasidenib) in Orthotopic Glioma Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-881, also known as vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4][5] Mutations in IDH1 and IDH2 are common drivers in the pathogenesis of low-grade gliomas, leading to the accumulation of the oncometetabolite D-2-hydroxyglutarate (2-HG).[1][2][6] 2-HG is believed to contribute to tumorigenesis through epigenetic dysregulation. This compound targets these mutant enzymes to reduce 2-HG levels, thereby inhibiting tumor growth and inducing cellular differentiation.[5][7] These application notes provide a comprehensive overview of the use of this compound in preclinical orthotopic glioma mouse models, including summaries of key data and detailed experimental protocols.

Data Presentation

In Vitro Efficacy of this compound
Cell LineIDH MutationAssay TypeIC50Reference
Neurosphere TS603IDH1-R132H2-HG Inhibition< 50 nM[1]
U87MGIDH2-R140Q (engineered)2-HG Inhibition< 50 nM[1]
HT-1080IDH1-R132CAntiproliferative< 50 nM[3][5]
U87MGIDH2-R140Q (engineered)Antiproliferative< 0.05 µM[5]
TS603IDH1-R132HAntiproliferative< 0.05 µM[5]
In Vivo Efficacy of this compound in Orthotopic Glioma Models
Mouse ModelGlioma ModelTreatmentKey FindingsReference
XenograftOrthotopic patient-derived (TS603, Grade III mIDH1)50 mg/kg this compound, BID, PO for 4 days>97% inhibition of 2-HG in brain tumor tissue.[1]
XenograftOrthotopic human Grade III mIDH1-R132HThis compound monotherapyModestly impeded glioma growth.[6]
XenograftOrthotopic human Grade III mIDH1-R132HThis compound + Radiation TherapySignificantly greater inhibition of tumor growth than either monotherapy.[6]
SyngeneicHLA-A2/HLA-DR1 transgenic with IDH1R132H glioma10 mg/kg this compound, QD, PO for 14 days10-fold reduction of 2-HG in tumor cells; suppressed tumor progression.[8]

Signaling Pathway

Mutations in IDH1 and IDH2 lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis. This compound acts as an allosteric inhibitor of the mutant IDH1/2 enzymes, preventing the production of 2-HG and thereby restoring normal cellular differentiation.

cluster_0 Normal Cell cluster_1 Glioma Cell with IDH1/2 Mutation cluster_2 This compound Treatment Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH1/2 (WT) TCA_Cycle TCA_Cycle alpha-KG->TCA_Cycle Enters TCA Cycle Isocitrate_mut Isocitrate alpha-KG_mut alpha-Ketoglutarate Isocitrate_mut->alpha-KG_mut IDH1/2 (WT allele) 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG Mutant IDH1/2 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis This compound This compound (Vorasidenib) Mutant_IDH_Inhibition Inhibition of Mutant IDH1/2 This compound->Mutant_IDH_Inhibition Restored_Differentiation Restoration of Cellular Differentiation Mutant_IDH_Inhibition->Restored_Differentiation Reduces 2-HG Tumor_Inhibition Tumor Growth Inhibition Restored_Differentiation->Tumor_Inhibition

Caption: Signaling pathway of mutant IDH1/2 in glioma and the mechanism of action of this compound.

Experimental Protocols

Orthotopic Glioma Mouse Model Workflow

The establishment of an orthotopic glioma mouse model is a critical step for evaluating the in vivo efficacy of this compound. The following diagram and protocol outline a typical workflow.

Cell_Culture 1. Culture of IDH-mutant Glioma Cells Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Stereotactic_Injection 3. Stereotactic Intracranial Injection into Mice Cell_Harvest->Stereotactic_Injection Tumor_Engraftment 4. Tumor Engraftment Monitoring (e.g., Bioluminescence) Stereotactic_Injection->Tumor_Engraftment Treatment_Initiation 5. Initiation of this compound Treatment Tumor_Engraftment->Treatment_Initiation Efficacy_Assessment 6. Assessment of Efficacy (Tumor Growth, Survival) Treatment_Initiation->Efficacy_Assessment Tissue_Collection 7. Tissue Collection and Pharmacodynamic Analysis (2-HG levels) Efficacy_Assessment->Tissue_Collection

Caption: General workflow for an orthotopic glioma mouse model experiment with this compound.

Detailed Protocol: Orthotopic Implantation of Human Glioma Cells

Materials:

  • IDH-mutant human glioma cells (e.g., TS603 neurospheres)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (if applicable for adherent cells)

  • Matrigel or similar basement membrane matrix

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Stereotactic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Surgical tools

Procedure:

  • Cell Preparation:

    • Culture glioma cells under appropriate conditions. For neurospheres like TS603, culture in serum-free neural stem cell medium.

    • On the day of surgery, harvest the cells and determine cell viability (should be >90%).

    • Wash the cells with sterile PBS and resuspend in a small volume of PBS or appropriate medium at the desired concentration (e.g., 1 x 10^5 cells in 2-5 µL).

    • Keep the cell suspension on ice until injection.

  • Animal Preparation and Stereotactic Injection:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a sterile burr, drill a small hole at the desired coordinates for intracranial injection (e.g., into the striatum).

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Inject the cell suspension over several minutes to minimize backflow.

    • Slowly retract the needle and suture the scalp incision.

    • Administer post-operative analgesics and monitor the animal's recovery.

Protocol: this compound Administration and Efficacy Assessment

Materials:

  • This compound (Vorasidenib)

  • Vehicle for formulation (e.g., 0.5% methylcellulose and 0.2% Tween-80 in water)[8]

  • Oral gavage needles

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers (for subcutaneous models)

  • LC-MS/MS for 2-HG analysis

Procedure:

  • This compound Formulation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.[8]

  • Treatment Administration:

    • Once tumors are established (confirmed by imaging or other methods), randomize mice into treatment and control groups.

    • Administer this compound or vehicle via oral gavage at the specified dose and schedule (e.g., 50 mg/kg, twice daily).[1]

  • Efficacy Monitoring:

    • Tumor Growth: Monitor tumor growth regularly using non-invasive imaging such as bioluminescence.

    • Survival: Monitor animals daily for signs of neurological symptoms or distress and record survival data.

    • Body Weight: Record body weight regularly as a measure of general health and toxicity.

  • Pharmacodynamic Analysis:

    • At the end of the study or at specified time points, euthanize the animals and collect brain tissue.

    • Dissect the tumor from the surrounding normal brain tissue.

    • Snap-freeze the tissues in liquid nitrogen for subsequent analysis.

    • Quantify 2-HG levels in the tumor and normal brain tissue using LC-MS/MS to confirm target engagement.

Conclusion

This compound (vorasidenib) has demonstrated significant preclinical efficacy in orthotopic glioma mouse models, effectively crossing the blood-brain barrier to inhibit mutant IDH1/2 and reduce the oncometabolite 2-HG.[1][6] The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound and other IDH inhibitors in the treatment of glioma. The combination of this compound with other treatment modalities, such as radiation therapy, shows promise for enhanced anti-tumor activity.[6]

References

Application Notes and Protocols for Cell-based Assays to Determine AG-881 (Vorasidenib) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (AG-881) is a first-in-class, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In several cancers, including a majority of low-grade gliomas, mutations in IDH1 and IDH2 lead to a "gain-of-function" activity, catalyzing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][3][4] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, thereby promoting tumorigenesis.[2] this compound is designed to specifically inhibit these mutant IDH enzymes, decrease 2-HG levels, and restore normal cellular processes.[1][5]

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of this compound in vitro, focusing on target engagement, cell viability, and induction of apoptosis.

Mutant IDH Signaling Pathway and Mechanism of this compound Action

Mutations in IDH1 (cytosolic) and IDH2 (mitochondrial) confer a neomorphic enzymatic activity that reduces α-ketoglutarate to 2-hydroxyglutarate, consuming NADPH.[1][4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cell differentiation.[2] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH enzymes, which locks the enzyme in an inactive state and prevents the production of 2-HG.[4][6]

Mutant_IDH_Pathway cluster_0 Normal Cell Metabolism cluster_1 Oncogenic Pathway in IDH-Mutant Cancer Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH (wild-type) aKG_mut α-Ketoglutarate mIDH Mutant IDH1/2 aKG_mut->mIDH NADPH NADPH NADPH->mIDH TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH->TwoHG NADP+ Epigenetic Epigenetic Dysregulation & Blocked Differentiation TwoHG->Epigenetic AG881 This compound (Vorasidenib) AG881->mIDH

Mutant IDH pathway and this compound inhibition mechanism.

Data Presentation: Quantitative Efficacy of this compound

The efficacy of this compound can be quantified by its ability to inhibit 2-HG production and reduce cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Table 1: this compound IC50 Values for 2-HG Inhibition in Mutant IDH Cell Lines

Cell Line Expressing Mutant IDH IC50 Range (nM)
IDH1-R132C, G, H, or S 0.04 - 22
IDH2-R140Q 7 - 14
IDH2-R172K 130

Data sourced from a clinical study protocol summary of nonclinical information.[2][7]

Table 2: this compound IC50 Values for Antiproliferative Activity in Glioma Cell Lines

Cell Line Assay Incubation Time IC50 (nM)
U-87 MG (engineered with IDH2-R140Q) CellTiter-Glo® 72 hours < 50
TS603 (patient-derived, IDH1-R132H) CellTiter-Glo® 72 hours < 50
HT-1080 (fibrosarcoma, IDH1-R132C) CellTiter-Glo® 72 hours < 50

Data sourced from commercially available technical information for Vorasidenib.[2]

Experimental Protocols

Target Engagement: 2-HG Measurement by LC-MS/MS

Principle: This assay directly measures the primary pharmacodynamic effect of this compound by quantifying the reduction of the oncometabolite 2-HG in cell culture media.[8][9] Liquid chromatography-mass spectrometry (LC-MS/MS) provides sensitive and specific detection of 2-HG.

TwoHG_Workflow start Seed IDH-mutant cells and allow to adhere treat Treat cells with this compound (various concentrations) and controls start->treat incubate Incubate for 48 hours treat->incubate collect Collect cell culture medium incubate->collect precipitate Add internal standard and cold methanol to precipitate proteins collect->precipitate centrifuge Centrifuge to pellet precipitated protein precipitate->centrifuge analyze Analyze supernatant using LC-MS/MS system centrifuge->analyze quantify Quantify 2-HG levels and determine IC50 analyze->quantify

Workflow for 2-HG measurement by LC-MS/MS.

Materials and Reagents:

  • IDH-mutant glioma cells (e.g., TS603, or engineered U-87 MG)

  • Complete culture medium

  • Multi-well cell culture plates

  • This compound stock solution (dissolved in DMSO)[1]

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS/MS grade cold methanol (80%)

  • LC-MS/MS system

Protocol:

  • Seed IDH-mutant glioma cells in multi-well plates at a predetermined optimal density.

  • Allow cells to adhere and resume growth for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Aspirate the medium and add the media containing the this compound dilutions or vehicle control to the respective wells.

  • Incubate the cells for 48 hours.[8][9]

  • Following incubation, collect the cell culture medium and centrifuge to remove any cellular debris.

  • To 100 µL of the cleared medium, add a known concentration of the internal standard.

  • Add 400 µL of cold 80% methanol to precipitate proteins.[2]

  • Vortex the samples and incubate at -80°C for a minimum of 20 minutes.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein.[2]

  • Carefully transfer the supernatant to a new tube for analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify 2-HG levels.

Data Analysis: Normalize the 2-HG signal to the internal standard. Calculate the percentage of 2-HG inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Cell Viability Assay (Luminescence-Based)

Principle: Cell viability assays assess the cytotoxic or cytostatic effects of a compound.[10] The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[11] A decrease in ATP is proportional to the number of viable cells.

Viability_Workflow start Seed cells in 96-well opaque-walled plate incubate1 Incubate for 24 hours to allow cell attachment start->incubate1 treat Add serial dilutions of this compound and controls to wells incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 equilibrate Equilibrate plate to room temperature incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent to each well equilibrate->add_reagent incubate3 Incubate for 10 minutes to stabilize signal add_reagent->incubate3 read Measure luminescence with a plate reader incubate3->read analyze Analyze data and calculate IC50 read->analyze

Workflow for the CellTiter-Glo® cell viability assay.

Materials and Reagents:

  • IDH-mutant glioma cells

  • Complete culture medium

  • 96-well opaque-walled plates suitable for luminescence assays

  • This compound stock solution (dissolved in DMSO)

  • CellTiter-Glo® 2.0 Assay Reagent (or equivalent)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Seed glioma cells into a 96-well opaque-walled plate at a density of 2,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line.[2]

  • Incubate the plate at 37°C with 5% CO2 for 24 hours to allow cells to attach.[2]

  • Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is constant across all wells (≤0.1%).[2]

  • Remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • After incubation, equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability). Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Assay (Caspase Activity)

Principle: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs exert their effects.[12][13] A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[13][14] Assays like Caspase-Glo® 3/7 measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15]

Apoptosis_Workflow start Seed cells in 96-well opaque-walled plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with this compound and controls (e.g., staurosporine) incubate1->treat incubate2 Incubate for 24-48 hours treat->incubate2 equilibrate Equilibrate plate to room temperature incubate2->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent incubate3 Incubate for 1-2 hours at room temperature add_reagent->incubate3 read Measure luminescence with a plate reader incubate3->read analyze Analyze data and determine fold-increase in caspase activity read->analyze

Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Materials and Reagents:

  • IDH-mutant glioma cells

  • Complete culture medium

  • 96-well opaque-walled plates

  • This compound stock solution (dissolved in DMSO)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.

  • After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control.

  • Incubate the plate for a period determined by empirical testing (e.g., 24-48 hours) to allow for the induction of apoptosis.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature, protected from light, for 1 to 2 hours.

  • Measure the luminescence with a plate reader.

Data Analysis: Subtract the average background luminescence (media + reagent only) from all experimental values. Express the results as a fold-change in caspase activity over the vehicle control. This indicates the extent to which this compound induces the executioner phase of apoptosis. Further confirmation can be obtained using complementary methods like Annexin V staining to detect early-stage apoptosis.[12][13]

References

Application Notes and Protocols for AG-881 (Vorasidenib) in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-881, also known as vorasidenib, is a first-in-class, orally available, brain-penetrant dual inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] Mutations in IDH1 and IDH2 are frequently observed in several cancers, including low-grade gliomas, and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] 2-HG accumulation drives tumorigenesis through epigenetic dysregulation and a block in cellular differentiation.[1] By inhibiting mutant IDH1 and IDH2, vorasidenib reduces 2-HG levels, thereby reversing these oncogenic effects.[1] The ability of vorasidenib to cross the blood-brain barrier makes it a promising therapeutic agent for brain tumors such as glioma.[1][4]

The rationale for combining this compound with other chemotherapy agents, such as the alkylating agent temozolomide (TMZ) and radiation therapy (RT), is to enhance anti-tumor efficacy. Preclinical studies have explored these combinations, suggesting that this compound does not antagonize the effects of these standard-of-care treatments and may offer additional benefits.[1] This document provides a summary of available data and detailed protocols for investigating this compound in combination with other chemotherapy agents in a research setting.

Data Presentation

In Vitro Efficacy of this compound (Vorasidenib)
Cell LineCancer TypeIDH MutationAssayIC₅₀ (nM)Reference
U-87 MG pLVX-IDH2 R140Q-neoGlioblastoma (engineered)IDH2 R140QAntiproliferative<50[5]
HT-1080FibrosarcomaIDH1 R132CAntiproliferative<50[5]
TS603Grade III Glioma (Neurosphere)IDH1 R132H2-HG Inhibition<50[5]
IDH1 R132C, G, H, or S expressing cellsNot specifiedIDH1 mutations2-HG Inhibition0.04 - 22[5]
IDH2 R140Q expressing cellsNot specifiedIDH2 R140Q2-HG Inhibition7 - 14[5]
IDH2 R172K expressing cellsNot specifiedIDH2 R172K2-HG Inhibition130[5]
In Vivo Efficacy of this compound in Combination Therapy

A preclinical study using an orthotopic mouse model with the human mIDH1-R132H grade III oligodendroglioma cell line TS603 demonstrated the following:

Treatment GroupOutcomeReference
This compound + Radiation Therapy (RT)Significantly greater inhibition of tumor growth compared to either monotherapy.[1]
This compound + Temozolomide (TMZ)No antagonism observed; this compound did not interfere with TMZ efficacy.[1]

Signaling Pathway and Experimental Workflows

This compound (Vorasidenib) Mechanism of Action cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-type IDH1/2 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate->2-Hydroxyglutarate (2-HG) Neomorphic Activity Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Inhibits α-KG-dependent dioxygenases Mutant_IDH1_2 Mutant IDH1/2 Blocked Cellular Differentiation Blocked Cellular Differentiation Epigenetic Dysregulation->Blocked Cellular Differentiation Tumor Growth Tumor Growth Blocked Cellular Differentiation->Tumor Growth This compound This compound (Vorasidenib) This compound->Mutant_IDH1_2 Inhibits

Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.

In Vitro Synergy Study Workflow Cell_Culture Culture IDH-mutant glioma cells (e.g., TS603) Seeding Seed cells into 96-well plates Cell_Culture->Seeding Treatment Treat with this compound, Chemotherapy Agent (e.g., TMZ), and combinations Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform CellTiter-Glo assay to measure cell viability Incubation->Viability_Assay Data_Analysis Analyze data using Chou-Talalay method to determine Combination Index (CI) Viability_Assay->Data_Analysis

Caption: Workflow for assessing in vitro synergy of this compound with chemotherapy.

In Vivo Combination Study Workflow Implantation Intracranially implant TS603 glioma cells into SCID mice Tumor_Growth Allow tumors to establish (5-20 mm³) Implantation->Tumor_Growth Treatment_Groups Randomize mice into treatment groups (Vehicle, this compound, Chemo/RT, Combination) Tumor_Growth->Treatment_Groups Dosing Administer treatments as per schedule Treatment_Groups->Dosing Monitoring Monitor tumor volume (e.g., bioluminescence imaging) and survival Dosing->Monitoring Endpoint_Analysis Analyze tumor growth inhibition and survival benefit Monitoring->Endpoint_Analysis

Caption: Workflow for an in vivo study of this compound in combination therapy.

Experimental Protocols

In Vitro Synergy of this compound and Temozolomide (TMZ)

Objective: To determine if this compound and TMZ act synergistically to inhibit the proliferation of IDH-mutant glioma cells.

Materials:

  • IDH1-mutant glioma cell line (e.g., TS603)

  • Cell culture medium (e.g., Neurobasal medium supplemented with N-2 and B-27 supplements, glutamine, and growth factors)

  • This compound (vorasidenib)

  • Temozolomide (TMZ)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Luminometer

Protocol:

  • Cell Culture: Culture TS603 cells as neurospheres in the recommended serum-free medium.

  • Cell Seeding: Dissociate neurospheres into a single-cell suspension and seed 5,000 cells per well in 100 µL of media into a 96-well plate. Incubate for 24 hours.

  • Drug Preparation: Prepare stock solutions of this compound and TMZ in DMSO. Create a dilution series for each drug in the cell culture medium.

  • Treatment: Treat cells with a matrix of this compound and TMZ concentrations. Include single-agent controls and a vehicle (DMSO) control. A typical concentration range to test for this compound is 0.1 nM to 1 µM and for TMZ is 1 µM to 500 µM.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

In Vivo Combination of this compound and Radiation Therapy (RT)

Objective: To evaluate the efficacy of this compound in combination with radiation therapy in an orthotopic glioma mouse model.

Materials:

  • TS603 human glioma cell line (IDH1-R132H mutant)

  • Female CB17 SCID mice (6-8 weeks old)

  • This compound (formulated for oral gavage)

  • Stereotactic apparatus for intracranial injection

  • Small animal irradiator

  • Bioluminescence imaging system

Protocol:

  • Orthotopic Implantation: Intracranially implant 5 x 10⁴ TS603 cells into the striatum of each mouse using a stereotactic frame.[1]

  • Tumor Monitoring: Monitor tumor growth weekly using bioluminescence imaging.

  • Randomization: When tumor volume reaches approximately 5-20 mm³, randomize mice into four treatment groups: Vehicle control, this compound alone, RT alone, and this compound + RT.[1]

  • Treatment:

    • This compound: Administer this compound orally (e.g., 50 mg/kg, twice daily).[8]

    • Radiation Therapy: Deliver focal radiation to the tumor-bearing hemisphere (e.g., a total of 10 Gy, fractionated over 5 days).

    • Combination: Administer this compound concurrently with the RT schedule.

  • Efficacy Assessment: Continue to monitor tumor volume via imaging. Monitor animal survival.

  • Endpoint: Euthanize mice when they show signs of neurological symptoms or significant weight loss, or when the tumor reaches a predetermined size.

  • Data Analysis: Compare tumor growth rates and survival curves between the different treatment groups.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

Objective: To quantify the levels of 2-HG in cell lysates or tumor tissue following treatment with this compound.

Protocol:

  • Sample Preparation:

    • Cells: Harvest and wash cells, then lyse by sonication in an appropriate buffer.

    • Tissue: Homogenize snap-frozen tumor tissue in a suitable buffer.

  • Metabolite Extraction: Precipitate proteins by adding ice-cold methanol (4:1 volume ratio). Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

  • Derivatization (for chiral separation): To distinguish between D-2-HG and L-2-HG, perform a derivatization step using a chiral reagent such as diacetyl-L-tartaric anhydride (DATAN).

  • LC-MS/MS Analysis: Analyze the derivatized samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Use a C18 column for separation.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification. Generate a standard curve with known concentrations of D-2-HG.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of this compound combination therapy on proteins involved in cell proliferation, apoptosis, and DNA damage repair.

Protocol:

  • Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; γH2AX for DNA damage).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Disclaimer

These application notes and protocols are intended for research use only. The experimental conditions, particularly drug concentrations and treatment times, may require optimization for specific cell lines and experimental setups. Researchers should consult relevant literature and perform pilot studies to determine the optimal conditions for their experiments.

References

Application Notes and Protocols for Long-Term Administration of Vorasidenib in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorasidenib (AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] These mutations are key drivers in the pathogenesis of several cancers, most notably low-grade gliomas.[5] Vorasidenib functions by blocking the neomorphic activity of mutant IDH enzymes, thereby preventing the conversion of alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][6] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis.[6][7] By reducing 2-HG levels, Vorasidenib has been shown to restore cellular differentiation and inhibit tumor growth.[1][7]

Preclinical animal studies have been instrumental in characterizing the pharmacokinetic, pharmacodynamic, and anti-tumor activity of Vorasidenib, paving the way for its clinical development and eventual FDA approval for the treatment of IDH-mutant gliomas.[8][9] These application notes provide a summary of the available data on the long-term administration of Vorasidenib in animal models and offer detailed protocols for key experiments.

Mechanism of Action

Mutations in IDH1 and IDH2 confer a new enzymatic function, the reduction of α-KG to 2-HG. Vorasidenib specifically targets and inhibits these mutant IDH1 and IDH2 proteins, leading to a significant reduction in 2-HG levels within tumor cells. This action releases the block on cellular differentiation and slows down the proliferation of cancer cells.[1][6]

Vorasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Cancer Cell Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1/2 aKG_mutant α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mutant->TwoHG Mutant IDH1/2 Oncogenesis Oncogenesis TwoHG->Oncogenesis Epigenetic Dysregulation & Block of Differentiation Vorasidenib Vorasidenib Vorasidenib->TwoHG Inhibits Orthotopic_Glioma_Model_Workflow A Orthotopic Implantation of TS603 IDH1-R132H Cells B Tumor Growth Monitoring (MRI) A->B C Randomization into Treatment & Control Groups B->C D Oral Administration of Vorasidenib (50 mg/kg BID) or Vehicle C->D E Endpoint Analysis D->E F Pharmacodynamics: 2-HG Measurement (LC-MS) E->F G Efficacy: Tumor Volume & Survival E->G Long_Term_Toxicology_Workflow cluster_0 In-Life Phase cluster_1 Terminal Phase A Group Assignment (Control, Low, Mid, High Dose) B Daily Oral Dosing (3-9 months) A->B C Regular Monitoring: - Clinical Signs - Body Weight - Food Consumption - Ophthalmology - ECG (non-rodents) B->C D Periodic Clinical Pathology: - Hematology - Clinical Chemistry B->D E Necropsy C->E D->E F Organ Weight Measurement G Histopathology of All Major Tissues H Data Analysis & NOAEL Determination G->H

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of AG-881 (Vorasidenib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-881, also known as Vorasidenib, is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] These mutations are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[3] this compound acts by inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is produced by the mutant IDH enzymes.[1] The accumulation of 2-HG is implicated in epigenetic dysregulation and tumorigenesis.[3] By reducing 2-HG levels, this compound can reverse these effects and induce cellular differentiation.[4] These application notes provide a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental analyses.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell LineAssay TypeIC50 (nM)Reference
mIDH1-R132H---Enzymatic6[2]
mIDH2-R140Q---Enzymatic12[2]
mIDH1 R132C---Enzymatic0.04 - 22
mIDH1 R132G---Enzymatic0.04 - 22
mIDH1 R132H---Enzymatic0.04 - 22
mIDH1 R132S---Enzymatic0.04 - 22
mIDH2 R140Q---Enzymatic7 - 14
mIDH2 R172K---Enzymatic130
U-87 MG (mIDH2-R140Q)U-87 MGCell-based<50
HT-1080 (mIDH1-R132C)HT-1080Cell-based<50
TS603 (mIDH1-R132H)TS603Cell-based<50
Table 2: Preclinical Pharmacokinetic Parameters of this compound
SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Total Body Plasma Clearance (L/hr/kg)Brain-to-Plasma RatioReference
MouseNot SpecifiedOralNot SpecifiedNot SpecifiedNot Specified0.4061.5 (AGI-15056, a related compound)[5]
RatNot SpecifiedOralNot SpecifiedNot SpecifiedNot Specified0.2890.65[5]
Table 3: Clinical Pharmacokinetics of this compound (Phase 1 in Glioma Patients)
DosePatient PopulationKey ObservationsReference
10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 300 mg QDRecurrent/Progressive mIDH1/2 GliomaDose-limiting toxicities (Grade 2 ALT/AST increase) observed at 100 mg. Doses <100mg recommended for further study.[3]
10 mg QD and 50 mg QDNon-enhancing Glioma (perioperative)Study evaluating 2-HG concentration in resected tumors, safety, PK, and PD.[4]
Table 4: Pharmacodynamic Effects of this compound
ModelDoseEffectReference
HT1080 (mIDH1-R132C) Mouse Model≥30 mg/kg (BID)>96% reduction in tumor 2-HG levels
U87 (mIDH2-R140Q) Mouse Model≥30 mg/kg (BID)>96% reduction in tumor 2-HG levels
Orthotopic Glioma Model (mIDH1-R132H)≥0.1 mg/kg>97% reduction in brain tumor 2-HG levels
Orthotopic Grade III mIDH1 Glioma Model50 mg/kg (BID) for 4 daysSustained inhibition of 2-HG in brain tumor[5]
Patients with IDH1 or IDH2 mutated gliomaNot SpecifiedDecreased 2-HG tumor concentrations[1]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mutant IDH1 and IDH2 enzymes.

Materials:

  • Recombinant human mIDH1 (e.g., R132H) and mIDH2 (e.g., R140Q) enzymes

  • This compound compound

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant mIDH enzyme, and the diluted this compound.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Monitor the decrease in NADPH absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Plot the enzyme inhibition percentage against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based 2-HG Inhibition Assay

Objective: To quantify the inhibition of 2-hydroxyglutarate (2-HG) production by this compound in cells expressing mutant IDH1 or IDH2.

Materials:

  • Cancer cell lines harboring mIDH1 or mIDH2 mutations (e.g., U-87 MG, HT-1080).

  • This compound compound

  • Cell culture medium and supplements

  • Cell lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed the mIDH-mutant cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period (e.g., 48 hours).[5]

  • After treatment, harvest the cells and lyse them to release intracellular metabolites.

  • Collect the cell culture medium to measure extracellular 2-HG.

  • Perform a protein quantification assay on the cell lysates to normalize the 2-HG levels.

  • Analyze the 2-HG levels in both the cell lysates and the culture medium using a validated LC-MS method.

  • Calculate the percentage of 2-HG inhibition relative to vehicle-treated control cells.

Protocol 3: In Vivo Pharmacodynamic Analysis in an Orthotopic Glioma Mouse Model

Objective: To evaluate the effect of this compound on 2-HG levels in brain tumors in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • mIDH1-mutant glioma cells (e.g., TS603 neurosphere)

  • This compound formulation for oral administration

  • Surgical equipment for intracranial cell implantation

  • Brain tissue homogenization buffer

  • LC-MS system

Procedure:

  • Intracranially implant the mIDH1-mutant glioma cells into the brains of the mice.

  • Allow the tumors to establish for a predetermined period.

  • Administer this compound orally to the mice at the desired dose and schedule (e.g., 50 mg/kg twice daily for 4 days).[5]

  • At various time points after the final dose, euthanize the mice and carefully resect the brains.

  • Separate the tumor-bearing hemisphere from the non-tumor hemisphere.

  • Homogenize the brain tumor tissue and the normal brain tissue separately.

  • Extract the metabolites from the tissue homogenates.

  • Quantify the 2-HG levels in the extracts using LC-MS.

  • Calculate the percentage of 2-HG inhibition in the brain tumors of treated animals compared to vehicle-treated controls.

Mandatory Visualization

AG881_Signaling_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Oncogenic_Pathway Oncogenic Pathway Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG WT IDH1/2 mIDH Mutant IDH1/2 alpha_KG->mIDH Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis AG881 This compound (Vorasidenib) AG881->mIDH Inhibition

Caption: Mechanism of action of this compound in inhibiting tumorigenesis.

Experimental_Workflow_PD_Analysis cluster_InVivo In Vivo Model cluster_Analysis Ex Vivo Analysis Implantation Intracranial Implantation of mIDH1 Glioma Cells Tumor_Growth Tumor Establishment Implantation->Tumor_Growth Treatment Oral Administration of this compound or Vehicle Tumor_Growth->Treatment Tissue_Harvest Brain Tumor Resection Treatment->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Metabolite_Extraction Metabolite Extraction Homogenization->Metabolite_Extraction LCMS_Analysis LC-MS Quantification of 2-HG Metabolite_Extraction->LCMS_Analysis Data_Analysis Calculation of 2-HG Inhibition LCMS_Analysis->Data_Analysis End End Data_Analysis->End Start Start Start->Implantation

References

INDIGO Clinical Trial: Application Notes and Protocols for Vorasidenib (AG-881) in IDH-Mutant Glioma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, experimental protocols, and scientific rationale for the Phase 3 INDIGO trial (NCT04164901). This study evaluates the efficacy and safety of Vorasidenib (AG-881), a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, in patients with residual or recurrent Grade 2 glioma harboring an IDH1 or IDH2 mutation.

Introduction and Scientific Rationale

Grade 2 gliomas with mutations in the IDH1 or IDH2 genes are progressive, malignant brain tumors that lead to significant morbidity and mortality.[1] These mutations result in the neomorphic enzymatic activity of converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG is implicated in oncogenesis through epigenetic dysregulation and altered cellular metabolism.[4][5]

Vorasidenib is an oral, brain-penetrant, dual inhibitor of mutant IDH1 and IDH2 enzymes.[6] By blocking the production of 2-HG, Vorasidenib aims to restore normal cellular function and impede tumor growth.[2][3] The INDIGO trial was designed to assess the clinical benefit of Vorasidenib in delaying the need for more aggressive treatments like chemotherapy and radiation in patients with IDH-mutant Grade 2 glioma.[7][8]

INDIGO Clinical Trial Design

The INDIGO trial is a Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 astrocytoma or oligodendroglioma with a centrally confirmed IDH1 or IDH2 mutation were enrolled.[5][9] Key inclusion criteria included having undergone surgery as the only prior treatment and having measurable, non-enhancing disease.[10][11]

Treatment Arms: A total of 331 patients were randomized in a 1:1 ratio to receive either:

  • Vorasidenib: 40 mg administered orally once daily.[4]

  • Placebo: Matching placebo administered orally once daily.[4]

Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[1][12]

Endpoints:

  • Primary Endpoint: Progression-Free Survival (PFS), assessed by a blinded independent review committee (BIRC) based on modified Response Assessment in Neuro-Oncology for Low-Grade Glioma (RANO-LGG) criteria.[4][10]

  • Key Secondary Endpoint: Time to Next Intervention (TTNI).[4][10]

  • Other Endpoints: Tumor growth rate, health-related quality of life, neurocognitive function, and seizure control.[9][10]

Quantitative Data Summary

The INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in its primary and key secondary endpoints for patients treated with Vorasidenib compared to placebo.[8][13][14]

EndpointVorasidenib (n=168)Placebo (n=163)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 27.7 months[4][15][16]11.1 months[4][15][16]0.39 (0.27 - 0.56)[4]<0.001[4]
Median Time to Next Intervention (TTNI) Not Reached[15][17]17.8 months[12][15]0.26 (0.15 - 0.43)[4]<0.001[4]
Additional Efficacy OutcomesVorasidenibPlacebo
Tumor Growth Rate (Mean Change in Volume Every 6 Months) -2.5%[7]+13.9%[7]
Seizure Rate (Seizures per person-year) 18.2[18]51.2[18]

Adverse Events: Adverse events of Grade 3 or higher occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[4] The most common Grade 3 or higher adverse event in the Vorasidenib arm was an increased alanine aminotransferase level (9.6%).[4]

Experimental Protocols

Imaging Protocol for Tumor Assessment (Modified RANO-LGG)

Objective: To standardize the radiographic assessment of tumor response and progression.

Methodology:

  • Imaging Modality: Magnetic Resonance Imaging (MRI) of the brain.

  • Sequences:

    • T2-weighted or T2-weighted fluid-attenuated inversion recovery (FLAIR) for non-enhancing lesions.

    • T1-weighted pre- and post-contrast for enhancing lesions.

  • Tumor Measurement:

    • For non-enhancing disease, measure the product of the two largest perpendicular diameters of the T2/FLAIR hyperintensity.

    • A post-hoc analysis of the INDIGO trial also evaluated 3D volumetric RANO, which showed a strong correlation with 2D measurements and a stronger treatment effect.[19]

  • Definition of Progression:

    • A ≥25% increase in the sum of the products of perpendicular diameters of the T2/FLAIR lesion.[3][10]

    • The appearance of a new lesion.[3][10]

    • A significant increase in T1-contrast enhancement.[3]

  • Assessment Schedule: Tumor assessments were performed every 12 weeks.[3][10]

Neurocognitive Function Assessment

Objective: To evaluate the impact of Vorasidenib on cognitive function.

Methodology: A validated battery of cognitive performance instruments was used to assess various domains of neurocognitive function.[9][20] While the specific tests used in the INDIGO trial are not publicly detailed, a standard neurocognitive battery for brain tumor patients typically includes assessments of:

  • Executive Function: (e.g., Trail Making Test Part B, Stroop Color and Word Test).

  • Verbal Learning and Memory: (e.g., Hopkins Verbal Learning Test-Revised).

  • Attention and Working Memory: (e.g., Digit Span subtest from the Wechsler Adult Intelligence Scale).

  • Processing Speed: (e.g., Symbol Digit Modalities Test).

  • Psychomotor Function: (e.g., Grooved Pegboard Test).

Assessments were conducted at baseline and at specified intervals throughout the trial.[20]

2-Hydroxyglutarate (2-HG) Measurement Protocol (Gas Chromatography-Mass Spectrometry)

Objective: To quantify the oncometabolite 2-HG as a pharmacodynamic biomarker of Vorasidenib activity. While not a primary or secondary endpoint in the INDIGO efficacy analysis, measuring 2-HG is crucial in early phase studies and for mechanistic understanding.

Methodology (based on established methods for 2-HG quantification): [16][18]

  • Sample Collection: Collect patient serum or plasma samples.

  • Metabolite Extraction:

    • Add a known amount of a stable isotope-labeled internal standard (e.g., 13C5-2-HG) to the sample.

    • Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile).

    • Centrifuge to pellet the protein precipitate and collect the supernatant containing the metabolites.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Derivatize the sample to make the metabolites volatile for GC-MS analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Separate the metabolites based on their retention times on the GC column.

    • Detect and quantify the derivatized 2-HG and the internal standard using selected ion monitoring (SIM) on the mass spectrometer.

  • Data Analysis:

    • Calculate the ratio of the peak area of endogenous 2-HG to the peak area of the internal standard.

    • Determine the concentration of 2-HG in the original sample by comparing this ratio to a standard curve generated with known concentrations of 2-HG.

Visualizations

Signaling Pathway of Mutant IDH1/2 and Vorasidenib Inhibition

Isocitrate Isocitrate mutant_IDH Mutant IDH1/2 Isocitrate->mutant_IDH Substrate alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH Converted to mutant_IDH->alpha_KG two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH->two_HG Produces alpha_KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC) two_HG->alpha_KG_dep_dioxygenases Inhibits Vorasidenib Vorasidenib (this compound) Vorasidenib->mutant_IDH Inhibits Epigenetic_Changes Epigenetic Alterations alpha_KG_dep_dioxygenases->Epigenetic_Changes Regulates Histone_DNA_Hypermethylation Histone & DNA Hypermethylation Epigenetic_Changes->Histone_DNA_Hypermethylation Altered_Gene_Expression Altered Gene Expression Histone_DNA_Hypermethylation->Altered_Gene_Expression Oncogenesis Oncogenesis Altered_Gene_Expression->Oncogenesis

Caption: Mechanism of Vorasidenib in IDH-mutant glioma.

INDIGO Clinical Trial Experimental Workflow

Patient_Population Patients with Grade 2 IDH-mutant Glioma (Post-surgery, no other prior treatment) Randomization Randomization (1:1) Patient_Population->Randomization Vorasidenib_Arm Vorasidenib 40 mg QD Randomization->Vorasidenib_Arm Placebo_Arm Placebo QD Randomization->Placebo_Arm Treatment_Cycle 28-Day Cycles Vorasidenib_Arm->Treatment_Cycle Placebo_Arm->Treatment_Cycle Follow_up Follow-up Assessments (Every 12 weeks) Treatment_Cycle->Follow_up Progression Disease Progression or Unacceptable Toxicity Treatment_Cycle->Progression Imaging MRI (modified RANO-LGG) Follow_up->Imaging Neurocognitive Neurocognitive Tests Follow_up->Neurocognitive QoL Quality of Life Questionnaires Follow_up->QoL Endpoints Primary & Secondary Endpoints Imaging->Endpoints Neurocognitive->Endpoints QoL->Endpoints PFS Progression-Free Survival (PFS) Endpoints->PFS TTNI Time to Next Intervention (TTNI) Endpoints->TTNI Progression->TTNI Initiates

References

Troubleshooting & Optimization

Technical Support Center: AG-881 in Glioma Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AG-881 (Vorasidenib). This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in glioma cells. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (Vorasidenib) is a potent, oral, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3] In IDH-mutant gliomas, the neomorphic activity of these enzymes produces the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[4][5] this compound blocks the production of 2-HG, thereby targeting a key driver of tumor growth.[1][3]

Q2: What are the known advantages of this compound over first-generation IDH inhibitors?

A2: this compound offers two main advantages. First, it is a dual inhibitor of both mIDH1 and mIDH2, which may be beneficial in overcoming resistance mechanisms like isoform switching, a phenomenon reported in some cancers.[1][5] Second, it was specifically designed for enhanced penetration of the blood-brain barrier, a critical feature for treating brain tumors like glioma.[1][5][6][7] Preclinical studies demonstrated that this compound effectively reduces 2-HG levels in brain tumor tissue.[1][2][4]

Q3: What is the recommended dose for this compound in clinical studies?

A3: In a Phase 1 study, dose-limiting toxicities were observed at doses of 100 mg and higher.[8] The maximum tolerated dose was determined to be 50 mg daily.[8] The Phase 3 INDIGO trial is evaluating vorasidenib at a dose of 40 mg once daily.[9][10][11]

Q4: What are the most common adverse events observed with this compound in clinical trials?

A4: The most frequently reported treatment-related adverse events are generally mild to moderate. These include fatigue, nausea, and increases in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[12][13]

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues researchers may face when studying this compound resistance in glioma cell cultures.

Problem / Observation Potential Cause Suggested Troubleshooting Steps & Experimental Protocols
Reduced sensitivity to this compound in long-term culture. 1. Metabolic Reprogramming: Glioma cells adapt by upregulating alternative metabolic pathways (e.g., glycolysis, fatty acid oxidation) to sustain proliferation.[14][15][16]1a. Assess Metabolic Phenotype: Use assays like the Seahorse XF Analyzer to measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A shift towards higher ECAR may indicate increased glycolysis.1b. Combination Therapy: Test this compound in combination with metabolic inhibitors such as 2-deoxy-D-glucose (2-DG) to block glycolysis.
2. Epigenetic Modifications: Alterations in DNA methylation or histone acetylation can lead to the silencing of tumor suppressor genes or the activation of pro-survival pathways, reducing drug efficacy.[17][18][19][20]2a. Analyze Epigenetic Marks: Perform bisulfite sequencing or use methylation-specific PCR to check the methylation status of key gene promoters. Use Western blotting to assess global histone acetylation/methylation levels.2b. Combination Therapy: Evaluate this compound in combination with epigenetic modulators like DNA methyltransferase (DNMT) inhibitors (e.g., Azacitidine) or histone deacetylase (HDAC) inhibitors (e.g., Vorinostat).
Inconsistent 2-HG reduction after this compound treatment. 1. Suboptimal Drug Concentration or Exposure: The effective concentration may vary between different cell lines or culture conditions.1a. Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 for 2-HG inhibition in your specific cell line.1b. Time-Course Experiment: Measure 2-HG levels at multiple time points (e.g., 24, 48, 72 hours) after treatment to establish optimal treatment duration.
2. Cell Line Integrity: Misidentification or contamination of the cell line.2a. Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.2b. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, which can alter cellular metabolism and drug response.
Unexpected cell death or off-target effects at effective doses. 1. Cell Line-Specific Toxicity: Some glioma cell lines may have unique dependencies or vulnerabilities that make them more sensitive to off-target effects.1a. Lower Dose Range: Test lower concentrations of this compound in combination with other agents to achieve a synergistic effect with reduced toxicity.1b. Off-Target Analysis: If specific off-target pathways are suspected, use techniques like Western blotting or qPCR to assess the activation of those pathways (e.g., apoptosis markers like cleaved Caspase-3).
2. Alternative Splicing: Drug treatment can sometimes induce alternative splicing of key genes, leading to protein isoforms with altered functions that may contribute to unexpected cellular responses.[21][22][23]2a. Splicing Variant Analysis: Use RT-PCR with primers flanking potential splice sites of key survival genes (e.g., BCL-xL) to detect changes in isoform ratios.[23] For a broader view, consider RNA-sequencing.

Quantitative Data Summary

Table 1: this compound (Vorasidenib) Phase 3 INDIGO Trial Snapshot

Parameter Vorasidenib Arm Placebo Arm Reference
Indication Grade 2 IDH-mutant glioma (residual or recurrent)Grade 2 IDH-mutant glioma (residual or recurrent)[24][25]
Number of Patients 168163[25]
Median Progression-Free Survival (PFS) 27.7 months11.1 months[25]
Median Time to Next Intervention (TTNI) Not Reached17.8 months (based on early data)[26]

Table 2: Preclinical Efficacy of this compound

Model System Metric Result Reference
Orthotopic mIDH1 Glioma Mouse Model2-HG Inhibition in Brain Tumor>97%[1][2][3]
Subcutaneous mIDH1 Glioma Mouse Model2-HG Inhibition in TumorReduced to baseline levels[4]
Orthotopic mIDH1 Glioma Mouse ModelTumor Growth (Combination w/ Radiation)Significantly greater inhibition than monotherapy[4]

Experimental Protocols

Protocol 1: Measurement of 2-HG Levels via LC-MS/MS

This protocol provides a general workflow for quantifying the oncometabolite 2-HG in cell lysates or tumor tissue.

  • Sample Preparation:

    • For adherent cells: Wash 1-5 million cells with ice-cold PBS, then scrape into 1 mL of 80% methanol (pre-chilled to -80°C).

    • For tumor tissue: Weigh 10-20 mg of frozen tissue and homogenize in 1 mL of 80% methanol on ice.

  • Metabolite Extraction:

    • Vortex samples vigorously for 1 minute.

    • Incubate at -80°C for at least 2 hours to precipitate proteins.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.

    • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of LC-MS grade water/acetonitrile.

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., HILIC) for polar metabolite separation.

    • Quantify 2-HG levels by comparing against a standard curve generated with pure 2-HG.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol measures ATP levels as an indicator of metabolically active, viable cells to assess drug cytotoxicity.

  • Cell Plating: Seed glioma cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

Visualizations: Pathways and Workflows

AG881_Mechanism_of_Action cluster_Metabolism Normal & Mutant IDH Metabolism cluster_Inhibition Therapeutic Intervention cluster_Downstream Downstream Effects AlphaKG α-Ketoglutarate IDH_Mut IDH1/2 (Mutant) AlphaKG->IDH_Mut NADPH -> NADP+ Isocitrate Isocitrate IDH_WT IDH1/2 (Wild-Type) Isocitrate->IDH_WT NADP+ -> NADPH IDH_WT->AlphaKG TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH_Mut->TwoHG Epigenetics Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->Epigenetics AG881 This compound (Vorasidenib) Block AG881->Block Restore Restore Normal Epigenetic State & Differentiation AG881->Restore Leads to Block->IDH_Mut Differentiation Blocked Cell Differentiation Epigenetics->Differentiation Tumorigenesis Glioma Growth Differentiation->Tumorigenesis

Caption: Mechanism of action of this compound in IDH-mutant glioma cells.

Resistance_Investigation_Workflow Observe Observation: Reduced this compound Efficacy (e.g., Cell Viability Assay) Confirm Confirm On-Target Effect: Measure 2-HG Levels (LC-MS) Observe->Confirm Hypothesize Hypothesize Resistance Mechanism Confirm->Hypothesize Metabolic Metabolic Reprogramming Hypothesize->Metabolic Is it... Epigenetic Epigenetic Alterations Hypothesize->Epigenetic Is it... Signaling Bypass Signaling (e.g., RTK activation) Hypothesize->Signaling Is it... InvestigateMetabolic Metabolomics (Seahorse, LC-MS) Identify Upregulated Pathways Metabolic->InvestigateMetabolic InvestigateEpigenetic Methylation Arrays / ChIP-Seq Identify Aberrant Marks Epigenetic->InvestigateEpigenetic InvestigateSignaling Phospho-Proteomics / Western Blot Identify Active Kinases Signaling->InvestigateSignaling Validate Validate Mechanism InvestigateMetabolic->Validate InvestigateEpigenetic->Validate InvestigateSignaling->Validate ComboTx Test Combination Therapy (e.g., this compound + Pathway Inhibitor) Validate->ComboTx

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Logic start Problem: Inconsistent this compound results q1 Is 2-HG reduction consistent and significant? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no check_viability Resistance is downstream of 2-HG inhibition. Investigate metabolic or epigenetic escape. a1_yes->check_viability q2 Was a full dose-response and time-course performed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Has cell line been authenticated (STR, Mycoplasma)? a2_yes->q3 optimize_dose Action: Optimize dose and duration. Re-measure 2-HG. a2_no->optimize_dose a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Issue likely due to reagent/instrument error. Verify compound integrity and instrument calibration. a3_yes->end authenticate Action: Authenticate cell line and test for mycoplasma. a3_no->authenticate

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Common adverse events of Vorasidenib in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorasidenib. The information is based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with Vorasidenib in clinical trials?

A1: In clinical trials, the most frequently reported adverse reactions (with an incidence of 15% or more) were fatigue, headache, COVID-19 infection, musculoskeletal pain, diarrhea, nausea, and seizure.[1][2][3]

Q2: Are there any common laboratory abnormalities associated with Vorasidenib treatment?

A2: Yes, the most common Grade 3 or 4 laboratory abnormalities (occurring in over 2% of patients) were increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST), increased gamma-glutamyl transferase (GGT), and decreased neutrophils.[1][2][3]

Q3: What is IDH differentiation syndrome and is it a risk with Vorasidenib?

A3: IDH differentiation syndrome is a potential side effect of drugs that target IDH mutations.[4] While less common, it is a serious condition that requires immediate medical attention.[5]

Q4: What are the known serious adverse events associated with Vorasidenib?

A4: Serious side effects can include liver problems, with symptoms such as jaundice (yellowing of the skin or eyes), dark urine, loss of appetite, and pain in the upper right stomach area.[6] Dose-limiting toxicities of elevated transaminases were observed at doses of 100 mg and higher in a Phase I trial, but these were reversible.[7]

Q5: How should liver function be monitored during experiments with Vorasidenib?

A5: Given the risk of hepatotoxicity, it is crucial to monitor liver enzymes (ALT, AST, GGT) and bilirubin levels regularly throughout the course of any in vivo studies.

Troubleshooting Guides

Managing Elevated Liver Enzymes in Preclinical Models

Researchers may observe an increase in liver enzymes in animal models treated with Vorasidenib. The following guide provides a structured approach to managing this issue.

start Elevated Liver Enzymes Detected (ALT/AST) confirm Confirm Findings: Repeat measurement start->confirm assess_severity Assess Severity: Grade the elevation based on established criteria confirm->assess_severity mild Mild Elevation (Grade 1-2) assess_severity->mild < 3x ULN moderate_severe Moderate to Severe Elevation (Grade 3-4) assess_severity->moderate_severe >= 3x ULN continue_dosing Continue Vorasidenib Increase monitoring frequency mild->continue_dosing interrupt_dosing Interrupt Vorasidenib Dosing moderate_severe->interrupt_dosing monitor_recovery Monitor for Recovery interrupt_dosing->monitor_recovery recovered Levels Recovered to Baseline monitor_recovery->recovered Yes not_recovered Levels Do Not Recover monitor_recovery->not_recovered No resume_dosing Consider Resuming Vorasidenib Potentially at a reduced dose recovered->resume_dosing discontinue Discontinue Vorasidenib Investigate alternative causes not_recovered->discontinue

Troubleshooting workflow for elevated liver enzymes.

Quantitative Data from Clinical Trials

The following table summarizes the incidence of common adverse events from the pivotal Phase 3 INDIGO clinical trial.

Adverse EventVorasidenib (N=168)Placebo (N=163)Grade ≥3 Vorasidenib (%)Grade ≥3 Placebo (%)
Fatigue 37%---
Headache ----
COVID-19 33%---
Musculoskeletal Pain 26%---
Diarrhea 25%---
Nausea ----
Seizure 16%---
ALT Increased --9.6%0%
AST Increased -->2%-
GGT Increased -->2%-
Neutrophils Decreased -->2%-

Data sourced from multiple reports on the INDIGO trial.[1][2][3][8][9][10][11] Dashes indicate data not specified in the provided search results.

Experimental Protocols

Biochemical Assay: Mutant IDH1/2 Enzyme Inhibition

This protocol describes a method to determine the in vitro potency of Vorasidenib against mutant IDH1 and IDH2 enzymes.

Materials:

  • Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.5)

  • Diaphorase

  • Resazurin

  • Vorasidenib stock solution (in DMSO)

  • 384-well assay plates

  • Plate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of Vorasidenib in assay buffer. The final DMSO concentration should be kept below 0.5%.

  • In a 384-well plate, add the assay components in the following order: assay buffer, Vorasidenib dilutions, and mutant IDH enzyme.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding a mixture of α-KG and NADPH.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction and initiate the detection step by adding a mixture of diaphorase and resazurin.

  • Incubate for 10 minutes at room temperature.

  • Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition for each Vorasidenib concentration relative to a DMSO control and determine the IC50 value.[12][13][14]

Cell-Based Assay: 2-Hydroxyglutarate (2-HG) Measurement

This protocol outlines a method to quantify the effect of Vorasidenib on the production of the oncometabolite 2-HG in IDH-mutant glioma cells.

Materials:

  • IDH-mutant glioma cell line (e.g., U87MG engineered to express IDH2-R140Q, or patient-derived neurosphere lines like TS603 with IDH1-R132H)[15][16]

  • Cell culture medium and supplements

  • Vorasidenib stock solution (in DMSO)

  • 6-well plates

  • LC-MS/MS system

Procedure:

  • Seed the IDH-mutant glioma cells in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treat the cells with varying concentrations of Vorasidenib. Include a vehicle control (DMSO).

  • Incubate the cells for 48 hours.

  • Collect the cell culture medium.

  • Prepare the samples for LC-MS/MS analysis by protein precipitation with cold methanol.

  • Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantify the concentration of 2-HG in each sample using a standard curve.

  • Normalize the 2-HG levels to the cell number or total protein concentration.[15][17]

start Seed IDH-mutant glioma cells incubate1 Incubate for 24h start->incubate1 treat Treat with Vorasidenib (and vehicle control) incubate1->treat incubate2 Incubate for 48h treat->incubate2 collect Collect cell culture medium incubate2->collect prepare Prepare samples for LC-MS/MS (Protein precipitation) collect->prepare analyze Quantify 2-HG using LC-MS/MS prepare->analyze end Normalize and analyze data analyze->end

Workflow for measuring 2-HG levels in cell culture.
In Vivo Model: Orthotopic Glioma Mouse Model

This protocol provides a general framework for establishing an orthotopic glioma model to evaluate the efficacy and safety of Vorasidenib.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • IDH-mutant glioma cells (e.g., patient-derived xenograft lines)

  • Stereotactic apparatus

  • Vorasidenib formulation for oral administration

  • Imaging modality (e.g., MRI or bioluminescence imaging if cells are luciferase-tagged)

Procedure:

  • Culture the IDH-mutant glioma cells and prepare a single-cell suspension.

  • Anesthetize the mice and secure them in the stereotactic apparatus.

  • Create a small burr hole in the skull over the desired brain region (e.g., the striatum).

  • Slowly inject the glioma cells into the brain parenchyma.

  • Allow the tumors to establish for a set period, monitoring tumor growth via imaging.

  • Once tumors are established, randomize the mice into treatment groups (vehicle control and Vorasidenib).

  • Administer Vorasidenib orally at the desired dose and schedule.

  • Monitor tumor growth regularly using imaging.

  • Monitor the health of the mice, including body weight and any signs of toxicity.

  • At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, 2-HG measurement).[18][19][20][21]

Signaling Pathway

Vorasidenib Mechanism of Action

Vorasidenib is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[22] In gliomas with IDH mutations, these enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[23][24] 2-HG accumulation disrupts normal cellular processes, including epigenetic regulation, leading to impaired cellular differentiation and tumor growth.[3][23] Vorasidenib blocks this process, reducing 2-HG levels and thereby inhibiting tumor progression.[22][25]

cluster_0 Normal Cell cluster_1 IDH-Mutant Glioma Cell Isocitrate_normal Isocitrate IDH_wt Wild-Type IDH1/2 Isocitrate_normal->IDH_wt aKG_normal α-Ketoglutarate Krebs Cycle Krebs Cycle aKG_normal->Krebs Cycle IDH_wt->aKG_normal aKG_mutant α-Ketoglutarate IDH_mutant Mutant IDH1/2 aKG_mutant->IDH_mutant two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation Impaired Cell Differentiation two_HG->Epigenetic_Dysregulation IDH_mutant->two_HG Vorasidenib Vorasidenib Vorasidenib->IDH_mutant Tumor_Growth Tumor Growth Epigenetic_Dysregulation->Tumor_Growth

References

Optimizing AG-881 Delivery for Enhanced Brain Penetration: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of AG-881 for enhanced brain penetration in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as vorasidenib, is an orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2][3][4] In cancer cells with IDH1 or IDH2 mutations, these enzymes produce the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis.[3] this compound blocks the production of 2-HG, thereby inhibiting tumor growth.[1][2][5]

Q2: What is the evidence for this compound's brain penetration?

A2: Preclinical studies have demonstrated that vorasidenib effectively crosses the blood-brain barrier.[1][5][6] In an orthotopic glioma mouse model, vorasidenib treatment led to a greater than 97% inhibition of 2-HG production in the brain tumor tissue.[1] The brain-to-plasma area under the curve ratio was 1.33, and the brain tumor-to-plasma area under the curve ratio was 1.25 in mice.[1] In a phase 1 perioperative study in humans, the mean brain-to-plasma ratio for vorasidenib was 2.4.[6]

Q3: What are the key physicochemical properties of this compound?

A3: Vorasidenib is a crystalline solid with a molecular weight of 414.7 g/mol .[7][8] It is soluble in organic solvents like DMSO and dimethylformamide (approximately 30 mg/mL) but is sparingly soluble in aqueous buffers.[7][8] For aqueous solutions, it is recommended to first dissolve vorasidenib in DMSO and then dilute with the aqueous buffer.[8] The solubility in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.[8] It is stable for at least 4 years when stored at -20°C as a solid.[7][8]

Q4: What are the reported side effects of this compound in preclinical and clinical studies?

A4: In a phase 1 study in glioma patients, dose-limiting toxicities of elevated transaminases (ALT and AST) were observed at doses of 100 mg and higher, which were reversible.[2] Common adverse events in the same study included increased ALT and AST, headache, fatigue, nausea, and seizure.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Formulation and Administration Issues
Problem Potential Cause Troubleshooting Steps
Precipitation of this compound in formulation Limited aqueous solubility of this compound.- Prepare a stock solution in 100% DMSO. - For the final formulation, use a co-solvent system. A commonly used vehicle for oral administration of poorly soluble compounds in mice is a mixture of PEG300, Tween 80, and water or saline. A suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[5] - Prepare the formulation fresh before each use and vortex thoroughly to ensure a uniform suspension. - Visually inspect for any precipitation before administration.
Inconsistent dosing due to viscosity High concentration of co-solvents can increase viscosity.- Gently warm the formulation to 37°C to reduce viscosity before drawing it into the syringe. - Use a larger gauge gavage needle (e.g., 20G for mice) to facilitate easier administration.
Animal distress or injury during oral gavage Improper gavage technique.- Ensure proper restraint of the animal to prevent movement.[9][10] - Use a flexible plastic feeding tube to minimize the risk of esophageal or stomach perforation.[9] - Measure the correct length of the feeding tube from the mouth to the last rib to ensure it reaches the stomach without causing injury.[9][10] - Administer the formulation slowly to prevent regurgitation and aspiration.[10][11]
Inconsistent Brain Penetration and Efficacy
Problem Potential Cause Troubleshooting Steps
High variability in brain drug levels between animals - Inaccurate oral gavage leading to partial dosing. - Individual differences in gastrointestinal absorption and metabolism. - P-glycoprotein (P-gp) efflux at the blood-brain barrier.- Refine oral gavage technique to ensure consistent and complete dose delivery. - Increase the number of animals per group to account for biological variability. - While this compound is designed for brain penetration, consider co-administration with a P-gp inhibitor in exploratory studies to assess the impact of efflux, though this may increase systemic toxicity.
Lower than expected brain-to-plasma ratio - Suboptimal formulation leading to poor absorption. - Rapid metabolism of the compound. - Issues with sample collection and processing.- Re-evaluate the formulation for solubility and stability. - Ensure blood and brain samples are collected at the appropriate time points post-dosing to capture peak concentrations. - Immediately process and store samples at -80°C to prevent drug degradation. - Perfuse animals with saline before brain harvesting to remove residual blood from the brain vasculature, which can artificially inflate brain drug concentrations.
Lack of tumor response despite evidence of brain penetration - Insufficient drug concentration at the tumor site. - Development of resistance mechanisms. - Tumor heterogeneity.- Increase the dose of this compound, monitoring for signs of toxicity. Doses up to 50 mg/kg twice daily have been used in mouse models.[1] - Consider combination therapies with other agents that have a different mechanism of action. - Analyze tumor tissue to confirm the presence of the IDH1/2 mutation and assess 2-HG levels to verify target engagement.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Vorasidenib)

SpeciesDoseRouteBrain-to-Plasma Ratio (AUC)Brain Tumor-to-Plasma Ratio (AUC)2-HG Inhibition in Brain TumorReference
Mouse50 mg/kg (BID)Oral1.331.25>97%[1]
RatNot SpecifiedOral0.65Not ReportedNot Reported[1]
Human50 mg (QD)Oral2.4 (Mean)Not Applicable>90%[6]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Mice
  • Materials:

    • This compound (Vorasidenib) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80, sterile

    • Sterile water for injection or 0.9% saline

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

    • Prepare a stock solution of this compound in DMSO at a concentration of, for example, 20 mg/mL. Vortex until fully dissolved.

    • In a sterile conical tube, prepare the vehicle by mixing the components in the following order:

      • 40% PEG300

      • 5% Tween 80

      • 50% Sterile water or saline

    • Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should be 5% or less.

    • Vortex the final formulation vigorously for at least 1 minute to ensure a homogenous suspension.

    • Visually inspect the formulation for any precipitation before drawing it into the dosing syringe.

    • Prepare the formulation fresh daily.

Protocol 2: Assessment of this compound Brain Penetration in Mice
  • Animal Model:

    • Use an appropriate mouse strain (e.g., athymic nude mice for xenograft models).

    • For orthotopic brain tumor models, stereotactically implant tumor cells (e.g., TS603 with IDH1-R132H mutation) into the brain.[1]

  • Drug Administration:

    • Administer the prepared this compound formulation via oral gavage at the desired dose (e.g., 50 mg/kg).

  • Sample Collection:

    • At predetermined time points after dosing (e.g., 1, 2, 4, 8, and 24 hours), euthanize the mice.

    • Immediately collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

    • Perfuse the mice transcardially with ice-cold saline to remove blood from the brain.

    • Carefully dissect the brain and, if applicable, the tumor tissue.

    • Snap-freeze all plasma, brain, and tumor samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in plasma, brain homogenate, and tumor homogenate using a validated LC-MS/MS method.

    • Calculate the brain-to-plasma ratio and brain tumor-to-plasma ratio by dividing the concentration of this compound in the respective tissue by the concentration in the plasma at each time point.

Visualizations

AG881_Mechanism_of_Action cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Oncogenesis Oncogenesis Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH1/2 (wild-type) alpha_KG_mut α-Ketoglutarate two_HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->two_HG Mutant IDH1/2 Tumorigenesis Tumorigenesis two_HG->Tumorigenesis AG881 This compound (Vorasidenib) AG881->two_HG Inhibits

Caption: Mechanism of action of this compound (Vorasidenib).

Experimental_Workflow_Brain_Penetration start Start formulation Prepare this compound Formulation start->formulation administration Oral Gavage to Mice formulation->administration sample_collection Collect Blood and Brain Samples at Timed Intervals administration->sample_collection processing Process Samples (Plasma Separation, Brain Homogenization) sample_collection->processing analysis LC-MS/MS Analysis of This compound Concentration processing->analysis calculation Calculate Brain-to-Plasma Ratio analysis->calculation end End calculation->end

Caption: Experimental workflow for assessing this compound brain penetration.

Troubleshooting_Logic start Inconsistent In Vivo Results check_formulation Check Formulation? (Precipitation, Viscosity) start->check_formulation check_dosing Review Dosing Technique? (Gavage Accuracy) start->check_dosing check_pk Assess Pharmacokinetics? (Brain/Plasma Levels) start->check_pk check_pd Verify Target Engagement? (2-HG Levels) start->check_pd re_formulate Optimize Formulation (Co-solvents, Fresh Prep) check_formulation->re_formulate Yes refine_technique Refine Gavage Technique (Training, Equipment) check_dosing->refine_technique Yes adjust_dose Adjust Dose or Sampling Timepoints check_pk->adjust_dose Yes confirm_mutation Confirm IDH Mutation Status of Model check_pd->confirm_mutation Yes

Caption: Troubleshooting logic for inconsistent this compound in vivo results.

References

AG-881 In Vitro Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AG-881 (Vorasidenib) in in vitro settings, achieving reliable and reproducible results hinges on the proper handling of the compound's solubility and stability. This technical support center provides a comprehensive guide in a question-and-answer format to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For in vitro experiments, DMSO is the most commonly used solvent to prepare stock solutions.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. To minimize the effects of moisture absorption by DMSO, which can reduce the solubility of this compound, it is crucial to use fresh, anhydrous DMSO. Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Decrease the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize solvent toxicity.

  • Increase the volume of media for dilution: Instead of adding a small volume of the stock solution to a small volume of media, try adding the stock solution to a larger volume of pre-warmed media while vortexing or gently mixing.

  • Use a surfactant or co-solvent: For certain applications, a formulation containing a surfactant like Tween-80 and a co-solvent like PEG300 can be used to improve solubility in aqueous solutions. However, the compatibility of these excipients with your specific cell line and assay should be validated.

  • Sonication: Gentle sonication of the diluted solution in a water bath for a short period can help to redissolve small precipitates. Be cautious with sonication as it can generate heat and potentially degrade the compound.

Q4: How stable is this compound in cell culture medium at 37°C?

A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, the presence of serum proteins, and other media components. While specific data on the degradation of this compound in cell culture media is not extensively published, it is good practice to assume that the compound may have limited stability over long incubation periods. For experiments lasting more than 24-48 hours, consider replacing the medium with freshly prepared this compound to maintain a consistent concentration.

Q5: Could serum proteins in the cell culture medium affect the activity of this compound?

A5: Yes, serum proteins can bind to small molecule inhibitors, which can reduce the effective concentration of the compound available to interact with the target cells. This can lead to a decrease in the observed potency (higher IC50 values) in the presence of serum. When comparing results across different experiments, it is important to maintain a consistent serum concentration. If you suspect significant protein binding, you may need to perform experiments in low-serum or serum-free conditions, if your cell line can tolerate it.

Quantitative Data Summary

For easy reference, the following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO82-83 mg/mL (approx. 197-200 mM)
Ethanol82 mg/mL (approx. 197 mM)
WaterInsoluble
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)

Storage TemperatureDurationReference
-20°CUp to 1 month
-80°CUp to 1 year

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 414.74 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials to protect from light.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.

    • For the final dilution step, add the diluted this compound solution to the cell culture plate containing the cells and pre-warmed medium. Gently mix the plate to ensure even distribution of the compound.

    • Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used) in your experiment.

Visualizations

Signaling_Pathway cluster_0 Cytosol / Mitochondria cluster_1 Cancer Cell with IDH1/2 Mutation Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate IDH1/2 (wild-type) alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) alpha-Ketoglutarate_mut->2-Hydroxyglutarate (2-HG) mutant IDH1/2 Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation Tumorigenesis Tumorigenesis Blocked Differentiation->Tumorigenesis This compound This compound mutant IDH1/2 mutant IDH1/2 This compound->mutant IDH1/2 inhibits

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow Start Start Prepare 10 mM this compound stock in DMSO Prepare 10 mM this compound stock in DMSO Start->Prepare 10 mM this compound stock in DMSO Store aliquots at -80°C Store aliquots at -80°C Prepare 10 mM this compound stock in DMSO->Store aliquots at -80°C Thaw aliquot and serially dilute in media Thaw aliquot and serially dilute in media Store aliquots at -80°C->Thaw aliquot and serially dilute in media Add to cells in culture Add to cells in culture Thaw aliquot and serially dilute in media->Add to cells in culture Incubate for desired time Incubate for desired time Add to cells in culture->Incubate for desired time Perform downstream assay Perform downstream assay Incubate for desired time->Perform downstream assay End End Perform downstream assay->End

Caption: A standard workflow for using this compound in vitro.

Troubleshooting_Logic Precipitation observed in media? Precipitation observed in media? Decrease final DMSO concentration Decrease final DMSO concentration Precipitation observed in media?->Decrease final DMSO concentration Yes Use larger media volume for dilution Use larger media volume for dilution Precipitation observed in media?->Use larger media volume for dilution Yes Consider co-solvents (validate first) Consider co-solvents (validate first) Precipitation observed in media?->Consider co-solvents (validate first) Yes Inconsistent results between experiments? Inconsistent results between experiments? Precipitation observed in media?->Inconsistent results between experiments? No Check for consistent cell density and passage number Check for consistent cell density and passage number Inconsistent results between experiments?->Check for consistent cell density and passage number Yes Use fresh dilutions for each experiment Use fresh dilutions for each experiment Inconsistent results between experiments?->Use fresh dilutions for each experiment Yes Ensure consistent serum concentration Ensure consistent serum concentration Inconsistent results between experiments?->Ensure consistent serum concentration Yes Low potency observed? Low potency observed? Inconsistent results between experiments?->Low potency observed? No Verify stock solution concentration Verify stock solution concentration Low potency observed?->Verify stock solution concentration Yes Assess impact of serum protein binding Assess impact of serum protein binding Low potency observed?->Assess impact of serum protein binding Yes Check for compound degradation in media Check for compound degradation in media Low potency observed?->Check for compound degradation in media Yes

Caption: A troubleshooting decision tree for this compound.

Technical Support Center: Managing Off-target Effects of Vorasidenib in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and interpreting the effects of Vorasidenib in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vorasidenib?

A1: Vorasidenib is a potent, orally available, and brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1][2] In cancer cells with IDH1 or IDH2 mutations, these enzymes convert α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, leading to tumorigenesis. Vorasidenib specifically binds to and inhibits the mutant IDH1 and IDH2 enzymes, leading to a significant reduction in 2-HG levels, thereby restoring normal cellular differentiation and inhibiting tumor cell proliferation.[1][3]

Q2: What are the known on-target effects of Vorasidenib in research models?

A2: The primary on-target effect of Vorasidenib is the potent and sustained reduction of 2-hydroxyglutarate (2-HG) levels in IDH-mutant cells and tumors.[2][3] This leads to downstream effects such as the reversal of epigenetic alterations (e.g., DNA hypermethylation), induction of cellular differentiation, and inhibition of proliferation in IDH-mutant cancer models.[3]

Q3: What are the potential off-target effects of Vorasidenib observed in clinical and preclinical studies?

A3: The most clinically significant adverse effect observed with Vorasidenib is hepatotoxicity, indicated by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5] While the precise molecular off-target responsible for this is not fully elucidated, it suggests potential interactions with other cellular targets in the liver. Vorasidenib is primarily metabolized by the cytochrome P450 enzyme CYP1A2, and it also acts as an inducer of CYP3A enzymes.[1][4][6] This can lead to drug-drug interactions. In silico toxicology studies have suggested potential risks for neurotoxicity, nephrotoxicity, and cardiotoxicity at higher concentrations.[7][8]

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:

  • Use a Rescue Experiment: Introduce a Vorasidenib-resistant mutant of IDH1/2 into your cells. If the observed phenotype is reversed, it is likely an on-target effect.

  • Employ a Structurally Unrelated mIDH1/2 Inhibitor: If another mIDH1/2 inhibitor with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Use a Negative Control Analog: If available, a structurally similar but inactive analog of Vorasidenib should not produce the on-target phenotype.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR to silence the IDH1/2 genes. If this phenocopies the effect of Vorasidenib, it supports an on-target mechanism.

  • Dose-Response Correlation: On-target effects should correlate with the IC50 of 2-HG inhibition. Off-target effects may appear at higher concentrations.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype Observed

Symptom: You observe a cellular effect (e.g., changes in cell morphology, unexpected signaling pathway activation) that is not readily explained by the known function of IDH1/2 inhibition.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Off-target Kinase Inhibition 1. Perform a Kinome-wide Scan: Screen Vorasidenib against a broad panel of kinases to identify potential off-target interactions (See Protocol 2). 2. Validate Hits: Confirm any identified off-target kinase inhibition with in vitro kinase assays and cellular target engagement assays like CETSA (See Protocol 3).
Cytotoxicity at High Concentrations 1. Perform a Dose-Response Curve: Determine the EC50 for the observed phenotype and compare it to the IC50 for 2-HG inhibition. A large discrepancy suggests a potential off-target effect or general toxicity. 2. Assess Cell Viability: Use assays like MTT or trypan blue exclusion to determine if the observed phenotype is a result of cell death.
Interaction with Other Cellular Proteins 1. Cellular Thermal Shift Assay (CETSA): Perform CETSA coupled with mass spectrometry to identify novel protein binders of Vorasidenib in an unbiased manner (See Protocol 3).
Problem 2: Inconsistent Results Between Biochemical and Cell-Based Assays

Symptom: Vorasidenib shows high potency in a biochemical assay (e.g., inhibiting purified mutant IDH1/2 enzyme), but weaker or no activity in a cell-based assay.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Cell Permeability Although Vorasidenib is known to be brain-penetrant, specific cell lines may have lower permeability. Consider using cell lines with characterized transporter expression.
Drug Efflux The cell line may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove Vorasidenib. Co-treatment with an efflux pump inhibitor can help diagnose this issue.
Compound Instability or Metabolism Vorasidenib may be unstable or rapidly metabolized in your specific cell culture medium or by the cells themselves. Assess compound stability by incubating it in the medium over time and measuring its concentration by LC-MS.
Absence of Target Confirm that your cell line expresses the mutant IDH1 or IDH2 protein at sufficient levels.
Problem 3: Elevated Liver Enzyme Markers in In Vivo Models

Symptom: You observe elevated ALT/AST levels in the plasma of animals treated with Vorasidenib.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Direct Hepatotoxicity 1. In Vitro Hepatotoxicity Assays: Treat primary hepatocytes or liver cell lines (e.g., HepG2) with Vorasidenib and assess for cytotoxicity, mitochondrial dysfunction, and oxidative stress (See Protocol 4). 2. Histopathology: Perform histological analysis of liver tissue from treated animals to look for signs of cellular damage.
Metabolic Burden Vorasidenib is metabolized by CYP1A2. High doses may lead to the formation of reactive metabolites that can cause liver stress.
Off-target Effects on Liver Kinases or Enzymes 1. Kinome Profiling of Liver Lysates: Perform kinome profiling on liver tissue lysates from treated and control animals to identify off-target kinase engagement. 2. CETSA on Liver Tissue: Use CETSA on liver tissue to identify proteins that are stabilized by Vorasidenib binding.

Quantitative Data Summary

Table 1: Hypothetical Vorasidenib Kinase Selectivity Profile

Disclaimer: The following data is a hypothetical representation for illustrative purposes, as comprehensive public kinome scan data for Vorasidenib is not available. This table demonstrates how such data would be presented to guide off-target investigations.

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
mIDH1 (R132H) 5 >95% Primary On-Target
mIDH2 (R140Q) 10 >95% Primary On-Target
Wild-type IDH1>10,000<10%High selectivity over wild-type
Wild-type IDH2>10,000<10%High selectivity over wild-type
Kinase X50075%Potential off-target, investigate further
Kinase Y2,50040%Weaker off-target interaction
Kinase Z>10,000<10%Not a significant off-target

Table 2: Vorasidenib and Cytochrome P450 Interactions

EnzymeEffect of VorasidenibImplication for Research
CYP1A2 SubstrateCo-administration with CYP1A2 inhibitors (e.g., ciprofloxacin) or inducers (e.g., omeprazole) in animal models may alter Vorasidenib exposure.[4][9]
CYP3A InducerVorasidenib may decrease the concentration of co-administered drugs that are CYP3A substrates.[1]

Visualizations

G cluster_0 On-Target Pathway Vorasidenib Vorasidenib mIDH1_2 Mutant IDH1/2 Vorasidenib->mIDH1_2 Inhibits Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1_2->Two_HG Produces alpha_KG α-Ketoglutarate alpha_KG->mIDH1_2 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Induces Tumor_Growth Tumor Growth Epigenetic_Dysregulation->Tumor_Growth Promotes

Caption: On-target signaling pathway of Vorasidenib.

G cluster_1 Experimental Workflow: Investigating an Unexpected Phenotype Start Unexpected Phenotype Observed with Vorasidenib Dose_Response Perform Dose-Response and Viability Assays Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to 2-HG IC50 Dose_Response->Compare_IC50 On_Target Likely On-Target Effect Compare_IC50->On_Target Similar Off_Target_Investigation Investigate Off-Target Effects Compare_IC50->Off_Target_Investigation Disparate Kinome_Scan Kinome Profiling (Protocol 2) Off_Target_Investigation->Kinome_Scan CETSA_MS CETSA with Mass Spec (Protocol 3) Off_Target_Investigation->CETSA_MS Validate_Hits Validate Hits with Biochemical/Cellular Assays Kinome_Scan->Validate_Hits CETSA_MS->Validate_Hits Identify_Off_Target Identify Off-Target and Mechanism Validate_Hits->Identify_Off_Target

Caption: Workflow for troubleshooting unexpected phenotypes.

Key Experimental Protocols

Protocol 1: Measurement of 2-HG Levels in Cells

Objective: To quantify the on-target pharmacodynamic effect of Vorasidenib by measuring the intracellular concentration of 2-hydroxyglutarate.

Methodology:

  • Cell Culture and Treatment: Plate IDH-mutant glioma cells at an appropriate density and allow them to adhere. Treat cells with a dose range of Vorasidenib or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled 80% methanol solution to the cells and scrape them from the plate.

    • Incubate the cell lysate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried pellet in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the samples using a triple-quadrupole mass spectrometer coupled with a liquid chromatography system to quantify 2-HG levels. Use a stable isotope-labeled 2-HG as an internal standard for accurate quantification.

Protocol 2: In Vitro Kinase Profiling

Objective: To identify potential off-target kinase interactions of Vorasidenib.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of Vorasidenib in DMSO.

  • Kinase Panel Screening:

    • Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology) for screening against a large panel of purified human kinases (e.g., >400 kinases).

    • The screening is typically performed at a single high concentration of Vorasidenib (e.g., 1 µM or 10 µM) in a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.

  • Data Analysis:

    • The primary output is typically the percent inhibition of each kinase at the tested concentration.

    • Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • IC50 Determination: For any significant hits, perform follow-up dose-response assays to determine the IC50 value for the inhibition of each potential off-target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement of Vorasidenib with its on-targets (mIDH1/2) and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with Vorasidenib or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods like mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of Vorasidenib indicates that the drug binds to and stabilizes the protein.

Protocol 4: In Vitro Hepatotoxicity Assay

Objective: To assess the potential for Vorasidenib to cause liver cell damage in a controlled in vitro environment.

Methodology:

  • Cell Culture: Culture primary human hepatocytes or a human liver cell line (e.g., HepG2) in appropriate multi-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of Vorasidenib for various time points (e.g., 24, 48, 72 hours). Include a known hepatotoxin as a positive control.

  • Assessment of Cytotoxicity:

    • Measure cell viability using an MTT or CellTiter-Glo assay.

    • Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

  • Mechanistic Assays:

    • Mitochondrial Dysfunction: Use a probe like JC-1 or TMRE to measure changes in mitochondrial membrane potential.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

    • Glutathione Depletion: Quantify intracellular glutathione (GSH) levels.

  • Data Analysis: Determine the concentration of Vorasidenib that causes a 50% reduction in cell viability (IC50) and the concentrations that induce significant changes in the mechanistic endpoints.

References

Technical Support Center: Troubleshooting AG-881 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with their cell lines not responding to AG-881 (vorasidenib) treatment. This guide provides a structured approach to troubleshooting, from initial experimental validation to investigating potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as vorasidenib, is an oral, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3][4][5][6] In cancer cells with specific mutations in the IDH1 or IDH2 genes, the mutant enzymes gain a new function: converting alpha-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2][7] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, and contribute to tumor formation.[7][8] this compound works by binding to an allosteric pocket at the dimer interface of the mutant IDH enzymes, locking them in an inactive state and thereby preventing the production of 2-HG.[5][7][9] This reduction in 2-HG can lead to cellular differentiation and inhibition of tumor cell proliferation.[1][2]

Q2: Which cell lines are known to be sensitive to this compound?

This compound has shown activity in various cell lines harboring IDH1 or IDH2 mutations. The response to this compound is contingent on the presence of these specific mutations. Examples of sensitive cell lines include:

  • HT-1080 (Fibrosarcoma): Expresses mutant IDH1-R132C.[2][10]

  • U-87 MG (Glioblastoma) engineered to express mutant IDH2: U-87 MG pLVX-IDH2 R140Q-neo is a commonly used model.[2][10]

  • TS603 (Neurospheres): Derived from a patient with glioma harboring an IDH1-R132H mutation.[2][3][10]

The sensitivity of these cell lines is demonstrated by a significant reduction in 2-HG levels and inhibition of cell proliferation upon this compound treatment.

Q3: What are the typical effective concentrations of this compound?

The effective concentration of this compound can vary depending on the specific cell line and the nature of the IDH mutation. Generally, this compound exhibits potent, low nanomolar activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different contexts. These values represent the concentration of the inhibitor required to reduce the activity of the target (enzyme or cell proliferation) by 50%.

Target Cell Line/System IC50 Value Reference
IDH1 R132C Enzymatic Assay0.04 - 22 nM[2][10]
IDH1 R132G Enzymatic Assay0.04 - 22 nM[2][10]
IDH1 R132H Enzymatic Assay0.04 - 22 nM[2][10]
IDH1 R132S Enzymatic Assay0.04 - 22 nM[2][10]
IDH2 R140Q Enzymatic Assay7 - 14 nM[2][10]
IDH2 R172K Enzymatic Assay130 nM[2][10]
Cell Proliferation U-87 MG (mIDH2-R140Q)< 50 nM[2][10]
Cell Proliferation HT-1080 (mIDH1-R132C)< 50 nM[2][10]
Cell Proliferation TS603 neurospheres< 50 nM[2][10]

Troubleshooting Guide: Why is My Cell Line Not Responding to this compound?

If you are observing a lack of response to this compound in your experiments, follow this step-by-step troubleshooting guide.

Step 1: Verify Experimental Setup and Reagents

The first step is to rule out any technical issues with your experimental setup or reagents.

  • Is your this compound compound viable?

    • Storage: Ensure the compound has been stored correctly, typically at -20°C or -80°C as recommended by the manufacturer.

    • Solvent: this compound is often dissolved in DMSO.[1] Use fresh, high-quality DMSO for preparing your stock solutions.

    • Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of the stock solution.

  • Is your cell culture healthy?

    • Contamination: Check for any signs of microbial contamination (e.g., bacteria, yeast, mycoplasma).

    • Viability: Ensure your cells have high viability (>95%) before starting the treatment.

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.

Step 2: Confirm the Presence and Expression of the Target Mutation

The primary requirement for a response to this compound is the presence of a sensitizing IDH1 or IDH2 mutation.

  • Does your cell line have a known IDH1 or IDH2 mutation?

    • Verification: Confirm the mutational status of your cell line. Do not rely solely on the information from the cell bank, as cell line identity can be mistaken over time. It is highly recommended to perform sequencing of the relevant IDH1 and IDH2 gene regions.[11]

    • Expression: The presence of the mutation at the genomic level should be confirmed at the transcript level (e.g., via RT-PCR and sequencing) to ensure the mutant allele is expressed.[12] A western blot using an antibody specific to the mutant IDH protein can also confirm expression at the protein level.[12]

  • Is the mutation one that is targeted by this compound?

    • This compound is a pan-inhibitor of common IDH1 and IDH2 mutations, but its potency can vary.[10] Confirm that your specific mutation is known to be sensitive to this compound.

Step 3: Assess Target Engagement and Downstream Effects

If the experimental setup and the presence of the target mutation are confirmed, the next step is to determine if this compound is engaging its target in your cells.

  • Are you observing a decrease in 2-HG levels?

    • The direct pharmacodynamic effect of this compound is the inhibition of 2-HG production.[1][2] Measure the intracellular and extracellular levels of 2-HG using methods like liquid chromatography-mass spectrometry (LC-MS).[13] A lack of reduction in 2-HG levels after treatment is a strong indicator of a problem with drug uptake, efflux, or target engagement.

  • Is your treatment duration and concentration appropriate?

    • Duration: Inhibition of 2-HG can be observed within hours of treatment.[9] However, downstream effects on cell proliferation and differentiation may take several days. Ensure your experimental endpoint is appropriate for the expected outcome.

    • Concentration: Refer to the quantitative data table above for typical effective concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Step 4: Investigate Potential Mechanisms of Resistance

If you have confirmed that your experimental setup is correct, your cell line has the target mutation, and you are still not observing a response, your cells may have intrinsic or acquired resistance to this compound.

  • Could isoform switching be occurring?

    • A known mechanism of acquired resistance to selective IDH inhibitors is "isoform switching," where a cell with an IDH1 mutation acquires a new mutation in IDH2, or vice-versa, to maintain 2-HG production.[8][13][14] While this compound is a dual inhibitor, it's a possibility to consider, especially in long-term treatment scenarios.

  • Are there other genetic or epigenetic alterations?

    • Co-occurring mutations in other signaling pathways, such as the receptor tyrosine kinase (RTK) pathway, have been associated with resistance to IDH inhibitors.[15]

    • Alterations in cellular metabolism could also contribute to resistance. For example, some cancer cells with IDH mutations exhibit enhanced mitochondrial oxidative metabolism, which may confer resistance to IDH inhibitors.[15]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using AlamarBlue)

This protocol is designed to assess the effect of this compound on the proliferation and viability of your cell line.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in your complete cell culture medium. Remember to include a vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for your desired treatment duration (e.g., 48, 72, or 96 hours).

  • Viability Assessment:

    • Add AlamarBlue reagent (or a similar metabolic indicator) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway of this compound

AG881_Pathway Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Two_HG Two_HG alpha_KG->Two_HG Epigenetic_Changes Epigenetic_Changes Two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Blocked_Differentiation Blocked_Differentiation Epigenetic_Changes->Blocked_Differentiation Leads to Tumor_Growth Tumor_Growth Blocked_Differentiation->Tumor_Growth Promotes AG881 AG881 AG881->Two_HG Inhibits

Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production.

Troubleshooting Workflow for this compound Non-Response

Troubleshooting_Workflow Start No Response to this compound Check_Setup Step 1: Verify Experiment - Compound Viability - Cell Health Start->Check_Setup Check_Target Step 2: Confirm Target - Sequence IDH1/2 - Confirm Expression Check_Setup->Check_Target Setup OK? Resolution Identify Cause of Non-Response Check_Setup->Resolution Issue Found Check_Engagement Step 3: Assess Target Engagement - Measure 2-HG Levels Check_Target->Check_Engagement Target Present? Check_Target->Resolution No Target Investigate_Resistance Step 4: Investigate Resistance - Isoform Switching - Other Mutations Check_Engagement->Investigate_Resistance No 2-HG Drop? Check_Engagement->Resolution Target Not Engaged Investigate_Resistance->Resolution Resistance_Causes cluster_Technical Technical Issues cluster_Biological Biological Reasons cluster_Resistance Resistance Mechanisms NonResponse Cell Line Non-Responsive to this compound Compound_Issue This compound Inactive NonResponse->Compound_Issue Cell_Culture_Issue Compromised Cells NonResponse->Cell_Culture_Issue No_Target No IDH1/2 Mutation NonResponse->No_Target Target_Not_Expressed Mutation Not Expressed NonResponse->Target_Not_Expressed Resistance Resistance Mechanisms NonResponse->Resistance Isoform_Switch IDH Isoform Switching Resistance->Isoform_Switch Bypass_Pathway Bypass Signaling Activated (e.g., RTK mutations) Resistance->Bypass_Pathway Metabolic_Adaptation Metabolic Reprogramming Resistance->Metabolic_Adaptation

References

Technical Support Center: AG-881 (Vorasidenib)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AG-881 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound (vorasidenib), a first-in-class, brain-penetrant, dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) enzymes.[1][2] This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments and strategies for improving the therapeutic index of this compound.

Understanding this compound's Mechanism of Action

Mutations in IDH1 and IDH2 genes lead to a neomorphic enzyme activity that converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG is implicated in oncogenesis by disrupting cellular differentiation and promoting tumor growth.[3] this compound is an orally available small molecule that selectively inhibits these mutant IDH enzymes, thereby blocking 2-HG production and promoting cellular differentiation.[1][5] A key advantage of this compound is its ability to penetrate the blood-brain barrier, making it a promising agent for gliomas.[2][5]

AG881_Mechanism cluster_TCA TCA Cycle cluster_Oncogenic Oncogenic Pathway Isocitrate Isocitrate alpha_KG_wt α-Ketoglutarate Isocitrate->alpha_KG_wt Wild-Type IDH1/2 alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH1/2 Oncogenesis Oncogenesis (Blocked Differentiation, Cell Proliferation) Two_HG->Oncogenesis AG881 This compound (Vorasidenib) AG881->Two_HG Inhibits

Mechanism of action of this compound (Vorasidenib).

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measurement of the safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A high TI is desirable as it indicates a wide margin between efficacy and toxicity. For a targeted therapy like this compound, a favorable TI means it can effectively inhibit mIDH1/2 and suppress 2-HG production at concentrations that are well-tolerated by the patient.

Q2: What are the known toxicities associated with this compound?

In clinical trials, this compound has been generally manageable from a safety perspective.[6] However, researchers should be aware of potential adverse events. The most common treatment-emergent adverse events include elevated liver enzymes (alanine aminotransferase and aspartate aminotransferase), fatigue, headache, diarrhea, and nausea.[6][7] In silico analyses also suggest potential risks for hepatotoxicity, neurotoxicity, nephrotoxicity, and cardiotoxicity, emphasizing the need for careful monitoring in preclinical models.[8][9][10]

Q3: How can I accurately measure the pharmacodynamic effect of this compound in my models?

The primary pharmacodynamic biomarker for this compound is the level of the oncometabolite 2-HG.[11] A significant reduction in 2-HG levels indicates successful target engagement. In preclinical studies, this compound has been shown to reduce 2-HG levels by over 90% in both cell-based assays and in vivo models.[4][12] You can measure 2-HG levels using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Magnetic Resonance Spectroscopy (MRS).[11]

Troubleshooting Guide: Improving Therapeutic Index

This section addresses common challenges encountered during preclinical evaluation of this compound and provides strategies to enhance its therapeutic window.

Troubleshooting_Workflow cluster_Investigation Initial Investigation cluster_Strategies Strategies to Improve TI Start High In Vivo Toxicity or Suboptimal Efficacy Observed CheckDose Is the dosing schedule optimized? Start->CheckDose CheckPKPD Confirm Target Engagement: Measure 2-HG levels and drug concentration CheckDose->CheckPKPD Yes DoseMod Dose Modification: - Dose fractionation - Lower continuous dosing CheckDose->DoseMod No Combo Combination Therapy: - Standard chemotherapy (e.g., Temozolomide) - Other targeted agents (e.g., RTK inhibitors) CheckPKPD->Combo Target engagement confirmed, but TI is still poor Delivery Advanced Drug Delivery: - Encapsulation (e.g., nanoparticles) - Brain-targeted delivery systems CheckPKPD->Delivery Target engagement confirmed, but TI is still poor Outcome Improved Therapeutic Index: Enhanced Efficacy & Reduced Toxicity DoseMod->Outcome Combo->Outcome Delivery->Outcome

Workflow for troubleshooting and improving the therapeutic index.
Issue 1: High toxicity observed in in vivo models.

  • Possible Cause: The dose of this compound may be too high, leading to off-target effects or exaggerated on-target toxicities. Low clearance rates can lead to drug accumulation.[9]

  • Troubleshooting Steps:

    • Confirm Pharmacokinetics (PK): Analyze plasma and tissue (especially brain) concentrations of this compound to ensure they are within the expected therapeutic range. This compound has been shown to have rapid oral absorption and relatively low plasma clearance in mice and rats.[4]

    • Dose Fractionation: Instead of a single high daily dose, consider administering smaller doses more frequently (e.g., twice daily). This can maintain therapeutic drug levels while reducing peak concentrations that may drive toxicity.

    • Evaluate Combination Therapy: Combining a lower, better-tolerated dose of this compound with another anti-cancer agent could achieve synergistic efficacy. Studies are exploring combinations with temozolomide and pembrolizumab.[13] Other potential combinations could target pathways that mediate resistance, such as the receptor tyrosine kinase (RTK) pathway.[14]

Issue 2: Suboptimal anti-tumor efficacy at well-tolerated doses.
  • Possible Cause: Insufficient target engagement or the development of resistance mechanisms.

  • Troubleshooting Steps:

    • Verify Target Inhibition: Measure 2-HG levels in tumor tissue and plasma. A lack of significant 2-HG reduction (>90%) suggests a potential issue with drug delivery to the tumor or insufficient dosage.[4][15]

    • Investigate Resistance Mechanisms: A potential mechanism of acquired resistance to single-isoform IDH inhibitors is isoform switching.[2] As this compound is a dual inhibitor, this is less likely, but other resistance pathways should be considered.

    • Explore Synergistic Combinations: The metabolic reprogramming induced by mIDH inhibitors can create new vulnerabilities. Consider combining this compound with inhibitors of oxidative phosphorylation (OxPHOS) or agents that target lipid metabolism, which have shown promise in overcoming resistance in mIDH-mutant cancers.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound (Vorasidenib)

Mutant Enzyme IC₅₀ (nM) Cell Line Examples
IDH1 R132C/G/H/S 0.04 - 22 HT-1080 (R132C), TS603 (R132H)
IDH2 R140Q 7 - 14 U-87 MG (engineered)
IDH2 R172K 130 N/A

Data sourced from MedChemExpress and Selleck Chemicals.[5][17]

Table 2: Preclinical In Vivo Efficacy of this compound

Animal Model Dosing Regimen Result
HT1080 (mIDH1) Mouse Xenograft ≥30 mg/kg (BID) >96% reduction in tumor 2-HG
U87 (mIDH2) Mouse Xenograft ≥30 mg/kg (BID) >96% reduction in tumor 2-HG
Orthotopic Glioma (mIDH1) Mouse ≥0.1 mg/kg >97% reduction in brain tumor 2-HG

Data sourced from Ma T, et al. J Med Chem. 2018.[4]

Experimental Protocols

Protocol 1: Measurement of 2-HG Levels by LC-MS/MS

This protocol provides a general workflow for quantifying 2-HG in plasma or tissue samples.

LCMS_Workflow Sample Collect Plasma or Homogenized Tissue Precipitate Protein Precipitation (e.g., with cold methanol) Sample->Precipitate Centrifuge Centrifuge to Pellet Debris Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS Analyze Quantify 2-HG Against Standard Curve LCMS->Analyze

Experimental workflow for 2-HG measurement by LC-MS/MS.
  • Sample Collection:

    • Plasma: Collect whole blood in EDTA tubes. Centrifuge to separate plasma and store at -80°C until analysis.[11]

    • Tissue: Flash-freeze tissue samples in liquid nitrogen and store at -80°C. Homogenize the frozen tissue in a suitable buffer on ice.

  • Analyte Extraction:

    • Add a cold precipitation solvent (e.g., 4 volumes of methanol) to the plasma or tissue homogenate to precipitate proteins.[11]

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial.

    • Inject the sample into a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use established methods with a stable-isotope labeled internal standard for accurate quantification.[18]

    • Quantify the 2-HG concentration by comparing the peak area to a standard curve generated from known concentrations of 2-HG.

Protocol 2: In Vitro Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of mIDH cancer cells.

  • Cell Plating:

    • Seed mIDH1 or mIDH2 mutant cell lines (e.g., HT-1080) in 96-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. It is recommended to use fresh DMSO for initial stock solution preparation.[5]

    • Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 to 120 hours).

  • Viability Assessment:

    • Measure cell viability using a commercially available assay, such as a resazurin-based assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Read the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

References

Addressing AG-881-induced hepatotoxicity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hepatotoxicity in preclinical models while working with AG-881 (vorasidenib).

Frequently Asked Questions (FAQs)

Q1: We are observing elevated liver enzymes (ALT/AST) in our in vivo model treated with this compound. Is this a known toxicity?

A1: Yes, elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are a documented adverse event associated with this compound in clinical trials.[1][2][3] These elevations appear to be dose-dependent, with a higher incidence observed at doses of 100 mg and above in human studies.[2][3] Therefore, observing elevated transaminases in a preclinical model is consistent with the known clinical safety profile of the compound. An in silico analysis also suggests a potential risk for drug-induced liver injury (DILI) with vorasidenib.[4][5][6][7]

Q2: What are the potential mechanisms of this compound-induced hepatotoxicity?

A2: The exact mechanism of this compound-induced hepatotoxicity has not been fully elucidated in preclinical studies. However, based on data from other IDH inhibitors and general principles of drug-induced liver injury, potential mechanisms could include:

  • Metabolic Bioactivation: this compound is metabolized in the liver, and it's possible that reactive metabolites are formed, leading to cellular stress and injury.[8]

  • Mitochondrial Dysfunction: Drug-induced mitochondrial impairment is a common mechanism of hepatotoxicity.[8][9]

  • Immune-Mediated Injury: Some drug-induced liver injuries involve the adaptive immune system.[10] For the related IDH1 inhibitor ivosidenib, it has been suggested that some serum aminotransferase elevations may be due to the release of proinflammatory cytokines as part of a differentiation syndrome.[4]

  • Off-Target Effects: As seen with the IDH2 inhibitor enasidenib, which can inhibit the UGT1A1 enzyme and cause hyperbilirubinemia, off-target effects of this compound could contribute to liver-related findings.[6][11]

Further investigation in relevant preclinical models is necessary to determine the specific mechanisms for this compound.

Q3: What initial steps should we take to confirm and characterize the observed hepatotoxicity in our animal model?

A3: If you observe elevated liver enzymes, a systematic approach is crucial. The following workflow is recommended:

G A Initial Observation: Elevated ALT/AST B Dose-Response and Time-Course Analysis A->B Confirm finding C Comprehensive Serum Biomarker Panel B->C Characterize dose and time dependency D Histopathological Evaluation of Liver Tissue C->D Assess broader liver function E Cease Dosing and Monitor for Reversibility D->E Correlate biochemical findings with tissue morphology F Investigate Potential Mechanisms (In Vitro Studies) E->F Determine if toxicity is reversible and if further mechanistic studies are warranted

Caption: Experimental workflow for investigating suspected this compound-induced hepatotoxicity.

A detailed protocol for a comprehensive in vivo assessment is provided in the "Experimental Protocols" section below.

Q4: Are there established in vitro models to study this compound hepatotoxicity?

A4: While specific studies on this compound in in vitro liver models are not widely published, standard models can be adapted. These include:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro toxicity testing due to their metabolic competence.[2][12]

  • Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are more readily available but may have lower metabolic activity compared to PHHs.[2][13][14] HepaRG cells are known to have metabolic activity and gene expression that more closely mimic PHHs.[14]

  • 3D Liver Models (e.g., spheroids, organoids): These models can maintain liver-specific functions for longer periods and may better recapitulate in vivo conditions.[2][9]

A general protocol for assessing cytotoxicity in a hepatic cell line is provided below.

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Action
High variability in ALT/AST levels between animals in the same dose group. - Improper handling or stress of animals.- Inconsistent dosing technique.- Underlying subclinical infections in the animal colony.- Ensure consistent and gentle handling of animals.- Verify the accuracy and consistency of the dosing procedure.- Consult with veterinary staff to rule out any underlying health issues in the colony.
Elevated ALT/AST but no observable changes in liver histopathology. - Early or mild hepatocellular injury without significant necrosis or inflammation.- Mitochondrial stress that has not yet resulted in overt cell death.- Consider more sensitive markers of liver injury (see Q3).- Perform specialized staining (e.g., TUNEL for apoptosis) or electron microscopy to look for subcellular changes.- Analyze gene expression for markers of cellular stress.
Significant body weight loss in treated animals in conjunction with elevated liver enzymes. - Systemic toxicity where hepatotoxicity is one component.- Reduced feed intake due to malaise caused by liver injury.- Monitor food and water consumption daily.- Consider a pair-fed control group to distinguish between direct toxicity and effects of reduced caloric intake.- Evaluate other organs for signs of toxicity.
Inconsistent cytotoxicity results in in vitro assays. - Cell passage number and health.- Variability in compound solubility or stability in culture media.- Inconsistent seeding density.- Use cells within a defined low passage number range.- Confirm the solubility and stability of this compound in your culture medium.- Ensure accurate and consistent cell seeding.

Data Presentation

Table 1: Summary of Clinically Observed Liver-Related Adverse Events with this compound (Vorasidenib)

Adverse EventFrequency in Clinical TrialsGrade 3 or HigherNotes
Increased Alanine Aminotransferase (ALT) 34.4% - 63.6%[1][2][3]Observed, especially at doses ≥100 mg[1][2][3]Dose-dependent increases have been noted.[2]
Increased Aspartate Aminotransferase (AST) 34.4% - 59.1%[1][2][3]Observed, especially at doses ≥100 mg[1][2][3]Often occurs concurrently with ALT elevations.

Table 2: Key Parameters for Preclinical Assessment of Drug-Induced Liver Injury

Assessment CategoryKey ParametersPurpose
Serum Biochemistry ALT, AST, Alkaline Phosphatase (ALP), Total Bilirubin (TBIL), Gamma-Glutamyl Transferase (GGT)To detect hepatocellular injury, cholestasis, and impaired liver function.
Histopathology H&E staining of liver sectionsTo identify necrosis, apoptosis, inflammation, steatosis, and other morphological changes.
Advanced Markers Glutamate Dehydrogenase (GLDH), Sorbitol Dehydrogenase (SDH), microRNAs (e.g., miR-122)To provide more specific or sensitive markers of liver injury.
Functional Assessment Bile acid levels, coagulation parameters (e.g., PT/INR)To assess the functional capacity of the liver.

Experimental Protocols

Protocol 1: Comprehensive In Vivo Assessment of this compound Hepatotoxicity

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Selection: Based on efficacy studies and the known clinical profile, select at least three dose levels of this compound and a vehicle control. A high dose expected to induce toxicity, a mid-dose, and a low dose close to the anticipated therapeutic exposure should be included.

  • Dosing and Monitoring: Administer this compound daily via the intended clinical route (oral gavage) for a predetermined duration (e.g., 7, 14, or 28 days). Monitor animals daily for clinical signs of toxicity, and record body weights at least twice weekly.

  • Sample Collection: Collect blood samples at baseline and at selected time points during the study (e.g., days 3, 7, 14, and at termination) for serum biochemistry analysis. At termination, collect a final blood sample and perfuse the liver before collection.

  • Serum Analysis: Analyze serum for a panel of liver injury markers, including ALT, AST, ALP, and TBIL.

  • Liver Tissue Processing:

    • Weigh the entire liver.

    • Fix a portion of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for histopathology.

    • Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses (e.g., gene expression, mitochondrial function assays).

  • Histopathology: Process the formalin-fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for evidence of hepatocellular necrosis, apoptosis, inflammation, steatosis, and any other abnormalities.

Protocol 2: In Vitro Cytotoxicity Assessment in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Dosing: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Replace the medium in the wells with the compound-containing medium.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Cytotoxicity Assay (MTT Assay):

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Signaling Pathways and Workflows

G cluster_0 Potential Mechanisms of this compound Hepatotoxicity A This compound Administration B Hepatic Metabolism (e.g., CYP Enzymes) A->B C Reactive Metabolite Formation B->C D Covalent Binding to Cellular Proteins C->D F Oxidative Stress C->F E Mitochondrial Dysfunction D->E G Hepatocellular Injury / Necrosis E->G F->E H Release of DAMPs G->H I Immune Cell Activation H->I J Inflammatory Cytokine Release I->J J->G Amplification of Injury

Caption: Putative signaling pathway for this compound-induced hepatotoxicity.

G A Observe Elevated ALT/AST in Preclinical Model B Is the elevation dose-dependent? A->B C Yes B->C D No B->D E Proceed with comprehensive in vivo assessment (Protocol 1) C->E F Review experimental protocol for confounders (e.g., vehicle effects, animal handling) D->F G Are there histopathological correlates? E->G H Yes G->H I No G->I J Characterize the nature of the liver injury (e.g., necrosis, apoptosis, inflammation) H->J K Consider more sensitive endpoints (e.g., electron microscopy, specific biomarkers) I->K L Initiate in vitro mechanistic studies (Protocol 2) J->L

Caption: Troubleshooting decision tree for this compound preclinical hepatotoxicity.

References

Technical Support Center: AG-881 (Vorasidenib) Phase 1 Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-limiting toxicities (DLTs) observed in the Phase 1 clinical trials of AG-881 (vorasidenib).

Frequently Asked Questions (FAQs)

Q1: What were the primary dose-limiting toxicities (DLTs) identified for this compound in its Phase 1 trials?

A1: The primary dose-limiting toxicities reported in the Phase 1 dose-escalation study of this compound were Grade 2 or higher elevations in liver transaminases, specifically alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2][3][4] These DLTs were observed in five patients with glioma at dose levels of 100 mg and higher.[1][2][3]

Q2: At what dose levels did the dose-limiting toxicities of this compound occur?

A2: The DLTs of elevated transaminases were specifically reported at the higher dose levels of ≥100 mg.[1][2] The Phase 1 trial investigated several dose levels, including 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, and 300 mg daily doses.[3] Doses below 100 mg were found to have a favorable safety profile.[2][4]

Q3: Were the observed dose-limiting toxicities reversible?

A3: Yes, the elevated transaminases that constituted the DLTs were reversible. These events resolved to Grade 1 or less with either dose modification or discontinuation of the treatment.[1][2][3][4]

Q4: Was a maximum tolerated dose (MTD) established for this compound in the Phase 1 trials?

A4: A maximum tolerated dose (MTD) was not reached by the Bayesian model used in the study.[2][3] The doses selected for further clinical development (10 mg and 50 mg) were based on an overall assessment of safety, pharmacokinetics, and pharmacodynamics data rather than the establishment of an MTD.[1][2][3]

Q5: What were the most common adverse events (AEs) observed with this compound in the Phase 1 glioma patient population?

A5: The most frequently reported adverse events (AEs) in glioma patients, regardless of their attribution to the study drug, included increased alanine aminotransferase (ALT) (44.2%), increased aspartate aminotransferase (AST) (38.5%), headache (34.6%), fatigue (30.8%), nausea (26.9%), and seizure (21.2%).[3] The majority of these AEs were mild to moderate in severity.[1][2]

Troubleshooting Guide for Experimental Monitoring

Issue: Elevated liver transaminases (ALT/AST) are observed in a subject.

Troubleshooting Steps:

  • Grading of Toxicity: The dose-limiting toxicity was defined as a Grade 3 or higher adverse event related to this compound occurring within the first cycle (28 days) of treatment, or by sponsor designation.[3][4] In the case of elevated transaminases, Grade 2 or higher was considered a DLT at the 100mg dose level.[3] It is crucial to grade the severity of the transaminitis according to the Common Terminology Criteria for Adverse Events (CTCAE).

  • Dose Modification: As demonstrated in the Phase 1 trial, dose modification is a key management strategy. For the five patients who experienced DLTs, the elevated transaminases resolved to Grade ≤1 with dose modification in four of the patients.[3][4]

  • Treatment Discontinuation: In one of the five patients with a DLT, the elevated transaminases resolved after discontinuation of the drug.[3][4] This should be considered if the transaminitis is severe or does not resolve with dose reduction.

  • Supportive Care: Implement appropriate supportive care measures as per institutional guidelines for the management of drug-induced liver injury.

  • Data Collection: Meticulously document all laboratory values, dose adjustments, and clinical observations to ensure a comprehensive safety assessment.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the this compound Phase 1 Trial (Glioma Population)

Dose LevelNumber of Patients with DLTsType of DLTGrade of DLTOutcome
≥100 mg5Elevated ALT/ASTGrade ≥2Resolved to ≤ Grade 1 with dose modification (n=4) or discontinuation (n=1)

Experimental Protocols

Protocol: Monitoring and Definition of Dose-Limiting Toxicity

The Phase 1 study of this compound (NCT02481154) employed a Bayesian model for dose escalation in patients with recurrent/progressive mIDH1/2 glioma.[3][5]

  • Treatment Cycles: Patients received this compound daily in continuous 28-day cycles.[3]

  • DLT Definition: A dose-limiting toxicity was formally defined as a Grade 3 or higher adverse event considered related to this compound that occurred during the first treatment cycle (Cycle 1). DLTs could also be designated by the study sponsor.[3][4]

  • Safety Monitoring: Blood samples were collected for pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.[3] Regular monitoring of clinical and laboratory parameters, including liver function tests (ALT, AST), was conducted to assess safety and tolerability.

Mandatory Visualizations

G cluster_0 Dose Escalation and DLT Observation cluster_1 DLT Event Dose10 10 mg Dose50 50 mg Dose10->Dose50 Favorable Safety Profile Dose100 ≥100 mg Dose50->Dose100 Escalation DLT Elevated Transaminases (Grade ≥2) Dose100->DLT DLTs Observed

Caption: Dose escalation workflow for this compound and the emergence of dose-limiting toxicities.

G cluster_0 This compound Mechanism of Action AG881 This compound (Vorasidenib) mIDH1_2 Mutant IDH1/2 Enzymes AG881->mIDH1_2 Inhibits Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1_2->Two_HG Produces alpha_KG Alpha-ketoglutarate alpha_KG->mIDH1_2 Substrate Epigenetic_Dysregulation Epigenetic Dysregulation Two_HG->Epigenetic_Dysregulation Leads to Tumorigenesis Tumorigenesis Epigenetic_Dysregulation->Tumorigenesis Promotes

References

Technical Support Center: Strategies to Mitigate Acquired Resistance to IDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering acquired resistance to Isocitrate Dehydrogenase (IDH) inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to IDH inhibitors?

Acquired resistance to IDH inhibitors can arise through several mechanisms:

  • Secondary Mutations in the Target IDH Enzyme: Novel mutations can emerge in the IDH1 or IDH2 gene, often at the dimer interface or the allosteric binding site of the inhibitor. These mutations can occur in cis (on the same allele as the primary mutation) or in trans (on the other allele) and can sterically hinder inhibitor binding or otherwise prevent the inhibitor from locking the enzyme in an inactive conformation.[1][2][3]

  • Isoform Switching: Cancer cells can develop a mutation in the other IDH isoform.[4] For example, a tumor with an initial IDH1 mutation may acquire a neomorphic IDH2 mutation, restoring 2-hydroxyglutarate (2-HG) production in the presence of an IDH1-specific inhibitor.

  • Activation of Bypass Signaling Pathways: Upregulation of parallel signaling pathways, such as Receptor Tyrosine Kinase (RTK) pathways (e.g., FLT3, AXL) and the MAPK pathway, can promote cell survival and proliferation independently of the IDH/2-HG axis.[4] Mutations in genes like NRAS, KRAS, and PTPN11 are associated with both primary and acquired resistance.

  • Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less dependent on the pathways affected by IDH inhibition. This can include enhanced mitochondrial oxidative metabolism, which can support resistance.[4][5]

  • Increased Leukemia Stemness: Enhanced "stemness" of cancer cells can contribute to resistance to various therapies, including IDH inhibitors.

Q2: How can I detect the emergence of resistance in my cell line or animal model?

Several methods can be employed to detect and characterize resistance:

  • Cell Viability Assays: A rightward shift in the dose-response curve and an increased IC50 value for the IDH inhibitor are indicative of reduced sensitivity.

  • Metabolomic Analysis: Measurement of intracellular 2-HG levels by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial. A rebound in 2-HG levels despite inhibitor treatment suggests on-target resistance (e.g., secondary mutations or isoform switching).

  • Genotyping: Sanger sequencing or next-generation sequencing (NGS) of the IDH1 and IDH2 genes can identify secondary mutations.[6]

  • Phospho-protein Arrays: Phospho-RTK arrays can be used to screen for the activation of multiple RTKs simultaneously, identifying potential bypass signaling pathways.[1][7][8][9]

Q3: What are some known secondary mutations in IDH1 and IDH2 that confer resistance?

  • IDH1:

    • S280F: Located at the dimer interface, this mutation is thought to sterically hinder the binding of ivosidenib.[2]

    • D279N: This mutation also impairs the binding of ivosidenib.[2]

  • IDH2:

    • Q316E and I319M: These mutations occur at the dimer interface where enasidenib binds and can emerge in trans to the primary R140Q mutation.[3]

Troubleshooting Guides

Guide 1: My IDH-mutant cells are showing reduced sensitivity to the inhibitor.

  • Problem: You observe a significant increase in the IC50 of your IDH inhibitor in your cell line, which was previously sensitive.

  • Troubleshooting Workflow:

    G start Reduced Inhibitor Sensitivity Observed confirm_cells 1. Confirm Cell Line Identity & Mutation Status (STR Profiling, Sanger Sequencing) start->confirm_cells check_inhibitor 2. Verify Inhibitor Quality & Concentration (Dose-Response Curve) confirm_cells->check_inhibitor sequence_idh 3. Sequence IDH1/IDH2 for Secondary Mutations (Sanger or NGS) check_inhibitor->sequence_idh measure_2hg 4. Measure Intracellular 2-HG Levels (LC-MS/MS) sequence_idh->measure_2hg sequence_idh->measure_2hg No mutation_found Secondary Mutation Detected sequence_idh->mutation_found Mutation? Yes analyze_pathways 5. Investigate Bypass Pathways (Phospho-RTK Array, RNA-seq) measure_2hg->analyze_pathways no_mutation_2hg_high No Secondary Mutation, 2-HG Rebound measure_2hg->no_mutation_2hg_high 2-HG Rebound? Yes no_mutation_2hg_low No Secondary Mutation, 2-HG Suppressed measure_2hg->no_mutation_2hg_low No strategy1 Consider Second-Generation Inhibitors or Combination Therapy mutation_found->strategy1 strategy2 Investigate Isoform Switching (Sequence other IDH gene) no_mutation_2hg_high->strategy2 strategy3 Target Bypass Pathways (e.g., RTK inhibitors) no_mutation_2hg_low->strategy3

    Caption: Experimental workflow for troubleshooting reduced inhibitor sensitivity.

Guide 2: I've identified a secondary IDH mutation. How do I proceed?

  • Problem: Sequencing has revealed a secondary mutation in the IDH gene of your resistant cell line.

  • Next Steps:

    • Functional Validation:

      • Use site-directed mutagenesis to introduce the identified secondary mutation into an expression vector containing the primary IDH mutation.

      • Express the double-mutant protein and perform in vitro enzyme assays to assess its sensitivity to a panel of IDH inhibitors.

      • Generate a stable cell line expressing the double-mutant IDH to confirm the resistance phenotype in a cellular context.

    • Explore Alternative Inhibitors: Test the efficacy of second-generation or structurally distinct IDH inhibitors that may bind to a different site or be less affected by the secondary mutation.

    • Consider Combination Therapies: Based on the known signaling consequences of the primary IDH mutation, explore combination therapies that target parallel survival pathways.

Guide 3: 2-HG levels remain suppressed, but my cells are still proliferating. What should I investigate?

  • Problem: Your IDH inhibitor effectively suppresses 2-HG production, but the cells have developed resistance and continue to proliferate.

  • Investigation Strategy: This scenario strongly suggests the activation of bypass signaling pathways.

    • Screen for Activated Kinases: Perform a phospho-receptor tyrosine kinase (RTK) array to identify upregulated RTKs.

    • Transcriptomic/Proteomic Analysis: Use RNA-sequencing or proteomic profiling to compare sensitive and resistant cells and identify differentially expressed genes or proteins that may point to activated pathways.

    • Metabolic Profiling: Conduct a broader metabolic analysis to see if cells have rewired their metabolism, for example, by increasing reliance on oxidative phosphorylation or fatty acid oxidation.[5]

Quantitative Data Summary

Table 1: IC50 Values of IDH Inhibitors Against Cells with Primary and Secondary Mutations

Cell Line/EnzymePrimary MutationSecondary MutationInhibitorIC50 (nM)Fold Change in ResistanceReference
Ba/F3IDH1 R132HNoneIvosidenib50-[2]
Ba/F3IDH1 R132HD279NIvosidenib>1000>20[2]
Ba/F3IDH1 R132HS280FIvosidenib>1000>20[2]
TF-1IDH2 R140QNoneEnasidenib100-[3]
TF-1IDH2 R140QQ316E (in trans)Enasidenib>5000>50[3]
TF-1IDH2 R140QI319M (in trans)Enasidenib>5000>50[3]

Table 2: Efficacy of Combination Therapies in Overcoming Resistance

Cell ModelResistance MechanismCombination TherapyEffectReference
IDH1-mutant Glioma CellsLimited monotherapy efficacyIvosidenib + PARP inhibitorSynergistic induction of apoptosis[10]
IDH1-mutant AML PDXIntrinsic resistanceIvosidenib + STAT5 inhibitor (Pimozide)Superior induction of differentiation vs. single agents
IDH-mutant AMLCo-occurring RTK mutationsIDH inhibitor + AzacitidineClinical response in patients with unfavorable mutations
IDH-mutant AMLEnhanced mitochondrial metabolismIDH inhibitor + Oxidative Phosphorylation inhibitorImproved anti-AML efficacy in vivo[5]

Experimental Protocols

Protocol 1: Sanger Sequencing of IDH1/2 to Detect Secondary Mutations

  • Genomic DNA Extraction: Isolate genomic DNA from both sensitive and resistant cell populations using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • PCR Amplification: Amplify the coding regions of IDH1 (exon 4) and IDH2 (exon 4) using primers flanking these regions.

    • IDH1 Exon 4 Forward Primer: 5'-ACCAAATGGCACCATACGAT-3'

    • IDH1 Exon 4 Reverse Primer: 5'-TTCATACCTTGCTTAATGGGTGT-3'

    • IDH2 Exon 4 Forward Primer: 5'-TGTGGGGGTTACTCTTCAGG-3'

    • IDH2 Exon 4 Reverse Primer: 5'-CATCCTGGGGGTGAAGACC-3'

  • PCR Product Purification: Purify the PCR products using a PCR purification kit or enzymatic cleanup.

  • Sanger Sequencing Reaction: Set up cycle sequencing reactions using the purified PCR product as a template and one of the amplification primers.

  • Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the sensitive cell line and reference sequences.

Protocol 2: Intracellular 2-HG Measurement by LC-MS/MS

  • Cell Lysis and Metabolite Extraction:

    • Harvest approximately 1-5 million cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol.

    • Vortex thoroughly and incubate at -80°C for at least 30 minutes.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Use a chiral column (e.g., Astec® CHIROBIOTIC® R) to separate D-2-HG and L-2-HG enantiomers.[11]

    • The mobile phase can be a gradient of acetonitrile and water with a small amount of an ion-pairing agent like ammonium acetate.[12]

    • Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect the transition from the parent ion (m/z 147) to a specific daughter ion (e.g., m/z 129).

  • Quantification: Quantify 2-HG levels by comparing the peak areas to a standard curve generated with known concentrations of D-2-HG.

Protocol 3: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol is based on a commercially available membrane-based sandwich immunoassay (e.g., R&D Systems Proteome Profiler Human Phospho-RTK Array Kit).[9]

  • Cell Lysate Preparation:

    • Lyse sensitive and resistant cells in the provided lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Array Blocking: Incubate the array membranes in blocking buffer for 1 hour at room temperature on a rocking platform.[7]

  • Sample Incubation: Dilute the cell lysates to the recommended concentration and incubate with the blocked array membranes overnight at 4°C on a rocking platform.[1]

  • Washing: Wash the membranes three times with wash buffer to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP) for 2 hours at room temperature.[7]

  • Chemiluminescent Detection: After further washing, add the chemiluminescent reagents and image the membranes using a chemiluminescence detection system.

  • Data Analysis: Densitometrically quantify the spot intensities and compare the relative phosphorylation levels of 49 different RTKs between sensitive and resistant cells.

Protocol 4: CRISPR/Cas9-Mediated Generation of IDH Double-Mutant Cell Lines

This protocol provides a general framework for introducing a secondary point mutation into a cell line already harboring a primary IDH mutation.

  • Guide RNA Design: Design a single guide RNA (sgRNA) that targets a region as close as possible to the desired secondary mutation site.

  • Donor Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) as a homology-directed repair (HDR) template. This ssODN should contain the desired secondary mutation and silent mutations in the PAM site to prevent re-cutting by Cas9.[13]

  • Transfection: Co-transfect the IDH primary mutant cell line with a plasmid encoding Cas9, the designed sgRNA, and the ssODN donor template.

  • Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Screening and Verification:

    • Screen individual clones by PCR amplifying the target region followed by Sanger sequencing to identify clones with the desired secondary mutation.

    • Confirm the presence of both the primary and the newly introduced secondary mutation.

    • Perform functional assays (e.g., cell viability, 2-HG measurement) to confirm the resistant phenotype of the double-mutant cell line.

Visualizations

G cluster_0 On-Target Resistance cluster_1 Bypass Mechanisms secondary_mutation Secondary IDH1/2 Mutation (cis or trans) mutant_idh Mutant IDH1/2 secondary_mutation->mutant_idh Alters binding site resistance Acquired Resistance secondary_mutation->resistance isoform_switching Isoform Switching (e.g., IDH1-mut -> IDH2-mut) two_hg 2-HG Production isoform_switching->two_hg Restores isoform_switching->resistance rtk_activation RTK/MAPK Pathway Activation (e.g., FLT3, NRAS mutations) proliferation Cell Proliferation & Survival rtk_activation->proliferation Drives rtk_activation->resistance metabolic_reprogramming Metabolic Reprogramming (e.g., Enhanced OxPhos) metabolic_reprogramming->proliferation Supports metabolic_reprogramming->resistance idh_inhibitor IDH Inhibitor idh_inhibitor->mutant_idh Inhibits mutant_idh->two_hg Drives two_hg->proliferation Promotes

Caption: Key signaling pathways and mechanisms of acquired resistance to IDH inhibitors.

G start Resistance Mechanism Identified is_on_target On-Target Resistance? start->is_on_target is_bypass Bypass Pathway Activation? is_on_target->is_bypass No sec_mut Secondary Mutation is_on_target->sec_mut Yes iso_switch Isoform Switching is_on_target->iso_switch Yes rtk_mapk RTK/MAPK Activation is_bypass->rtk_mapk Yes metabolic Metabolic Adaptation is_bypass->metabolic No strategy1 Switch to Second-Generation or Pan-IDH Inhibitor sec_mut->strategy1 strategy2 Dual IDH1/IDH2 Inhibition iso_switch->strategy2 strategy3 Combine with RTK/MEK Inhibitor rtk_mapk->strategy3 strategy4 Combine with OxPhos Inhibitor or BCL-2 Inhibitor metabolic->strategy4

Caption: Logical flowchart for selecting combination therapies based on the resistance mechanism.

References

Validation & Comparative

A Comparative Guide to AG-881 (Vorasidenib) and Ivosidenib for the Treatment of IDH1-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent inhibitors targeting isocitrate dehydrogenase (IDH) mutations in various cancers: AG-881 (vorasidenib) and ivosidenib. The following sections objectively present their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of pivotal clinical trials, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

Mechanism of Action: Targeting a Common Oncogenic Driver

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a key oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations lead to a neomorphic enzymatic activity, resulting in the overproduction of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately inhibiting cellular differentiation and promoting tumorigenesis.[1][3][6]

Ivosidenib is a first-in-class, potent, and selective oral inhibitor of the mutant IDH1 (mIDH1) enzyme.[6][7][8] It specifically targets the mutated form of IDH1, thereby blocking the production of 2-HG and restoring normal cellular differentiation.[1][6] Ivosidenib has demonstrated efficacy in cancers harboring susceptible IDH1 mutations.[7]

This compound (Vorasidenib) is a first-in-class, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[3][4][9] Its ability to cross the blood-brain barrier makes it a particularly promising agent for brain cancers like glioma.[3][4] By inhibiting both mIDH1 and mIDH2, vorasidenib also addresses potential resistance mechanisms involving isoform switching.[4]

IDH_Inhibitor_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate Alpha-Ketoglutarate Alpha-Ketoglutarate Isocitrate->Alpha-Ketoglutarate Wild-Type IDH1/2 Alpha-Ketoglutarate_mut Alpha-Ketoglutarate 2-HG 2-Hydroxyglutarate (Oncometabolite) Alpha-Ketoglutarate_mut->2-HG Mutant IDH1/2 Epigenetic_Dysregulation Epigenetic Dysregulation & Inhibited Differentiation 2-HG->Epigenetic_Dysregulation Tumor_Growth Tumor_Growth Epigenetic_Dysregulation->Tumor_Growth Leads to Ivosidenib Ivosidenib (mIDH1 Inhibitor) Block_Production Block 2-HG Production Ivosidenib->Block_Production Vorasidenib Vorasidenib (mIDH1/2 Inhibitor) Vorasidenib->Block_Production Restore_Differentiation Restore_Differentiation Block_Production->Restore_Differentiation Restores Normal Cellular Differentiation

Figure 1: Mechanism of Action of IDH Inhibitors.

Head-to-Head Preclinical and Phase 1 Data

A perioperative phase 1 trial (NCT03343197) directly compared vorasidenib and ivosidenib in patients with recurrent, IDH1-mutant, non-enhancing low-grade glioma. This study provided valuable insights into their respective brain penetrance and ability to suppress the oncometabolite 2-HG.[10][11]

Key Findings:

  • Brain Penetrance: Vorasidenib demonstrated superior brain-to-plasma ratios compared to ivosidenib. In one analysis, the mean brain:plasma ratio was 2.4 for vorasidenib versus 0.16 for ivosidenib.[11][12] Another report cited ratios of 1.74-3.16 for vorasidenib and 0.10-0.13 for ivosidenib depending on the dosage.[13]

  • 2-HG Reduction: Both drugs effectively reduced tumor 2-HG concentrations. Vorasidenib (50 mg once daily) and ivosidenib (500 mg once daily) led to 2-HG reductions of 92.6% and 91.1%, respectively.[10] Another analysis showed reductions of 95% for vorasidenib and 93% for ivosidenib compared to untreated controls.[11]

Due to its enhanced brain penetrance and consistent 2-HG suppression, vorasidenib was selected for further phase 3 testing in patients with mIDH low-grade glioma.[10]

Clinical Trial Data: A Comparative Overview

The clinical development of vorasidenib and ivosidenib has focused on different IDH-mutant cancers, reflecting their distinct properties.

Vorasidenib in IDH-Mutant Glioma: The INDIGO Trial

The INDIGO trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[14][15]

Table 1: Efficacy and Safety Data from the INDIGO Trial (Vorasidenib vs. Placebo)

EndpointVorasidenib (n=168)Placebo (n=163)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 27.7 months[14][16][17]11.1 months[14][16][17]0.39 (0.27 - 0.56)[15]< 0.001[15]
Median Time to Next Intervention (TTNI) Not Reached[18]20.1 months[18]0.25 (0.16 - 0.40)[19]< 0.0001[19]
Grade ≥3 Adverse Events 22.8%[15]13.5%[15]--
Most Common Grade ≥3 AE Increased Alanine Aminotransferase (9.6%)[15]---
Ivosidenib in IDH1-Mutant Cancers: The AGILE and ClarIDHy Trials

Ivosidenib has been extensively studied in IDH1-mutant acute myeloid leukemia (AML) and cholangiocarcinoma.

The AGILE trial was a Phase 3, multicenter, double-blind, randomized study comparing ivosidenib in combination with azacitidine to placebo with azacitidine in adults with previously untreated IDH1-mutated AML who were not candidates for intensive chemotherapy.[20][21]

Table 2: Efficacy and Safety Data from the AGILE Trial (Ivosidenib + Azacitidine vs. Placebo + Azacitidine)

EndpointIvosidenib + Azacitidine (n=73)Placebo + Azacitidine (n=75)Hazard Ratio (95% CI)p-value
Median Overall Survival (OS) 24.0 - 29.3 months[20][21][22]7.9 months[20][21][22]0.42 - 0.44[20][21]< 0.0001[20][22]
Event-Free Survival (EFS) --0.33 (0.16 - 0.69)[21]0.0011[21]
Complete Remission (CR) Rate 47%[20][21]15%[20][21]-< 0.0001[21]
Transfusion Independence 53.8%[20][22]17.1%[20][22]-0.0004[20][22]

The ClarIDHy trial was a Phase 3, randomized, double-blind, placebo-controlled study of ivosidenib in patients with previously treated, unresectable or metastatic cholangiocarcinoma with an IDH1 mutation.[23][24][25]

Table 3: Efficacy and Safety Data from the ClarIDHy Trial (Ivosidenib vs. Placebo)

EndpointIvosidenibPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 2.7 months[23][24][26]1.4 months[23][24][26]0.37 (0.25 - 0.54)[24]< 0.0001[23][24][26]
Median Overall Survival (OS) 10.8 months[23][26]9.7 months[23][26]0.69 (0.44 - 1.1)[24]0.06[23][26]
Adjusted Median OS (for crossover) -5.1 months[25][27]0.49 (0.34 - 0.70)[27]< 0.001[27]

Experimental Protocols: A Glimpse into the Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for the key trials discussed.

INDIGO Trial (Vorasidenib) - Experimental Workflow

INDIGO_Trial_Workflow Patient_Population Patients with Grade 2 IDH1/2-mutant Glioma (Post-surgery) Randomization Randomization (1:1) Patient_Population->Randomization Vorasidenib_Arm Vorasidenib (Oral, Once Daily) Randomization->Vorasidenib_Arm Placebo_Arm Placebo (Oral, Once Daily) Randomization->Placebo_Arm Follow_Up_V Follow-up Vorasidenib_Arm->Follow_Up_V Treatment until Disease Progression or Unacceptable Toxicity Follow_Up_P Follow-up Placebo_Arm->Follow_Up_P Treatment until Disease Progression or Unacceptable Toxicity Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) Secondary_Endpoints Secondary Endpoints: - Time to Next Intervention (TTNI) - Safety and Tolerability Primary_Endpoint->Secondary_Endpoints Follow_Up_V->Primary_Endpoint Follow_Up_P->Primary_Endpoint

Figure 2: INDIGO Trial Experimental Workflow.
  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[15]

  • Patient Population: Included 331 patients with grade 2 gliomas harboring an IDH1 or IDH2 mutation who had undergone surgery and had no other cancer therapy.[15][16][17]

  • Intervention: Patients were randomized to receive either vorasidenib or a matching placebo orally once daily in 28-day cycles.[28]

  • Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee.[14] A key secondary endpoint was the time to the next anticancer intervention (TTNI).[14]

AGILE Trial (Ivosidenib) - Experimental Workflow

AGILE_Trial_Workflow Patient_Population Newly Diagnosed IDH1-mutant AML (Ineligible for Intensive Chemo) Randomization Randomization Patient_Population->Randomization Ivosidenib_Arm Ivosidenib + Azacitidine Randomization->Ivosidenib_Arm Placebo_Arm Placebo + Azacitidine Randomization->Placebo_Arm Follow_Up_I Follow-up Ivosidenib_Arm->Follow_Up_I Treatment Cycles Follow_Up_P Follow-up Placebo_Arm->Follow_Up_P Treatment Cycles Primary_Endpoint Primary Endpoint: Event-Free Survival (EFS) Secondary_Endpoints Key Secondary Endpoints: - Overall Survival (OS) - Complete Remission (CR) Rate Primary_Endpoint->Secondary_Endpoints Follow_Up_I->Primary_Endpoint Follow_Up_P->Primary_Endpoint

Figure 3: AGILE Trial Experimental Workflow.
  • Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.[20][21]

  • Patient Population: Enrolled 148 patients with newly diagnosed IDH1-mutated AML who were ineligible for intensive chemotherapy.[20][22]

  • Intervention: Patients were randomized to receive either ivosidenib (500 mg daily) in combination with azacitidine or placebo with azacitidine.[29]

  • Endpoints: The primary endpoint was event-free survival (EFS).[21] Key secondary endpoints included overall survival (OS) and complete remission (CR) rates.[20][21]

Logical Relationship: Drug, Target, and Disease

The therapeutic rationale for both vorasidenib and ivosidenib is rooted in the targeted inhibition of a specific molecular aberration that drives cancer growth.

Logical_Relationship cluster_disease Disease Context cluster_target Molecular Target cluster_drug Therapeutic Agent Glioma IDH-Mutant Glioma AML IDH1-Mutant AML Cholangio IDH1-Mutant Cholangiocarcinoma mIDH1 Mutant IDH1 mIDH1->Glioma Driver in mIDH1->AML Driver in mIDH1->Cholangio Driver in mIDH2 Mutant IDH2 mIDH2->Glioma Driver in Vorasidenib Vorasidenib (this compound) Vorasidenib->Glioma Effective in (INDIGO Trial) Vorasidenib->mIDH1 Inhibits Vorasidenib->mIDH2 Inhibits Ivosidenib Ivosidenib Ivosidenib->AML Effective in (AGILE Trial) Ivosidenib->Cholangio Effective in (ClarIDHy Trial) Ivosidenib->mIDH1 Inhibits

Figure 4: Logical Relationship of Drugs, Targets, and Diseases.

Summary and Conclusion

Both vorasidenib and ivosidenib are highly effective targeted therapies that have significantly advanced the treatment landscape for patients with IDH-mutant cancers.

  • Vorasidenib (this compound) has emerged as a transformative treatment for IDH-mutant low-grade glioma, primarily due to its dual inhibition of mIDH1 and mIDH2 and its excellent brain penetrance. The INDIGO trial demonstrated a substantial improvement in progression-free survival, establishing a new standard of care for this patient population.[14][16]

  • Ivosidenib is a well-established inhibitor of mIDH1 with proven efficacy in systemic malignancies, including AML and cholangiocarcinoma.[20][23][26] The AGILE and ClarIDHy trials have solidified its role as a crucial therapeutic option for patients with these challenging diseases.

The choice between these agents is currently dictated by the cancer type and the specific IDH mutation. Vorasidenib's properties make it uniquely suited for intracranial tumors, while ivosidenib's established efficacy profile supports its use in hematologic malignancies and cholangiocarcinoma. Future research may explore the potential of these inhibitors in other IDH-mutant cancers and in combination with other therapeutic modalities.

References

A Comparative Guide to IDH2-Targeted Therapies: Vorasidenib (AG-881) vs. Enasidenib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes have emerged as a significant advancement, particularly for hematologic malignancies and solid tumors harboring these specific genetic alterations. This guide provides an objective comparison of two key players in this field: vorasidenib (AG-881), a dual inhibitor of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on their efficacy, mechanisms of action, and the experimental data supporting their clinical use for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic function, causing the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits α-KG-dependent enzymes, including histone and DNA demethylases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4] This process is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2][5]

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of hematopoietic progenitor cells.[1][6][7][8]

Vorasidenib (this compound) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production, leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain barrier makes it a promising agent for brain tumors like glioma.[9][10][12]

IDH2_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH2-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Krebs Cycle alpha_KG α-Ketoglutarate (α-KG) WT_IDH2->alpha_KG Mutant_IDH2 Mutant IDH2 Two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Two_HG Neomorphic Activity Epigenetic_Dysregulation Histone & DNA Hypermethylation Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block alpha_KG_c1 α-Ketoglutarate (α-KG) alpha_KG_c1->Mutant_IDH2 Inhibitors Vorasidenib (this compound) Enasidenib Mutant_IDH2_c2 Mutant IDH2 Inhibitors->Mutant_IDH2_c2 Inhibit Restored_Differentiation Restored Cellular Differentiation Mutant_IDH2_c2->Restored_Differentiation Reduces 2-HG, Restores Function

Caption: Signaling pathway of mutant IDH2 and therapeutic intervention.

Quantitative Efficacy Data

The clinical development and approved indications for enasidenib and vorasidenib differ significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

Table 1: Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML
Clinical Trial / StudyPatient PopulationNOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)
Phase I/II (NCT01915498) [2][3][4][13][14][15]Relapsed/Refractory AML176-23940.3%19.3%9.3 months (overall)
19.7 months (for patients achieving CR)
Real-world Study [16]Relapsed/Refractory AML12477%-11 months
IDHENTIFY (Phase III) [14]Older patients with R/R AML---Did not meet primary OS endpoint vs. conventional care
Table 2: Efficacy of Vorasidenib (this compound) in IDH-Mutant Glioma
Clinical Trial / StudyPatient PopulationNObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
Phase I (NCT02481154) [10][17]Recurrent/Progressive Glioma (non-enhancing)5218%36.8 months
INDIGO (Phase III, NCT04164901) [5][18]Grade 2 Glioma366-Significantly improved vs. placebo (Reduced risk of progression/death by 61%)

Experimental Protocols

Enasidenib: Phase I/II Study in Advanced Myeloid Malignancies (NCT01915498)
  • Study Design: This was a first-in-human, open-label, dose-escalation and expansion study.[2][4][19]

  • Patient Population: Patients with advanced myeloid malignancies harboring an IDH2 mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19] The median age was 67 years.[2]

  • Methodology: In the dose-escalation phase, patients received enasidenib orally once or twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19] The expansion phase utilized a dose of 100 mg once daily, which was selected based on pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]

  • Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD) and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as overall response rate (ORR), duration of response, and overall survival (OS).[2][15]

Enasidenib_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment p1 Patient with Relapsed/Refractory Myeloid Malignancy p2 IDH2 Mutation Confirmed p1->p2 p3 Informed Consent & Eligibility Criteria Met p2->p3 t1 Phase 1: Dose Escalation (50-650 mg/day) p3->t1 Enroll t2 Determine MTD and Recommended Phase 2 Dose t1->t2 t3 Phase 2: Expansion Cohort (Enasidenib 100 mg QD) t2->t3 a1 Safety & Tolerability (Adverse Events) t3->a1 a2 Pharmacokinetics & Pharmacodynamics (2-HG levels) t3->a2 a3 Clinical Efficacy (ORR, CR, OS) t3->a3

Caption: Workflow for the Phase I/II trial of Enasidenib (NCT01915498).
Vorasidenib: Phase III INDIGO Study (NCT04164901)

  • Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5][20][21]

  • Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2 oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have undergone surgery as their only treatment.[20][21]

  • Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either vorasidenib (originally specified as 50 mg once daily, though the final approved dose may vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles. Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed radiographic disease progression.[21]

  • Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent review committee.[20] A key secondary endpoint was the time to next intervention (TTNI).[18][20]

Summary and Conclusion

While both vorasidenib (this compound) and enasidenib target the oncogenic pathway driven by IDH mutations, they are not direct competitors and have been developed for different therapeutic niches.

  • Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce durable remissions and improve survival in this heavily pre-treated population, with an overall response rate of about 40%.[2][3][13]

  • Vorasidenib (this compound) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration , making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy has been most prominently demonstrated in IDH-mutant low-grade glioma , where it significantly delays disease progression compared to placebo.[18]

For researchers and clinicians, the choice between these agents is dictated by the specific cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of vorasidenib in hematologic malignancies or the potential for combination therapies to overcome resistance.[22][23][24]

References

Head-to-Head Comparison of Brain Penetration: Vorasidenib (AG-881) vs. Ivosidenib (AG-120)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vorasidenib (AG-881) demonstrates significantly higher brain penetration compared to ivosidenib (AG-120), a critical attribute for treating primary brain tumors such as glioma. Preclinical and clinical data consistently show that vorasidenib achieves superior brain-to-plasma concentration ratios, leading to robust target inhibition within the central nervous system (CNS).[1][2][3][4][5] This guide provides a detailed comparison of the brain penetration capabilities of these two mutant isocitrate dehydrogenase (mIDH) inhibitors, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison of Brain Penetration

The following table summarizes the key quantitative data from preclinical and clinical studies comparing the brain penetration of vorasidenib (this compound) and ivosidenib (AG-120).

ParameterVorasidenib (this compound)Ivosidenib (AG-120)Study TypeSpecies/PopulationSource
Mean Brain-to-Plasma Ratio 1.74 (at 50 mg daily)0.10 (at 500 mg daily)Perioperative Phase 1 Clinical Trial (NCT03343197)Patients with recurrent, IDH1-mutant, low-grade glioma[2][3]
Mean Brain-to-Plasma Ratio 3.16 (at 10 mg daily)0.13 (at 250 mg twice daily)Perioperative Phase 1 Clinical Trial (NCT03343197)Patients with recurrent, IDH1-mutant, low-grade glioma[2][3]
Brain-to-Plasma Area Under the Curve (AUC) Ratio 1.33 Not Reported in this studyPreclinical Orthotopic Glioma ModelMice[1]
Brain Tumor-to-Plasma AUC Ratio 1.25 Not Reported in this studyPreclinical Orthotopic Glioma ModelMice[1]
Preclinical Brain-to-Plasma Ratio 1.33 <0.04 Preclinical Orthotopic Glioma ModelMice[5][6]
2-HG Reduction in Brain Tumor >97% (at 50 mg/kg twice daily for 4 days)85% Preclinical Orthotopic Glioma ModelMice[1][5][6]
Tumor 2-HG Reduction 92.6% (at 50 mg daily)91.1% (at 500 mg daily)Perioperative Phase 1 Clinical Trial (NCT03343197)Patients with mIDH1-R132H nonenhancing gliomas[4]

Experimental Protocols

Perioperative Phase 1 Clinical Trial in Recurrent Low-Grade Glioma (NCT03343197)

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of vorasidenib and ivosidenib in patients with recurrent IDH1-mutant low-grade glioma.[4]

Methodology:

  • Patient Population: Patients with recurrent, nonenhancing WHO 2016 Grade 2 or 3 mIDH1-R132H oligodendroglioma or astrocytoma scheduled for craniotomy were enrolled.[5][6]

  • Treatment Arms: Patients were randomized to receive either vorasidenib (10 mg or 50 mg once daily), ivosidenib (250 mg twice daily or 500 mg once daily), or no treatment prior to surgery.[2][4]

  • Drug Administration: The assigned drug was administered for approximately 4 weeks leading up to the scheduled surgical resection.[2]

  • Sample Collection: During surgery, tumor tissue was collected. Blood samples were also taken to determine plasma drug concentrations.

  • Analysis: Drug concentrations in both tumor tissue and plasma were measured to calculate the brain-to-plasma ratio. The concentration of the oncometabolite D-2-hydroxyglutarate (2-HG) in the tumor tissue was also quantified.[4][5][6]

Preclinical Orthotopic Glioma Mouse Model

Objective: To assess the brain penetration and efficacy of vorasidenib in a preclinical model of glioma.

Methodology:

  • Model: An orthotopic grade III mIDH1 glioma model was established using the TS603 neurosphere line.[1]

  • Dosing: Mice were administered vorasidenib at 50 mg/kg orally twice daily for 4 days.[1]

  • Sample Collection: At various time points after the final dose, brain and plasma samples were collected.

  • Analysis: The concentrations of vorasidenib in the brain and plasma were measured to determine the brain-to-plasma area under the curve (AUC) ratio. The levels of 2-HG in the glioma tissue were also measured to assess target inhibition.[1]

Visualizations

Signaling Pathway of Mutant IDH Inhibition

Mutant_IDH_Inhibition Signaling Pathway of Mutant IDH Inhibition cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (IDH Mutation) Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH1/2 (wild-type) aKG_mut Alpha-ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG NADPH -> NADP+ Epigenetic_Changes DNA & Histone Hypermethylation TwoHG->Epigenetic_Changes Inhibits TET enzymes Isocitrate_mut Isocitrate Isocitrate_mut->aKG_mut IDH1/2 (mutant) AG_881 Vorasidenib (this compound) AG_881->aKG_mut Inhibits AG_120 Ivosidenib (AG-120) AG_120->aKG_mut Inhibits Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Changes->Blocked_Differentiation Altered Gene Expression Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Promotes

Caption: Mutant IDH enzymes convert α-ketoglutarate to the oncometabolite 2-HG, which drives tumorigenesis. Vorasidenib and ivosidenib inhibit this process.

Experimental Workflow for Brain Penetration Assessment

Experimental_Workflow Experimental Workflow for Brain Penetration Assessment cluster_0 Patient/Animal Model cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis cluster_4 Endpoint Patient Patient with Recurrent Glioma (Clinical Trial) or Orthotopic Glioma Mouse Model (Preclinical) Dosing Oral Administration of Vorasidenib (this compound) or Ivosidenib (AG-120) Patient->Dosing Collection Collection of: - Brain Tumor Tissue - Blood (Plasma) Dosing->Collection Analysis LC-MS/MS Analysis to Quantify: - Drug Concentration - 2-HG Levels Collection->Analysis Endpoint Calculation of: - Brain-to-Plasma Ratio - Percent 2-HG Inhibition Analysis->Endpoint

Caption: Workflow for assessing brain penetration and target engagement of mIDH inhibitors in clinical and preclinical settings.

References

Validating the Dual Inhibitory Effect of AG-881 on IDH1/2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Vorasidenib (AG-881) is an investigational, orally available, small-molecule inhibitor designed to potently and selectively target the mutated forms of isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are found in a variety of cancers, including gliomas, acute myeloid leukemia (AML), chondrosarcoma, and cholangiocarcinoma.[4][5] These mutations confer a neomorphic (new) function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[6][7]

This compound is distinguished by its dual inhibitory activity and its ability to penetrate the blood-brain barrier, making it a promising therapeutic candidate for IDH-mutant brain tumors.[1][4][8] This guide provides an objective comparison of this compound's performance against mutant IDH1 and IDH2, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Source of Oncometabolite Production

Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG).[9] However, specific mutations in the active site of IDH1 (cytosolic) and IDH2 (mitochondrial) lead to a gain-of-function that enables the enzyme to convert α-KG into 2-HG.[6] this compound acts as an allosteric inhibitor, binding to a pocket at the dimer interface of the mutant enzymes.[10] This binding induces a conformational change that renders the enzyme inactive, thereby blocking the production of 2-HG.[10] By suppressing 2-HG levels, this compound aims to restore normal cellular differentiation and inhibit tumor cell proliferation.[1][11]

cluster_WT Wild-Type IDH1/2 Pathway cluster_Mutant Mutant IDH1/2 Pathway in Cancer Isocitrate Isocitrate IDH1_2_WT IDH1/2 (WT) Isocitrate->IDH1_2_WT alpha_KG_WT α-Ketoglutarate (α-KG) TCA_Cycle TCA Cycle & Other Processes alpha_KG_WT->TCA_Cycle IDH1_2_WT->alpha_KG_WT alpha_KG_Mut α-Ketoglutarate (α-KG) IDH1_2_Mut Mutant IDH1/2 (e.g., R132H, R140Q) alpha_KG_Mut->IDH1_2_Mut Two_HG Oncometabolite 2-Hydroxyglutarate (2-HG) Epigenetic_Changes Epigenetic Dysregulation & Blocked Differentiation Two_HG->Epigenetic_Changes IDH1_2_Mut->Two_HG AG881 This compound (Vorasidenib) AG881->IDH1_2_Mut cluster_workflow In Vitro Validation Workflow Culture 1. Culture IDH-mutant Cancer Cells (e.g., TS603, HT-1080) Treat 2. Treat cells with varying concentrations of this compound Culture->Treat Incubate 3. Incubate for a set duration (e.g., 48-72 hours) Treat->Incubate Harvest 4. Harvest Cells and Supernatant Incubate->Harvest Analysis_Split Harvest->Analysis_Split LCMS 5a. 2-HG Analysis: Cell Lysis followed by LC-MS/MS Analysis_Split->LCMS Prolif 5b. Proliferation Assay: (e.g., CellTiter-Glo) Analysis_Split->Prolif cluster_workflow In Vivo Validation Workflow Implant 1. Orthotopic Implantation of IDH1-mutant glioma cells (TS603) into mouse brains Tumor 2. Allow tumor to establish Implant->Tumor Treat 3. Oral Administration of this compound or vehicle (e.g., daily for 4 days) Tumor->Treat Collect 4. Collect brain and tumor tissue at various time points Treat->Collect Analyze 5. Quantify 2-HG levels in tissue samples via LC-MS/MS Collect->Analyze

References

A Comparative Analysis of Vorasidenib (AG-881) and Standard of Care in IDH-Mutant Glioma

Author: BenchChem Technical Support Team. Date: December 2025

A new era of targeted therapy for low-grade gliomas has been ushered in with the recent clinical trial results of vorasidenib (formerly AG-881). This oral, brain-penetrant inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes has demonstrated significant clinical benefit in patients with grade 2 IDH-mutant diffuse glioma, potentially altering the treatment landscape for this patient population.[1][2] This guide provides a detailed comparison of vorasidenib to the current standard of care, supported by data from the pivotal Phase 3 INDIGO clinical trial.

Executive Summary

Vorasidenib has shown a remarkable improvement in progression-free survival (PFS) and time to next intervention (TTNI) compared to the standard of care, which for many patients with residual or recurrent grade 2 IDH-mutant glioma is a "watch-and-wait" approach following surgery.[3][4] The INDIGO trial demonstrated that vorasidenib significantly delayed tumor growth and the need for more aggressive treatments like radiation and chemotherapy. In August 2024, the U.S. Food and Drug Administration (FDA) approved vorasidenib for the treatment of grade 2 astrocytoma or oligodendroglioma with a susceptible IDH1 or IDH2 mutation.[5][6][7]

Data Presentation: Efficacy and Safety of Vorasidenib vs. Placebo

The following tables summarize the key quantitative data from the Phase 3 INDIGO trial, which compared vorasidenib to placebo in patients with residual or recurrent grade 2 glioma with an IDH1/2 mutation who had undergone surgery as their only prior treatment.

Table 1: Primary and Key Secondary Efficacy Endpoints
EndpointVorasidenib (n=168)Placebo (n=163)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS) 27.7 months11.1 months0.39 (0.27-0.56)<0.0001
Median Time to Next Intervention (TTNI) Not Reached17.8 months0.26 (0.15-0.43)<0.0001

Data from the second planned interim analysis of the INDIGO trial.[8][9] An extended analysis with 6 more months of data confirmed the improvement in PFS, with the median PFS not reached for the vorasidenib arm versus 11.4 months for the placebo arm.[8]

Table 2: Tumor Growth and Response
EndpointVorasidenibPlacebo
Mean Change in Tumor Volume (every 6 months) -2.5%+13.9%
Objective Response Rate 10.7%2.5%

Tumor volume analysis showed that vorasidenib was associated with a reduction in tumor size, while tumors in the placebo group continued to grow.[10]

Table 3: Key Safety and Tolerability Data (All Grades)
Adverse Event (>20% in either arm)Vorasidenib (n=167)Placebo (n=163)
Alanine aminotransferase (ALT) increased38.9%14.7%
COVID-1932.9%28.8%
Fatigue32.3%31.9%
Aspartate aminotransferase (AST) increased28.7%8.0%
Headache26.9%27.0%
Diarrhea24.6%16.6%
Nausea21.6%22.7%
Seizure16%15%

The most common adverse reactions were generally manageable.[9][11] Grade 3 or higher ALT and AST elevations were more frequent with vorasidenib but were reversible.[12][13]

Experimental Protocols

INDIGO Phase 3 Trial Methodology

The INDIGO trial (NCT04164901) was a multicenter, randomized, double-blind, placebo-controlled study.[14]

  • Patient Population: The trial enrolled 331 patients aged 12 years and older with residual or recurrent grade 2 oligodendroglioma or astrocytoma harboring an IDH1 or IDH2 mutation.[9][15] All patients had undergone at least one surgery as their only prior treatment and were not in immediate need of chemoradiotherapy.[14][15]

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either vorasidenib (40 mg daily) or a matching placebo in 28-day cycles.[16][15]

  • Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as assessed by a blinded independent radiology committee.[9] The key secondary endpoint was the time to next intervention (TTNI).[9] Other secondary and exploratory endpoints included objective response rate, tumor growth rate, safety, and health-related quality of life.[1][17]

  • Crossover: Patients in the placebo group were allowed to cross over to the vorasidenib arm upon confirmed radiographic progression.[16]

Mandatory Visualizations

Signaling Pathway of IDH Mutation and Vorasidenib Action

IDH_Pathway cluster_0 Normal Cell Metabolism cluster_1 IDH-Mutant Glioma Pathogenesis Isocitrate Isocitrate IDH_wt Wild-type IDH1/2 Isocitrate->IDH_wt NADP+ alpha_KG α-Ketoglutarate IDH_wt->alpha_KG NADPH alpha_KG_mut α-Ketoglutarate IDH_mut Mutant IDH1/2 alpha_KG_mut->IDH_mut NADPH two_HG 2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation & Impaired Differentiation two_HG->Epigenetic_Dysregulation IDH_mut->two_HG NADP+ Vorasidenib Vorasidenib (this compound) Vorasidenib->IDH_mut Inhibits

Caption: Mechanism of action of vorasidenib in IDH-mutant glioma.

INDIGO Clinical Trial Workflow

INDIGO_Trial_Workflow cluster_Vorasidenib Vorasidenib Arm cluster_Placebo Placebo Arm Patient_Population Patients with Grade 2 IDH-mutant Glioma (Post-surgery, no prior chemo/radiation) Randomization Randomization (1:1) Patient_Population->Randomization Vorasidenib_Treatment Vorasidenib 40mg Daily Randomization->Vorasidenib_Treatment n=168 Placebo_Treatment Placebo Daily Randomization->Placebo_Treatment n=163 Vorasidenib_Follow_up Follow-up until Disease Progression Vorasidenib_Treatment->Vorasidenib_Follow_up Endpoints Primary Endpoint: PFS Key Secondary: TTNI Vorasidenib_Follow_up->Endpoints Placebo_Follow_up Follow-up until Disease Progression Placebo_Treatment->Placebo_Follow_up Progression Radiographic Progression Placebo_Follow_up->Progression Crossover Crossover to Vorasidenib (Optional) Progression->Crossover Progression->Endpoints Crossover->Vorasidenib_Treatment

Caption: Workflow of the Phase 3 INDIGO clinical trial.

References

Vorasidenib Demonstrates Potential to Overcome Ivosidenib Resistance in Glioma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – Preclinical evidence and mechanistic rationale suggest that vorasidenib, a dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2), may offer a therapeutic advantage in gliomas that have developed resistance to the mIDH1-specific inhibitor ivosidenib. While direct comparative studies in ivosidenib-resistant glioma models are not yet publicly available, the unique mechanism of action of vorasidenib, combined with its favorable pharmacokinetic profile, positions it as a promising next-generation therapy for IDH-mutant gliomas.

IDH mutations are a hallmark of lower-grade gliomas and a subset of glioblastomas, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. Ivosidenib, a potent inhibitor of mIDH1, has shown clinical activity in these tumors. However, the emergence of resistance poses a significant clinical challenge.

Overcoming Resistance: The Dual Inhibition Advantage

One of the key hypothesized mechanisms of acquired resistance to ivosidenib is "isoform switching," where tumors with an initial mIDH1 mutation acquire a resistance-conferring mutation in IDH2.[1][2] As a selective mIDH1 inhibitor, ivosidenib would be ineffective against tumors driven by mIDH2. Vorasidenib, by simultaneously targeting both mIDH1 and mIDH2, is rationally designed to overcome this resistance mechanism.[1][2][3]

dot

Mechanism of Ivosidenib Resistance and Vorasidenib Action cluster_0 Ivosidenib-Sensitive Glioma cluster_1 Ivosidenib-Resistant Glioma cluster_2 Vorasidenib Action in Resistant Glioma IDH1-mutant Glioma IDH1-mutant Glioma 2-HG Production (mIDH1) 2-HG Production (mIDH1) IDH1-mutant Glioma->2-HG Production (mIDH1) Acquired IDH2 Mutation Acquired IDH2 Mutation IDH1-mutant Glioma->Acquired IDH2 Mutation Isoform Switching Tumor Growth Tumor Growth 2-HG Production (mIDH1)->Tumor Growth Ivosidenib Ivosidenib Ivosidenib->2-HG Production (mIDH1) Inhibits 2-HG Production (mIDH2) 2-HG Production (mIDH2) Acquired IDH2 Mutation->2-HG Production (mIDH2) 2-HG Production (mIDH2)->Tumor Growth Ivosidenib_res Ivosidenib Ivosidenib_res->2-HG Production (mIDH2) Ineffective Vorasidenib Vorasidenib Vorasidenib->2-HG Production (mIDH1) Inhibits Vorasidenib->2-HG Production (mIDH2) Inhibits

Caption: Potential mechanism of vorasidenib in overcoming ivosidenib resistance.

Comparative Preclinical Efficacy and Pharmacokinetics

Preclinical studies have established the superior brain penetrance of vorasidenib compared to ivosidenib, a critical attribute for treating brain tumors.[1][4] This enhanced central nervous system (CNS) exposure could lead to more potent and sustained target inhibition within the tumor microenvironment.

ParameterVorasidenibIvosidenibReference
Target mIDH1 and mIDH2mIDH1[1]
Brain-to-Plasma Ratio (preclinical) HighLow[1]
2-HG Inhibition in Glioma Models >97%Not specified in direct comparison[1]

Experimental Protocols

Orthotopic Glioma Mouse Model for 2-HG Inhibition:

  • Cell Line: Patient-derived neurosphere TS603 IDH1-R132H glioma-sphere line was used.

  • Implantation: Cells were implanted into the brains of immunodeficient mice.

  • Treatment: Mice were treated with either vehicle or vorasidenib (50 mg/kg) orally every 12 hours for 4 days.

  • Analysis: Brain and plasma concentrations of vorasidenib and 2-HG levels in tumor tissue were measured at various time points after the last dose.[1]

dot

Experimental Workflow: Orthotopic Glioma Model start Start implant Orthotopic Implantation of IDH1-mutant Glioma Cells start->implant treatment Oral Administration of Vorasidenib or Vehicle implant->treatment analysis Measurement of Drug and 2-HG Levels in Brain and Plasma treatment->analysis end End analysis->end

Caption: Workflow for assessing vorasidenib efficacy in a preclinical glioma model.

Clinical Data in IDH-Mutant Gliomas

Clinical trials in patients with IDH-mutant gliomas have demonstrated that both vorasidenib and ivosidenib can effectively reduce tumor 2-HG levels. A perioperative phase 1 trial showed a reduction of over 90% in tumor 2-HG concentrations with both drugs. However, vorasidenib exhibited more consistent 2-HG suppression and superior brain penetrance, which led to its selection for further phase 3 testing.[4][5]

Clinical EndpointVorasidenib (50 mg q.d.)Ivosidenib (500 mg q.d.)Reference
Tumor 2-HG Reduction 92.6%91.1%
Median Progression-Free Survival (Non-enhancing glioma) 36.8 monthsNot directly compared in the same study[2][3]

Future Directions

While the dual inhibitory mechanism and favorable pharmacokinetics of vorasidenib provide a strong rationale for its use in ivosidenib-resistant gliomas, further preclinical and clinical studies are warranted. Specifically, head-to-head comparisons in validated ivosidenib-resistant glioma models are necessary to definitively establish the efficacy of vorasidenib in this setting. Understanding the full spectrum of resistance mechanisms to IDH inhibitors will be crucial for optimizing treatment strategies for patients with IDH-mutant gliomas.

References

Comparative analysis of the safety profiles of IDH inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Analysis of Isocitrate Dehydrogenase (IDH) Inhibitors

Isocitrate dehydrogenase (IDH) inhibitors have emerged as a pivotal class of targeted therapies for cancers harboring IDH1 and IDH2 mutations, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These agents, which include ivosidenib (IDH1 inhibitor), enasidenib (IDH2 inhibitor), olutasidenib (IDH1 inhibitor), and vorasidenib (dual IDH1/IDH2 inhibitor), have demonstrated significant clinical efficacy. However, their unique mechanism of action gives rise to a distinct set of adverse events. This guide provides a comparative analysis of the safety profiles of these four IDH inhibitors, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Oncometabolite Production

Mutations in IDH1 and IDH2 genes lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2] IDH inhibitors work by blocking the production of D-2-HG, thereby restoring normal cellular differentiation.[3][4] This induced differentiation is central to their therapeutic effect but also underlies some of their characteristic toxicities.

cluster_0 Normal Cell cluster_1 IDH-Mutant Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1/2 Cellular_Differentiation Cellular_Differentiation aKG->Cellular_Differentiation α-KG-dependent dioxygenases Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Mutant IDH1/2 D2HG D-2-Hydroxyglutarate aKG_mut->D2HG Neomorphic Activity D2HG_reduced Reduced D-2-HG Differentiation_Block Differentiation Block D2HG->Differentiation_Block Inhibition of α-KG-dependent dioxygenases IDH_Inhibitor IDH Inhibitor IDH_Inhibitor->aKG_mut Inhibits Mutant IDH Restored_Differentiation Restored Differentiation D2HG_reduced->Restored_Differentiation Relieves Inhibition

Figure 1: IDH Mutation Signaling Pathway and Therapeutic Intervention.

Comparative Safety Profiles

The safety profiles of ivosidenib, enasidenib, olutasidenib, and vorasidenib share common features, but also exhibit important differences in the incidence and severity of adverse events. The following tables summarize key safety data from pivotal clinical trials.

Common Adverse Events

Gastrointestinal toxicities, fatigue, and hematological abnormalities are common across the class.[5][6]

Adverse EventIvosidenib (AML)[7]Enasidenib (AML)[8]Olutasidenib (AML)[9]Vorasidenib (Glioma)[10]
Nausea ≥20%≥20%38%>20%
Fatigue/Malaise ≥20%41%36%32.3%
Diarrhea ≥20%≥20%20%>20%
Leukocytosis ≥20%≥20%25%N/A
Arthralgia ≥20%N/A28%N/A
Increased ALT N/AN/AN/A38.9%
Increased AST N/AN/AN/A>20%
Headache N/AN/AN/A>20%

Note: Data are presented as percentages of patients experiencing the adverse event at any grade. "N/A" indicates the data was not highlighted as a most common adverse event in the cited source.

Serious Adverse Events of Special Interest

Differentiation syndrome, hepatotoxicity, and QTc prolongation are key risks associated with IDH inhibitors that require careful monitoring and management.

Adverse EventIvosidenib (AML)[7]Enasidenib (AML)[8]Olutasidenib (AML)[9]Vorasidenib (Glioma)[10][11]
Differentiation Syndrome (any grade) 11% (dose interruption)8% (serious)19%N/A
Differentiation Syndrome (Grade ≥3) N/AN/A8%N/A
Hepatotoxicity (Transaminitis, Grade ≥3) N/AN/A12%Increased ALT: 9.6%Increased AST: 4.2%
QTc Prolongation (any grade) 26%N/AN/AN/A
QTc Prolongation (Grade ≥3) 10%N/AN/AN/A

Note: The definition and reporting of adverse events can vary between clinical trials.

Key Adverse Events in Detail

IDH Differentiation Syndrome

A clinically significant and potentially fatal toxicity, IDH differentiation syndrome (DS) is characterized by a rapid proliferation and differentiation of myeloid cells.[12] Symptoms can include fever, dyspnea, hypoxia, pulmonary infiltrates, pleural or pericardial effusions, rapid weight gain, peripheral edema, hypotension, and renal or hepatic dysfunction.[7] The incidence of DS varies among the different IDH inhibitors.[12][13][14] Early recognition and prompt management are crucial.

Management of Differentiation Syndrome: If DS is suspected, corticosteroids (e.g., dexamethasone 10 mg intravenously every 12 hours) should be initiated and continued for at least 3 days and until symptoms resolve.[15][16] The IDH inhibitor may need to be temporarily withheld.[12]

Hepatotoxicity

Elevations in liver enzymes, particularly alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a known class effect of IDH inhibitors.[17] Vorasidenib, in particular, has shown a notable incidence of grade 3 or higher ALT and AST elevations.[10][11] Regular monitoring of liver function is essential.

QTc Prolongation

Ivosidenib has been associated with prolongation of the QTc interval on electrocardiograms (ECGs), which can increase the risk of life-threatening cardiac arrhythmias.[7][18] Careful monitoring with baseline and on-treatment ECGs is recommended, especially in patients with pre-existing cardiac conditions or those taking other QTc-prolonging medications.

Experimental Protocols and Safety Monitoring

While specific protocols vary by clinical trial, a general framework for safety monitoring in patients receiving IDH inhibitors can be outlined.

cluster_monitoring Monitoring Parameters cluster_management Management Strategies Start Initiation of IDH Inhibitor Therapy Monitoring Ongoing Monitoring Start->Monitoring AE_Management Adverse Event Management Monitoring->AE_Management Adverse Event Detected Continue Continue Therapy Monitoring->Continue No Significant Toxicity AE_Management->Monitoring Resolution/Stabilization CBC Complete Blood Count (weekly initially) LFTs Liver Function Tests (weekly initially) ECG ECG for QTc (baseline and periodic) Clinical_Signs Clinical Signs of DS (e.g., fever, dyspnea) Dose_Mod Dose Interruption or Reduction Supportive Supportive Care (e.g., corticosteroids for DS) Discontinuation Permanent Discontinuation (for severe toxicity)

Figure 2: Experimental Workflow for Safety Monitoring and Management.

General Monitoring Recommendations:

  • Complete Blood Count (CBC) with Differential: Monitored frequently at the beginning of therapy to assess for hematologic changes and leukocytosis.

  • Liver Function Tests (LFTs): Including ALT, AST, and bilirubin, should be monitored at baseline and regularly during treatment.[17]

  • Electrocardiogram (ECG): For agents associated with QTc prolongation like ivosidenib, a baseline ECG followed by periodic monitoring is recommended.[19]

  • Clinical Monitoring: Patients should be closely monitored for the signs and symptoms of differentiation syndrome.[12]

Conclusion

IDH inhibitors represent a significant advancement in the treatment of IDH-mutant cancers. While they offer a targeted therapeutic approach, they are associated with a unique set of adverse events, most notably differentiation syndrome, hepatotoxicity, and QTc prolongation. The incidence and severity of these toxicities can vary between the different agents. A thorough understanding of these safety profiles, coupled with vigilant monitoring and proactive management, is essential to optimize patient outcomes and ensure the safe and effective use of this important class of drugs. Further head-to-head comparative studies are warranted to more definitively delineate the relative safety of these agents.

References

Safety Operating Guide

Proper Disposal of AG-881 (Vorasidenib): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, AG-881 (Vorasidenib) and any materials contaminated with it must be treated as hazardous chemical waste. It should not be disposed of with household garbage or allowed to enter the sewage system.[1][2][3] Disposal must adhere to all applicable official regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Hazard Profile and Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these risks is the first step in ensuring a safe disposal process.

Identified Hazards: According to safety data sheets, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][4]

  • Skin Irritation: Causes skin irritation.[1][4]

  • Eye Irritation: Causes serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE): To mitigate the risks associated with these hazards, the following personal protective equipment should be worn at all times when handling this compound, including during disposal procedures:

PPE CategorySpecification
Hand Protection Compatible chemical-resistant gloves
Eye Protection Safety glasses with side-shields or goggles
Body Protection Lab coat
Respiratory NIOSH-approved respirator, as conditions warrant

This data is a summary of recommended PPE from safety data sheets. Always refer to your institution's specific chemical hygiene plan.

Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the proper disposal of this compound. It is imperative to consult and follow your institution's specific chemical waste management guidelines, as they are designed to comply with local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's guidelines.

  • Collect all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • For liquid waste containing this compound, use a dedicated, leak-proof, and compatible container.[6] The container must have a tightly fitting cap.[7]

2. Container Labeling:

  • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6]

  • The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Vorasidenib (this compound)"[5]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

3. Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

  • Ensure the container is kept closed at all times, except when adding waste.[5]

  • Store incompatible waste types separately to prevent dangerous reactions.[5]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not attempt to transport hazardous waste off-site yourself.[9]

The logical flow for this disposal process is illustrated in the diagram below.

cluster_Preparation Preparation & Handling cluster_Containment Containment & Labeling cluster_Storage Interim Storage cluster_Disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Segregation Segregate this compound Waste (Solid & Liquid) PPE->Segregation Handle Safely Container Use Compatible, Sealed Hazardous Waste Container Segregation->Container Collect Waste Label Affix Hazardous Waste Label (Name, Date, Hazards) Container->Label Immediately After First Use SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Store Securely Inspection Weekly Inspection of Container SAA->Inspection Pickup Arrange for EH&S Pickup SAA->Pickup When Full or Time Limit Reached Documentation Complete Waste Disposal Log Pickup->Documentation Maintain Records Spill This compound Spill Occurs Assess Assess Spill Size & Personal Safety Spill->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Manageable LargeSpill Large or Uncontained Spill Assess->LargeSpill Not Manageable LabCleanup Laboratory Personnel Cleanup: 1. Wear full PPE 2. Contain with absorbent 3. Collect waste 4. Decontaminate area SmallSpill->LabCleanup EHS Contact Institutional Emergency Response / EH&S LargeSpill->EHS Dispose Dispose of all contaminated materials as hazardous waste LabCleanup->Dispose EHS->Dispose

References

Essential Safety and Logistics for Handling AG-881 (Vorasidenib)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling AG-881 (Vorasidenib). The following procedures are designed to ensure safe operational handling and disposal in a laboratory setting.

Hazard Identification and Safety Precautions

This compound, also known as Vorasidenib, is an orally available inhibitor of mutated isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2).[1] While a valuable research compound, it is crucial to handle it with care due to its potential health effects. The substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed[2]
Skin IrritationH315: Causes skin irritation[2]
Eye IrritationH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecific Requirements
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.
Operational and Handling Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Preparation of Stock Solutions:

  • For in vitro use (DMSO): this compound is soluble in DMSO.[1] To prepare a stock solution, for example, a 10 mM solution in 1 mL of DMSO, dissolve the appropriate amount of this compound in fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[1]

  • For in vivo use (e.g., oral gavage): A common formulation involves a multi-step process. For a 1 mL working solution, 50 μL of a concentrated, clear DMSO stock solution can be added to 400 μL of PEG300 and mixed until clear. Subsequently, 50 μL of Tween80 is added and mixed, followed by the addition of 500 μL of ddH2O to reach the final volume.[1] Another example for oral or intraperitoneal injection involves adding a 100 μL DMSO stock solution to 400 μL of PEG300, mixing, adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[3] These mixed solutions should be used immediately for optimal results.[1]

General Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Avoid prolonged or repeated exposure.[2]

  • Take precautionary measures against static discharge.[2]

  • Use only in a chemical fume hood.

Emergency Procedures
Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.
Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not allow to enter sewers or surface water.[2]

  • Follow all federal, state, and local environmental regulations for disposal.

Visualized Workflows

The following diagrams illustrate key procedural workflows for handling this compound in a laboratory setting.

AG881_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Solution Prepare Stock/Working Solution Weigh->Prepare_Solution Use_in_Experiment Use in Experiment Prepare_Solution->Use_in_Experiment Decontaminate Decontaminate Work Area Use_in_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: General laboratory workflow for handling this compound.

Emergency_Response_Flowchart Emergency Response for this compound Exposure Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Eye_Contact Eye Contact Identify_Route->Eye_Contact Eyes Skin_Contact Skin Contact Identify_Route->Skin_Contact Skin Inhalation Inhalation Identify_Route->Inhalation Breathed in Ingestion Ingestion Identify_Route->Ingestion Swallowed Flush_Eyes Flush Eyes for 15 mins Eye_Contact->Flush_Eyes Flush_Skin Flush Skin for 15 mins Skin_Contact->Flush_Skin Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth (if conscious) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response flowchart for this compound exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.